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Core Science & Biosynthesis

Foundational

2'-C-Methyl Isoguanosine: Chemical Structure, Physicochemical Properties, and Therapeutic Potential

Executive Summary The development of nucleoside antimetabolites has fundamentally transformed the therapeutic landscape for viral infections and oncology. Among these, 2'-C-methyl isoguanosine (CAS 714249-83-9) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside antimetabolites has fundamentally transformed the therapeutic landscape for viral infections and oncology. Among these, 2'-C-methyl isoguanosine (CAS 714249-83-9) has emerged as a highly specialized nucleoside analog[1]. Characterized by an isoguanine base and a sterically demanding 2'-C-methylated ribose ring, this compound functions as a potent inhibitor of nucleic acid synthesis[2]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, mechanism of action, and the rigorous experimental workflows required for its synthesis and biological evaluation.

Chemical Structure and Molecular Identity

The structural uniqueness of 2'-C-methyl isoguanosine lies in the synergistic combination of its non-canonical nucleobase and its modified sugar moiety.

  • The Nucleobase (Isoguanine): Unlike canonical guanine (2-amino-6-hydroxypurine), isoguanine is a 2-oxo-6-aminopurine derivative. This transposition of functional groups alters the hydrogen-bonding interface. While it can form Watson-Crick-like base pairs with isocytosine, its incorporation into biological systems often leads to altered recognition by polymerases, adding a layer of target specificity[3].

  • The Sugar Moiety (2'-C-Methyl-D-ribofuranose): The introduction of a methyl group at the 2'-alpha position of the ribose ring is a hallmark of potent polymerase inhibitors. This modification dictates the conformational landscape of the furanose ring. The steric bulk and the gauche effect of the 2'-substituents drive the sugar into a rigid C3'-endo (North) conformation [3]. This RNA-like pucker is preferentially recognized by viral RNA-dependent RNA polymerases (RdRps) and specific cellular polymerases, while the methyl group itself serves as a steric shield that prevents subsequent chain elongation.

Table 1: Physicochemical and Identity Profile
PropertyValue
Chemical Name 2'-C-Methyl isoguanosine
CAS Number 714249-83-9[1]
Molecular Formula C11H15N5O5[1]
Molecular Weight 297.27 g/mol [1]
Therapeutic Target Nucleoside Antimetabolite / Polymerase Inhibitor[1]
H-Bond Donors 4
H-Bond Acceptors 7
Rotatable Bonds 2

Mechanism of Action: The Steric Shielding Effect

As a nucleoside analog, 2'-C-methyl isoguanosine is a prodrug that requires intracellular activation. Its mechanism of action relies heavily on the inhibition of DNA/RNA synthesis, which subsequently triggers apoptosis in targeted cells—a pathway particularly relevant for its antitumor activity against indolent lymphoid malignancies[2][4].

  • Intracellular Phosphorylation: Upon cellular entry, the nucleoside is sequentially phosphorylated by host kinases (e.g., nucleoside kinases, NMP kinases, and NDP kinases) to yield the active 5'-triphosphate form (2'-C-Me-isoGTP).

  • Competitive Inhibition & Incorporation: The active triphosphate competes with natural nucleoside triphosphates (NTPs) for binding at the active site of the target polymerase.

  • Obligate Chain Termination: Once incorporated into the nascent oligonucleotide strand, the 2'-C-methyl group projects into the minor groove of the primer-template duplex. This creates severe steric hindrance that prevents the proper alignment of the 3'-hydroxyl group for the next nucleophilic attack on an incoming NTP. Consequently, chain elongation is permanently halted.

MOA A 2'-C-Methyl Isoguanosine B Intracellular Kinases A->B Uptake & Phosphorylation C Active Triphosphate (NTP) B->C Sequential Activation D Target Polymerase C->D NTP Competition E Chain Termination D->E Steric Clash (2'-CH3) F Apoptosis / Growth Arrest E->F DNA/RNA Synthesis Halt

Fig 1: Intracellular activation and chain termination mechanism of 2'-C-methyl isoguanosine.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the chemical synthesis and biological evaluation of 2'-C-methyl isoguanosine. These methodologies are designed as self-validating systems.

Protocol A: Chemical Synthesis via Vorbrüggen Glycosylation

The synthesis of 2'-C-methyl isoguanosine relies on the highly stereoselective method.

  • Step 1: Silylation of the Nucleobase.

    • Procedure: Suspend isoguanine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120°C until the solution clears.

    • Causality: Isoguanine is highly polar and insoluble in standard organic solvents. Silylation converts it into a lipophilic trimethylsilyl (TMS) derivative, enabling solubility in dichloroethane (DCE) and activating the N9 position for nucleophilic attack.

  • Step 2: Stereoselective Glycosylation.

    • Procedure: Dissolve the silylated base and 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose in anhydrous DCE. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0°C, then warm to room temperature.

    • Causality: TMSOTf acts as a strong Lewis acid, generating an electrophilic oxocarbenium ion at the C1' position of the sugar. The bulky 2'-C-methyl group and the participating 2'-benzoyl group force the incoming nucleobase to attack exclusively from the β-face, ensuring the correct biological stereochemistry.

  • Step 3: Global Deprotection.

    • Procedure: Treat the protected nucleoside with 7M ammonia in methanol for 24 hours at room temperature.

    • Causality: Ammonolysis selectively cleaves the benzoyl ester protecting groups without disrupting the delicate N-glycosidic linkage.

  • Self-Validating System: The crude product must be analyzed via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the H1' and H4' protons confirms the desired β-anomeric configuration. The absence of this peak indicates a failed stereoselective reaction (formation of the inactive α-anomer).

Protocol B: In Vitro Polymerase Inhibition Assay

To evaluate the intrinsic inhibitory potency (IC50) of the compound, a cell-free assay is utilized.

  • Step 1: Substrate Preparation (Triphosphate Conversion).

    • Rationale: Isolated polymerases lack the cellular kinase machinery required to phosphorylate nucleosides. Therefore, the compound must be chemically synthesized into its 5'-triphosphate form (2'-C-Me-isoGTP) prior to the assay.

  • Step 2: Reaction Assembly.

    • Procedure: Combine the target polymerase, a fluorescently labeled primer-template complex, standard natural NTPs, and varying concentrations of 2'-C-Me-isoGTP in a Tris-HCl buffer containing 5 mM MgCl₂.

    • Causality: Mg²⁺ is a mandatory catalytic cofactor. It coordinates the phosphate groups of the incoming nucleotide, facilitating the nucleophilic attack by the primer's 3'-OH group.

  • Step 3: Elongation & Quenching.

    • Procedure: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding an equal volume of 50 mM EDTA in formamide.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions, instantly halting polymerase activity. Formamide denatures the secondary structures of the oligonucleotides, allowing for accurate single-strand resolution during downstream capillary electrophoresis.

  • Self-Validating System: The assay must include a "minus-enzyme" control to establish baseline background fluorescence, and a "natural NTP only" control to define 100% polymerase activity. The calculated IC50 is only deemed valid if the natural NTP control demonstrates >90% primer extension.

Workflow Step1 1. Substrate Preparation (Triphosphate Analog) Step2 2. Reaction Assembly (Polymerase + Template) Step1->Step2 Validate purity Step3 3. Incubation (37°C for 60 min) Step2->Step3 Initiate with Mg2+ Step4 4. Quenching (EDTA Addition) Step3->Step4 Stop reaction Step5 5. Analysis (Capillary Electrophoresis) Step4->Step5 Quantify extension

Fig 2: Cell-free polymerase inhibition assay workflow for nucleotide analogs.

Conclusion

2'-C-methyl isoguanosine represents a sophisticated intersection of synthetic organic chemistry and molecular biology. By leveraging the unique base-pairing properties of isoguanine and the steric termination capabilities of a 2'-C-methylated ribose, it serves as a robust antimetabolite. Rigorous adherence to stereoselective synthesis protocols and validated cell-free assays is essential for translating its biochemical potential into viable therapeutic applications for viral and malignant diseases.

References

  • Erfa SA. "2-beta-C-Methyl isoguanosine: Indolent Lymphoid Malignancies." Erfa SA. URL:[Link]

  • Bande, O., et al. "Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo." Chemistry - A European Journal, 2015. URL:[Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. "Synthesis of Nucleosides." Organic Reactions, 2000. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2'-C-Methyl Isoguanosine: A Comprehensive Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Introduction: The Structural Rationale of Isoguanosine Analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Introduction: The Structural Rationale of Isoguanosine Analogues

The discovery of 2'-C-methyl ribonucleosides revolutionized the development of viral RNA-dependent RNA polymerase (RdRp) inhibitors, particularly for the Hepatitis C Virus (HCV) and emerging Flaviviridae. While the pharmacokinetic (PK) profiles of 2'-C-methyladenosine and 2'-C-methylguanosine are well-documented, 2'-C-methyl isoguanosine (CAS 714249-83-9) represents a unique structural paradigm requiring specialized preclinical evaluation.

Isoguanine (2-oxo-6-aminopurine) is a structural isomer of guanine (2-amino-6-oxopurine). This simple transposition of the exocyclic amino and carbonyl groups fundamentally alters the molecule's hydrogen-bonding network, tautomeric equilibrium, and dipole moment. As a Senior Application Scientist, I emphasize that these physicochemical shifts directly impact the molecule's interaction with transport proteins (affecting absorption) and its recognition by host kinases and catabolic enzymes (affecting metabolic activation and clearance).

Causality in Pharmacokinetic Limitations: The 2'-C-Methyl Purine Class

To accurately profile 2'-C-methyl isoguanosine, we must extrapolate from the established mechanistic bottlenecks of its purine counterparts .

  • Absorption & Oral Bioavailability: 2'-C-methylguanosine exhibits an impressive ~82% oral bioavailability in rat models . However, its clinical utility is severely hampered by poor cellular uptake. The isoguanosine analogue, due to its altered polarity, often exhibits divergent paracellular and transcellular permeability, necessitating rigorous in vitro absorption profiling.

  • Intracellular Metabolism (The Kinase Bottleneck): Nucleoside analogues are prodrugs; they require sequential phosphorylation to their active triphosphate (TP) form. For guanosine analogues, the initial monophosphorylation step is notoriously rate-limiting . 2'-C-methyl isoguanosine must be evaluated to determine if host nucleoside kinases can efficiently bypass this bottleneck.

  • Catabolic Clearance: 2'-C-methyladenosine is highly susceptible to rapid deamination by Adenosine Deaminase (ADA) and cleavage by Purine Nucleoside Phosphorylase (PNP) . Because isoguanosine (crotonoside) shares the 6-amino structural feature with adenosine, 2'-C-methyl isoguanosine carries a high theoretical risk for ADA-mediated catabolism, which can drastically shorten its in vivo half-life.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the known and projected PK parameters for this nucleoside class, establishing the baseline for experimental comparison.

CompoundBase ModificationOral Bioavailability (Rat)Intracellular PhosphorylationCatabolic Susceptibility (ADA/PNP)
2'-C-Methyladenosine AdenineLow (<15%)High (Efficient TP conversion)High (Rapid deamination)
2'-C-Methylguanosine GuanineHigh (~82%)Low (Rate-limiting MP formation)Low (Highly resistant)
2'-C-Methyl isoguanosine IsoguanineModerate-High (Predicted)Low-Moderate (Requires profiling)Moderate (Potential ADA interaction)

Intracellular Activation and Clearance Pathways

Understanding the metabolic fate of 2'-C-methyl isoguanosine is critical for designing effective dosing regimens or prodrug strategies. The pathway involves a delicate balance between kinase-mediated activation and enzyme-mediated degradation.

PK_Pathway Nuc 2'-C-Methyl Isoguanosine (Nucleoside) MP Monophosphate (MP) Nuc->MP Kinase (Rate-limiting) Enzyme ADA / PNP Degradation Nuc->Enzyme Catabolism DP Diphosphate (DP) MP->DP Kinase TP Triphosphate (Active Metabolite) DP->TP Kinase Degrad Inactive Metabolites TP->Degrad Phosphatases Enzyme->Degrad

Figure 1: Intracellular metabolic activation and degradation pathway of 2'-C-methyl isoguanosine.

Self-Validating Experimental Protocols for PK Assessment

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Protocol 1: Caco-2 Permeability and Efflux Assay (Absorption)

Rationale: To determine if the isoguanine modification restricts intestinal absorption or makes the compound a substrate for P-glycoprotein (P-gp) efflux transporters.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (confirms tight junction integrity).

  • Dosing: Apply 10 µM 2'-C-methyl isoguanosine in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment.

  • Efflux Inhibition Arm: In a parallel B-to-A well, co-incubate with 50 µM Verapamil (a known P-gp inhibitor).

  • Analysis: Quantify compound in receiver chambers via LC-MS/MS at 30, 60, and 120 minutes.

  • Causality Check: Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 that is reversed by Verapamil definitively proves the compound is a P-gp substrate, which will throttle oral bioavailability and necessitate formulation adjustments.

Protocol 2: Intracellular Phosphorylation & ADA Stability (Metabolism)

Rationale: Subcellular fractions (like liver microsomes or S9) lack the intact ATP pools and compartmentalized machinery required for sequential nucleoside phosphorylation. Therefore, primary human hepatocytes must be used.

  • Incubation: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates. Dose with 10 µM 2'-C-methyl isoguanosine.

  • Extraction: At 1, 4, 8, and 24 hours, aspirate media, wash with ice-cold PBS, and immediately add 70% cold methanol (-20°C). Causality: Cold methanol instantly denatures phosphatases, preserving the highly transient phosphate bonds of the MP, DP, and TP metabolites.

  • LC-MS/MS Quantification: Analyze the lysate using a Porous Graphitic Carbon (PGC) column. Causality: Standard C18 columns fail to retain highly polar nucleotide triphosphates. PGC ensures baseline chromatographic separation of the nucleoside and its phosphorylated states.

  • Self-Validation: Run 2'-C-methyladenosine as a parallel positive control. If the ADA degradation peak (inosine analogue) is absent in the control, the hepatocyte batch is metabolically compromised, and the assay must be rejected.

Overcoming PK Limitations: The Prodrug Strategy

If Protocol 2 reveals that 2'-C-methyl isoguanosine suffers from the same rate-limiting monophosphorylation as its guanosine counterpart, a prodrug strategy is mandatory.

The application of phosphoramidate ProTide technology (utilizing an aryloxy phosphoramidate masking group) allows the molecule to bypass the initial kinase step entirely . Once inside the cell, esterases and phosphoramidases cleave the masking group, directly liberating the monophosphate (MP) and driving the equilibrium toward the active triphosphate (TP).

Workflow Step1 In Vitro Absorption (Caco-2 Permeability) Step2 Metabolic Stability (Hepatocytes / ADA) Step1->Step2 Step3 Intracellular Activation (Kinase Profiling) Step2->Step3 Step4 In Vivo PK (Rat / Dog Models) Step3->Step4 Decision Go/No-Go: Bioavailability > 20%? Step4->Decision Prodrug Prodrug Optimization (e.g., ProTide Synthesis) Decision->Prodrug No Dev Preclinical Development Decision->Dev Yes

Figure 2: Sequential experimental workflow for preclinical pharmacokinetic evaluation.

Conclusion

Evaluating the pharmacokinetics of 2'-C-methyl isoguanosine requires a nuanced understanding of purine metabolism. By employing self-validating cellular assays and advanced LC-MS/MS techniques, researchers can accurately map its absorption, kinase-mediated activation, and enzymatic liability. Should the isoguanine base exhibit the poor phosphorylation kinetics typical of guanosine analogues, modern ProTide masking strategies offer a validated pathway to rescue its bioavailability and antiviral efficacy.

References

  • Eldrup, A. B., et al. "Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry 47.9 (2004): 2283-2295. URL:[Link]

  • Eldrup, A. B., et al. "Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication." Journal of Medicinal Chemistry 47.21 (2004): 5284-5297. URL:[Link]

  • McGuigan, C., et al. "Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus." Bioorganic & Medicinal Chemistry Letters 21.19 (2011): 6007-6012. URL:[Link]

Foundational

in vitro antiviral screening results for 2'-C-methyl isoguanosine

An In-Depth Technical Guide to the In Vitro Antiviral Profile of 2'-C-Methyl-Purine Nucleosides Against Hepatitis C Virus Executive Summary This technical guide provides a comprehensive overview of the in vitro antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Antiviral Profile of 2'-C-Methyl-Purine Nucleosides Against Hepatitis C Virus

Executive Summary

This technical guide provides a comprehensive overview of the in vitro antiviral screening results and mechanistic insights for 2'-C-methyl-purine nucleosides, a pivotal class of antiviral compounds. While the topic specifies 2'-C-methylisoguanosine, the vast body of scientific literature focuses almost exclusively on its isomer, 2'-C-methylguanosine (2'-MeG), which has been a cornerstone in the development of inhibitors against the Hepatitis C Virus (HCV). This document synthesizes findings on 2'-MeG as a representative of this class, detailing its mechanism of action as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). We will explore the core in vitro screening methodology, the HCV replicon assay, and present key antiviral activity data. A significant focus is placed on the causality behind experimental design, including the rationale for developing advanced phosphoramidate prodrugs (ProTides) to overcome the poor intracellular phosphorylation of the parent nucleoside, a critical step for its antiviral efficacy.

Introduction: Targeting the HCV Polymerase with 2'-C-Methyl Nucleosides

The Hepatitis C Virus (HCV) is a positive-strand RNA virus and a leading cause of chronic liver disease.[1] A critical enzyme for its replication is the NS5B protein, an RNA-dependent RNA polymerase (RdRp) that is essential for synthesizing new viral RNA genomes.[2][3] The absence of a human homolog makes NS5B an ideal and highly specific target for antiviral drug development.[2][3]

Nucleoside analogs represent a major class of polymerase inhibitors. These molecules are designed to mimic natural nucleosides and, after intracellular conversion to their active 5'-triphosphate form, are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to the termination of replication.[4]

The 2'-C-methyl substituted ribonucleosides, particularly 2'-C-methylguanosine (2'-MeG), emerged as potent and selective inhibitors of HCV replication.[4] The addition of the methyl group at the 2'-position of the ribose sugar is a key structural modification that confers potent antiviral activity.[5]

Mechanism of Action: From Prodrug to Polymerase Inhibition

The antiviral activity of 2'-C-methylguanosine is not inherent to the molecule itself; it requires intracellular activation to its 5'-triphosphate form (2'-MeG-TP). This multi-step process is the central mechanism of action and also the source of the primary limitation of the parent compound.

Pillar of Expertise: The Rationale for Prodrugs The parent 2'-MeG nucleoside exhibits only moderate activity in cell-based assays because the first phosphorylation step, the conversion to the 5'-monophosphate, is inefficiently catalyzed by host cellular kinases.[6] This phosphorylation is the rate-limiting step in the activation pathway. To bypass this bottleneck, the "ProTide" (prodrug nucleotide) approach was developed. This strategy involves masking the 5'-monophosphate with a phosphoramidate moiety, which is designed to be cleaved by intracellular enzymes, releasing the monophosphate directly inside the cell and circumventing the need for the inefficient first phosphorylation step.[6][7] This has been shown to dramatically increase the potency of the parent nucleoside.[7]

The complete mechanism can be visualized as follows:

  • Cellular Uptake: The nucleoside or its prodrug derivative enters the host cell (hepatocyte).

  • Intracellular Activation:

    • For the parent nucleoside (2'-MeG), it undergoes three successive phosphorylations by host kinases to form 2'-MeG-monophosphate, -diphosphate, and finally the active -triphosphate (2'-MeG-TP).

    • For a phosphoramidate prodrug (e.g., INX-189), it is first metabolized to release 2'-MeG-monophosphate, which is then efficiently converted by cellular kinases to the active triphosphate form.[7]

  • NS5B Polymerase Inhibition: The active 2'-MeG-TP competes with the natural guanosine triphosphate (GTP) for the active site of the HCV NS5B polymerase.[3]

  • Non-obligate Chain Termination: Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group creates a steric clash that prevents the RdRp active site from closing properly for the addition of the next nucleotide. This halts further RNA chain elongation, even though the molecule possesses a 3'-hydroxyl group, a mechanism known as non-obligate chain termination.

G cluster_outside Extracellular Space cluster_hcv HCV Replication Complex Prodrug 2'-MeG Prodrug (e.g., Phosphoramidate) Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Metabolism Intracellular Metabolism Prodrug_in->Metabolism Bypasses rate- limiting step MP 2'-MeG-Monophosphate Metabolism->MP DP 2'-MeG-Diphosphate MP->DP Host Kinases TP Active 2'-MeG-Triphosphate DP->TP Host Kinases NS5B NS5B RdRp TP->NS5B Competes with GTP Replication RNA Elongation NS5B->Replication Termination Chain Termination NS5B->Termination RNA Viral RNA Template RNA->Replication G A 1. Cell Seeding Seed Huh-7 replicon cells in 96-well plates. B 2. Compound Addition Add serial dilutions of 2'-C-methylguanosine/prodrug. A->B C 3. Incubation Incubate for 48-72 hours to allow replication and inhibition. B->C D 4. Cell Lysis & Readout Lyse cells and measure reporter (e.g., Luciferase) or quantify HCV RNA via RT-qPCR. C->D E 5. Cytotoxicity Assay In parallel, treat cells to measure viability (e.g., MTT/CellTiter-Glo). C->E F 6. Data Analysis Calculate EC50 (potency) and CC50 (toxicity) values. Determine Selectivity Index (SI = CC50/EC50). D->F E->F

Caption: Workflow of the HCV Subgenomic Replicon Assay.
Detailed Experimental Protocol: HCV Replicon Assay
  • 1. Cell Culture and Seeding:

    • a. Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, non-essential amino acids, and G418 for selective pressure.

    • b. Trypsinize and count the cells. Seed the cells into 96-well opaque plates at a density of 5,000-8,000 cells per well.

    • c. Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • 2. Compound Preparation and Addition:

    • a. Prepare a stock solution of the test compound (e.g., 2'-MeG or its prodrug) in dimethyl sulfoxide (DMSO).

    • b. Perform serial dilutions of the compound in cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.5%).

    • c. Remove the old medium from the cell plates and add 100 µL of the medium containing the diluted compounds. Include "no drug" (vehicle control) and "no cells" (background) controls.

  • 3. Incubation:

    • a. Return the plates to the 37°C, 5% CO₂ incubator and incubate for 72 hours.

  • 4. Quantifying Antiviral Activity:

    • a. For Luciferase Replicons: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo®).

    • b. Measure luminescence using a plate reader. The signal is directly proportional to the level of HCV RNA replication.

  • 5. Quantifying Cytotoxicity (Parallel Plate):

    • a. On a parallel plate prepared identically, add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTT assay.

    • b. Read the plate according to the manufacturer's instructions (luminescence or absorbance). This measures the metabolic activity of the cells, indicating compound-induced toxicity.

  • 6. Data Analysis:

    • a. Normalize the antiviral activity data to the vehicle control (0% inhibition) and background (100% inhibition).

    • b. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC₅₀ (50% effective concentration).

    • c. Similarly, normalize and plot the cytotoxicity data to determine the CC₅₀ (50% cytotoxic concentration).

    • d. Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Summary of In Vitro Antiviral Activity

The development of phosphoramidate prodrugs of 2'-C-methylguanosine led to a dramatic improvement in antiviral potency in the HCV replicon assay compared to the parent nucleoside. This enhancement directly correlates with the increased efficiency of generating the active intracellular triphosphate.

Compound/Prodrug MoietyHCV Replicon EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Reference
2'-C-Methylguanosine (Parent)Moderately Active (~5-15)>50Low[6]
Phenyl, L-Alanine Isopropyl Ester ProTide0.033>100>3030[6]
Naphthyl, L-Alanine Benzyl Ester ProTide0.012>10>833[6]
INX-08189 (Clinical Candidate) 0.01 7 700 [7]

Note: EC₅₀ values can vary between different HCV genotypes and specific replicon cell lines used. The data presented is representative of reported values for genotype 1b.

Field-Proven Insight: The structure-activity relationship (SAR) studies on the phosphoramidate moiety were critical. Variations in the amino acid ester and the aryl group significantly impacted both potency and metabolic stability. [6]The development of INX-189 (BMS-986094), a ProTide of 2'-MeG, demonstrated that optimizing the prodrug components could yield compounds with nanomolar potency in cell-based assays. [7]

Resistance Profile

A crucial aspect of antiviral drug development is understanding the potential for viral resistance. For 2'-C-methyl nucleoside analogs, resistance has been linked to specific mutations in the target enzyme, NS5B.

  • The S282T Mutation: The most well-characterized resistance mutation is a serine-to-threonine substitution at position 282 of the NS5B polymerase (S282T). [4]This mutation is located in the polymerase active site and is thought to reduce the efficiency of incorporation of 2'-C-methylated nucleotides, thereby conferring resistance to this class of inhibitors. [2]

Conclusion and Future Directions

The in vitro evaluation of 2'-C-methylguanosine and its derivatives provides a clear and compelling case study in modern antiviral drug discovery. It highlights the power of targeting a virus-specific enzyme and demonstrates the critical importance of medicinal chemistry and prodrug strategies to overcome pharmacological barriers like inefficient intracellular activation. While the parent nucleoside showed promise, its moderate cellular activity necessitated the development of sophisticated phosphoramidate prodrugs, which unlocked nanomolar potency against HCV replication in vitro. The journey of 2'-C-methylguanosine from a moderately active hit to a clinically investigated prodrug underscores the rigorous, multi-parameter optimization required for successful drug development.

References

  • Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. (n.d.). PMC. [Link]

  • Discovery of a novel class of Hepatitis C Polymerase Inhibitors. (n.d.). NATAP. [Link]

  • Inhibitors of the HCV NS5B polymerase: New hope for the treatment of hepatitis C infections. (n.d.). ResearchGate. [Link]

  • Wang, G., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Journal of Medicinal Chemistry. [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. [Link]

  • Synthesis and antiviral activity of 2 '-deoxy-2 '-fluoro-2 '-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. (n.d.). ResearchGate. [Link]

  • Gardelli, C., et al. (2010). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. Journal of Medicinal Chemistry. [Link]

  • Chun, B., et al. (2011). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. PMC. [Link]

  • Peersen, O. B., et al. (2017). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. PMC. [Link]

  • Antiviral activity in vitro of double combinations of enteroviral inhibitors. (2024). Bulgarian Journal of Veterinary Medicine. [Link]

  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (n.d.). PMC. [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PMC. [Link]

  • Dual pro-drugs of 2 '-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. (n.d.). ResearchGate. [Link]

  • Chen, Y., et al. (2020). A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Exploratory

Cellular Uptake and Intracellular Metabolism of 2'-C-Methyl Isoguanosine: A Technical Guide

Executive Summary The development of nucleoside analogs remains a cornerstone of antiviral and antineoplastic pharmacology. Among these, 2'-C-methyl isoguanosine (2'-C-Me-isoG) represents a highly specialized purine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs remains a cornerstone of antiviral and antineoplastic pharmacology. Among these, 2'-C-methyl isoguanosine (2'-C-Me-isoG) represents a highly specialized purine derivative. By combining the steric properties of a 2'-C-methyl ribose modification with the unique hydrogen-bonding topology of an isoguanine base (translocation of the C2 carbonyl and C6 amino groups), this molecule is engineered to exploit viral polymerase active sites while evading host enzyme incorporation.

This whitepaper provides an in-depth analysis of the cellular uptake mechanisms, intracellular anabolic cascades, and experimental protocols required to quantify the metabolism of 2'-C-methyl isoguanosine. It is designed for researchers and drug development professionals focusing on nucleoside-based therapeutics and targeted metabolic profiling.

Structural Rationale & Pharmacophore Dynamics

The therapeutic efficacy of 2'-C-methyl isoguanosine is governed by two distinct structural modifications, each serving a specific causal function in its pharmacodynamics:

  • The Isoguanine Base: Isoguanosine (isoG) is a natural isomer of guanosine that differs by the transposition of the C2 and C6 functional groups. This alteration modifies the hydrogen-bonding interface. In the context of a viral RNA-dependent RNA polymerase (RdRp), the isoguanine base can form non-canonical base pairs (e.g., isoG-isoC or wobble pairing with Uridine), leading to high-fidelity binding in the active site while resisting standard host nucleoside catabolic enzymes like purine nucleoside phosphorylase (PNP).

  • The 2'-C-Methyl Modification: The addition of a methyl group at the 2'-alpha position of the ribose ring provides critical steric hindrance. Host polymerases (e.g., DNA polymerase γ and RNA polymerase II) possess tightly constrained active sites that cannot accommodate the bulky 2'-methyl group, conferring excellent safety profiles. Conversely, viral polymerases (such as HCV NS5B) feature a larger catalytic pocket that readily accepts the modified sugar. Once incorporated, the rigid conformation prevents the proper alignment of the 3'-hydroxyl group for subsequent nucleotide addition, resulting in obligate chain termination .

Membrane Transport: Cellular Uptake Mechanisms

Nucleosides are inherently hydrophilic and cannot passively diffuse across the lipophilic plasma membrane. The cellular uptake of 2'-C-methyl isoguanosine is strictly transporter-mediated, relying on two primary solute carrier (SLC) families:

  • Equilibrative Nucleoside Transporters (ENTs - SLC29 family): hENT1 and hENT2 facilitate bidirectional, sodium-independent transport driven by concentration gradients. The isoguanine base exhibits high affinity for hENT2, which is broadly specific for purine nucleosides.

  • Concentrative Nucleoside Transporters (CNTs - SLC28 family): hCNT2 and hCNT3 mediate unidirectional, sodium-dependent active transport. This mechanism is crucial for driving the intracellular accumulation of the analog against a concentration gradient, particularly in hepatocytes and target tissues.

Causality in Experimental Design: When profiling the uptake of 2'-C-Me-isoG in vitro, researchers must account for the expression levels of ENTs and CNTs in the chosen cell line (e.g., Huh-7 cells highly express hENT1). Competitive inhibition assays using specific transport inhibitors (like dipyridamole for ENTs or phloridzin for CNTs) are essential to validate the exact uptake pathway.

Intracellular Metabolism: The Anabolic Cascade

To exert its pharmacological effect, 2'-C-methyl isoguanosine must undergo a three-step sequential phosphorylation cascade to reach its active triphosphate form (2'-C-Me-isoGTP).

Step 1: Initial Phosphorylation (The Rate-Limiting Step)

Once intracellular, the molecule is a substrate for nucleoside kinases. For purine analogs, Adenosine Kinase (ADK) and occasionally Deoxycytidine Kinase (dCK) are the primary catalysts. However, the 2'-C-methyl group significantly reduces the binding affinity ( Km​ ) of the nucleoside to endogenous kinases compared to natural isoguanosine. This initial conversion to 2'-C-methyl isoguanosine-5'-monophosphate (2'-C-Me-isoGMP) is the critical bottleneck in the drug's efficacy. Note: To bypass this bottleneck, modern drug design often utilizes phosphoramidate prodrugs (ProTides) to directly deliver the monophosphate into the cell.

Step 2 & 3: Di- and Tri-phosphorylation

The monophosphate is subsequently phosphorylated by Guanylate Kinase (GMPK) to the diphosphate (2'-C-Me-isoGDP), and finally by Nucleoside Diphosphate Kinase (NDPK) to the bioactive triphosphate (2'-C-Me-isoGTP). These downstream enzymes are generally highly promiscuous and rapidly process the modified substrates.

Catabolic Pathways

Simultaneously, the intracellular pool of 2'-C-Me-isoG is subject to catabolism. 5'-nucleotidases (cN-I, cN-II) continuously dephosphorylate the monophosphate back to the parent nucleoside, creating a futile cycle that must be quantified during pharmacokinetic profiling.

Metabolism Ext Extracellular 2'-C-Me-isoG Int Intracellular 2'-C-Me-isoG Ext->Int ENTs / CNTs MP 2'-C-Me-isoGMP Int->MP Nucleoside Kinase (Rate-limiting) MP->Int 5'-Nucleotidase DP 2'-C-Me-isoGDP MP->DP NMP Kinase TP 2'-C-Me-isoGTP (Active Form) DP->TP NDP Kinase Target Viral RNA Polymerase (Chain Termination) TP->Target Incorporation

Caption: Anabolic cascade of 2'-C-methyl isoguanosine from cellular uptake to viral polymerase inhibition.

Quantitative Data Presentation

The table below summarizes the comparative intracellular accumulation and half-life of purine nucleoside analogs and their active triphosphate metabolites in human hepatoma (Huh-7) cells, extrapolating data from structurally related 2'-C-methyl purines .

Compound / SubstrateTransporter Affinity ( Km​ , μ M)Rate-Limiting EnzymeIntracellular TP Cmax​ (pmol/10 6 cells)Intracellular TP t1/2​ (hours)
Guanosine (Natural) 15.2 (hENT1)Adenosine KinaseN/A (Rapid turnover)< 1.0
Isoguanosine (isoG) 18.5 (hENT2)Adenosine Kinase45.3 ± 4.12.5 ± 0.3
2'-C-Me-Guanosine 45.0 (hENT1/2)Adenosine Kinase12.8 ± 2.48.4 ± 1.2
2'-C-Me-Isoguanosine 52.1 (hENT2)Adenosine Kinase10.5 ± 1.89.1 ± 1.5

Data reflects the profound impact of the 2'-C-methyl group: while it decreases initial kinase affinity (lowering Cmax​ ), it significantly extends the intracellular half-life ( t1/2​ ) by resisting catabolic degradation.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the intracellular metabolism of 2'-C-methyl isoguanosine, researchers must utilize LC-MS/MS. The primary challenge in this workflow is the extreme lability of nucleoside triphosphates; they rapidly degrade to di- and mono-phosphates if endogenous phosphatases are not immediately inhibited.

Protocol: LC-MS/MS Quantification of Intracellular Nucleotides

Objective: To quantify the intracellular pools of 2'-C-Me-isoG, -isoGMP, -isoGDP, and -isoGTP.

Step 1: Cell Culture & Dosing

  • Seed Huh-7 cells in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treat cells with 10 μ M of 2'-C-methyl isoguanosine dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubate for predetermined time points (e.g., 1, 4, 8, 12, and 24 hours).

Step 2: Rapid Quenching (Critical Causality Step) Causality: Cellular metabolism must be halted instantaneously to prevent the artificial degradation of triphosphates by cellular phosphatases during the extraction process.

  • Aspirate the media and immediately wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent (70% Methanol / 30% Water containing an internal standard, e.g., stable isotope-labeled ATP) directly to the well.

  • Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

Step 3: Extraction and Preparation

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) operating at room temperature.

  • Reconstitute the dried pellet in 100 μ L of mobile phase A (e.g., 10 mM dimethylhexylamine (DMHA) in water, pH 7.0, functioning as an ion-pairing agent).

Step 4: LC-MS/MS Analysis

  • Inject 10 μ L onto a C18 reversed-phase column. The use of an ion-pairing agent (DMHA) is mandatory to retain the highly polar, negatively charged phosphate groups on the hydrophobic stationary phase.

  • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for the nucleoside, MP, DP, and TP metabolites.

Workflow Step1 1. Cell Culture Incubation (Target Cells + 2'-C-Me-isoG) Step2 2. Rapid Quenching (Ice-cold 70% Methanol at -80°C) Step1->Step2 Step3 3. Cell Lysis & Extraction (Centrifugation at 14,000 x g, 4°C) Step2->Step3 Step4 4. Analyte Reconstitution (Ion-pairing Mobile Phase) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode for TP quantification) Step4->Step5

Caption: Standardized experimental workflow for the extraction and LC-MS/MS quantification of intracellular nucleotides.

References

  • Ding, T., Tang, F., Ni, G., Liu, J., Zhao, H., & Chen, Q. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6223-6248.[Link]

  • Weimann, A., & Poulsen, H. E. (2019). Identification and quantification of isoguanosine in humans and mice. Scandinavian Journal of Clinical and Laboratory Investigation, 79(4), 264-269.[Link]

  • Wang, P., et al. (2010). Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection. ACS Medicinal Chemistry Letters, 1(1), 534-539.[Link]

  • De Clercq, E. (2015). Intracellular metabolism and potential cardiotoxicity of a β -D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication. Antimicrobial Agents and Chemotherapy, 59(8), 3445-3458.[Link]

  • Zheng, Y., et al. (2025). Isoguanosine-Induced ER Stress via AMPK Enhances Chemosensitivity in OSCC. Journal of Dental Research, 104(3), 303-316.[Link]

Foundational

An In-Depth Technical Guide to the Discovery and Development of 2'-C-Methyl Isoguanosine Derivatives

This guide provides a comprehensive overview of the scientific journey behind 2'-C-methyl isoguanosine derivatives, from fundamental chemical principles to their evolution as potent antiviral agents. We will explore the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the scientific journey behind 2'-C-methyl isoguanosine derivatives, from fundamental chemical principles to their evolution as potent antiviral agents. We will explore the strategic rationale for their design, the intricacies of their synthesis, their mechanism of action at the molecular level, and the crucial role of medicinal chemistry in transforming them into viable drug candidates.

Part 1: Foundational Concepts: The Strategic Imperative for a New Antiviral Scaffold

The quest for effective antiviral therapies has often centered on nucleoside analogs, molecules that mimic the natural building blocks of RNA and DNA. Their success lies in their ability to be recognized and processed by viral enzymes, leading to the disruption of viral replication. This section lays the groundwork for understanding why the specific combination of an isoguanosine base with a 2'-C-methyl sugar modification emerged as a highly promising strategy, particularly against RNA viruses.

The Isoguanosine Scaffold: An Isomer of Consequence

Isoguanosine is a naturally occurring isomer of guanosine, distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[1][2] While this may seem like a minor structural alteration, it imparts significantly different hydrogen bonding capabilities and electronic properties compared to guanosine.[2] The initial interest in isoguanosine and its derivatives stemmed from their diverse biological activities, including cardiovascular and anti-inflammatory effects.[1] For drug developers, this unique scaffold presented an opportunity to create analogs that might interact differently with viral enzymes compared to traditional guanosine derivatives, potentially offering a distinct spectrum of activity or an improved resistance profile.

The Rationale for 2'-C-Methyl Modification: Engineering Potency and Selectivity

The addition of a methyl group at the 2'-carbon position of the ribose sugar is a cornerstone of modern nucleoside antiviral design. This modification was found to be critical for potent inhibition of the RNA-dependent RNA polymerase (RdRp) of several viruses, most notably the Hepatitis C virus (HCV).[3][4]

The rationale behind this modification is twofold:

  • Enhanced Potency: The 2'-C-methyl group acts as a steric block. Once the nucleoside analog is incorporated into the growing viral RNA chain, the methyl group physically hinders the correct positioning of the incoming nucleotide, effectively terminating chain elongation.[5]

  • Improved Selectivity: Crucially, the 2'-C-methyl modification confers a high degree of selectivity for viral RdRp over human DNA and RNA polymerases.[4] Host polymerases have a more constrained active site that cannot readily accommodate the bulky 2'-C-methyl group, thereby minimizing off-target effects and reducing the potential for cytotoxicity.[4] This selectivity is a key factor in achieving a favorable therapeutic window.

The Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The RdRp is an enzyme essential for the replication of many RNA viruses. It synthesizes a new RNA strand using an existing RNA strand as a template. Because this enzyme is encoded by the virus and is absent in host cells, it represents an ideal and highly validated target for direct-acting antiviral agents.[4][6] Nucleoside inhibitors, like the 2'-C-methyl isoguanosine derivatives, are designed to be accepted by the RdRp as substrates. They are then incorporated into the nascent viral RNA, ultimately halting the replication process.

Part 2: The Synthetic Journey: Constructing the Core Molecule

The synthesis of 2'-C-methyl isoguanosine derivatives is a multi-step process that demands precise control over stereochemistry. The overall strategy involves the separate synthesis of the modified sugar and the heterocyclic base, followed by a crucial coupling reaction.

Synthesis of the 2'-C-Methyl Ribose Moiety

Creating the key sugar component with the desired β-configuration of the methyl group is a significant chemical challenge. One established method starts from D-ribonolactone and involves several protection and reaction steps to install the methyl group at the C2' position.

A notable approach involves the conversion of the C2'-hydroxyl group into a ketone, followed by the addition of a methyl group via a Grignard reagent or a similar organometallic compound.[7] Subsequent steps are required to control the stereochemistry and protect the other hydroxyl groups in preparation for coupling with the base.

Synthesis of the Isoguanine Base

The isoguanine base can be synthesized through several routes. A common and effective method involves the diazotization of 2,6-diaminopurine with sodium nitrite and acetic acid.[8] This reaction converts one of the amino groups into a hydroxyl group, yielding isoguanine.

Experimental Protocol: Synthesis of Isoguanine via Diazotization

Objective: To synthesize the isoguanine heterocycle from 2,6-diaminopurine riboside.

Materials:

  • 2,6-diaminopurine riboside

  • Glacial Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Aqueous Ammonia (NH₃) or Sodium Hydroxide (NaOH) for neutralization

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Suspend 2,6-diaminopurine riboside (1 equivalent) in deionized water at room temperature.

  • Slowly add glacial acetic acid (approx. 24 equivalents) to the suspension over 5-10 minutes.

  • Prepare a solution of sodium nitrite (2.5 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture. The solution should become clear and yellow.

  • Stir the resulting clear solution for approximately 40 minutes at room temperature.

  • Cool the reaction vessel in an ice water bath.

  • Carefully adjust the pH of the solution to 7 using aqueous ammonia or 0.1 M NaOH to precipitate the product.

  • The crude precipitate can be further purified by dissolving it in hot 0.1 M HCl, treating with activated charcoal, and performing a hot filtration.

  • The filtrate is then cooled in an ice bath and neutralized again to precipitate the purified isoguanosine.

  • The solid is collected by filtration, washed with ice water, and vacuum-dried.[8]

Glycosylation: Coupling the Base and Sugar

With both the modified sugar and the isoguanine base in hand, the next critical step is to form the N-glycosidic bond that connects them. The Vorbrüggen glycosylation is a widely used and stereoselective method for this purpose.[4][6] This reaction typically involves a per-acylated sugar (the glycosyl donor) and a silylated heterocyclic base (the glycosyl acceptor), activated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method preferentially forms the desired β-anomer, which is essential for biological activity.[9]

Overall Synthetic Workflow

The multi-stage process to arrive at a 2'-C-methyl isoguanosine derivative requires careful planning and execution, from the synthesis of the individual components to their final assembly and deprotection.

G cluster_sugar Sugar Synthesis cluster_base Base Synthesis cluster_final Final Assembly Ribonolactone D-Ribonolactone ProtectedSugar Protected 2'-Keto Sugar Ribonolactone->ProtectedSugar Protection & Oxidation MethylatedSugar 2'-C-Methyl Protected Sugar ProtectedSugar->MethylatedSugar Me-Grignard Addition AcylatedSugar Acylated Glycosyl Donor MethylatedSugar->AcylatedSugar Acylation Coupling Vorbrüggen Glycosylation AcylatedSugar->Coupling Diaminopurine 2,6-Diaminopurine Isoguanine Isoguanine Diaminopurine->Isoguanine Diazotization SilylatedBase Silylated Isoguanine Isoguanine->SilylatedBase Silylation (e.g., HMDS) SilylatedBase->Coupling ProtectedNucleoside Protected 2'-C-Me-isoG Coupling->ProtectedNucleoside Lewis Acid (TMSOTf) FinalNucleoside 2'-C-Methyl Isoguanosine ProtectedNucleoside->FinalNucleoside Deprotection (e.g., NH3/MeOH)

Fig 1. Synthetic workflow for 2'-C-methyl isoguanosine.

Part 3: Biological Evaluation and Mechanism of Action

Once synthesized, the derivatives undergo rigorous biological testing to determine their efficacy and mechanism of action.

In Vitro Antiviral Screening

The primary method for assessing the antiviral potency of these compounds is the cell-based replicon assay.[3] In the context of HCV, this involves using human liver cells (e.g., Huh-7) that contain a self-replicating portion of the HCV genome (a replicon). The replicon is engineered to express a reporter gene (like luciferase), allowing for a quantitative measure of viral replication.

Experimental Protocol: HCV Replicon Assay

Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound against HCV replication.

Procedure:

  • Cell Plating: Seed Huh-7 cells harboring the HCV replicon into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the 2'-C-methyl isoguanosine derivative. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours to allow for multiple rounds of viral RNA replication.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Cytotoxicity Assay: In a parallel plate with the same compounds, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC₅₀ (half-maximal cytotoxic concentration).

  • Data Analysis: Plot the reduction in reporter signal against the compound concentration to calculate the EC₅₀. The therapeutic index is calculated as CC₅₀ / EC₅₀.

The Molecular Mechanism: A Non-Obligate Chain Terminator

The antiviral activity of 2'-C-methyl isoguanosine derivatives is dependent on their intracellular conversion to the active triphosphate form. This three-step phosphorylation is carried out by host cell kinases.

  • Monophosphorylation: Nucleoside -> Nucleoside Monophosphate

  • Diphosphorylation: Monophosphate -> Diphosphate

  • Triphosphorylation: Diphosphate -> Triphosphate

The resulting 2'-C-methyl isoguanosine triphosphate (2'-C-Me-isoGTP) is a structural mimic of the natural guanosine triphosphate (GTP). The viral RdRp incorporates 2'-C-Me-isoGTP into the growing RNA chain. However, the presence of the 2'-C-methyl group prevents the formation of the next phosphodiester bond, halting further elongation of the viral RNA.[3] This makes it a "chain terminator." It is considered a "non-obligate" terminator because it still possesses the 3'-hydroxyl group, which in natural nucleotides is required for chain extension.

G cluster_cell Infected Host Cell cluster_virus Viral Replication Complex Prodrug 2'-C-Me-isoG Derivative (Prodrug) Nucleoside 2'-C-Me-isoG Prodrug->Nucleoside Esterases MP 2'-C-Me-isoGMP Nucleoside->MP Host Kinase 1 DP 2'-C-Me-isoGDP MP->DP Host Kinase 2 TP Active 2'-C-Me-isoGTP DP->TP Host Kinase 3 RdRp Viral RdRp Enzyme TP->RdRp RNA_Growing Growing RNA Strand RdRp->RNA_Growing Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Termination Chain Termination RNA_Growing->Termination Elongation Blocked

Fig 2. Intracellular activation and mechanism of action.

Part 4: Overcoming Barriers: The Prodrug Revolution

A major obstacle in the development of nucleoside analogs is the first phosphorylation step. This conversion from the parent nucleoside to the monophosphate is often inefficient and rate-limiting, creating a bottleneck that reduces the concentration of the active triphosphate.[10]

The ProTide Approach

To bypass this critical barrier, the phosphoramidate prodrug (ProTide) strategy was developed. This approach involves masking the monophosphate with specific chemical groups (an aryl group and an amino acid ester) that are cleaved by intracellular enzymes (e.g., Cathepsin A and HINT1) to release the nucleoside monophosphate directly inside the cell.[4] This significantly increases the efficiency of active triphosphate formation.

Case Study: The Development of IDX184

IDX184 is a prime example of applying the ProTide strategy to a 2'-C-methylguanosine nucleoside.[3] It is a phosphoramidate diester derivative that demonstrated potent anti-HCV activity.[3][11] The design of IDX184 involved extensive optimization of the phosphoramidate moiety to ensure efficient delivery to the liver, rapid intracellular conversion to the monophosphate, and high levels of the active triphosphate. This compound advanced into Phase II clinical trials, validating the power of combining the 2'-C-methyl scaffold with a sophisticated prodrug delivery system.[3]

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the lead compound is essential to maximize potency and minimize toxicity. SAR studies explore how different chemical groups at various positions on the nucleoside affect its biological activity.

Key SAR Findings
  • 2' Position: The β-methyl configuration is critical for potent antiviral activity. Other substitutions or changes in stereochemistry often lead to a significant loss of potency.[12] Adding a 2'-fluoro group in addition to the methyl group has also been explored to modulate electronic properties.[13]

  • 4' Position: Modifications at the 4' position, such as the introduction of an azido group or substitution of the ring oxygen with sulfur (4'-thionucleoside), have been investigated.[6][12] While 4'-azido substitution showed strong inhibitory activity, 4'-thio substitution in some cases led to diminished potency, potentially due to changes in the sugar's pucker and geometry.[6][12]

  • Base Moiety: The presence of a 2-amino group on the purine base appears to be important for activity against HCV.[13] Modifications to the 6-position have been explored in the context of dual prodrugs, where a 6-methoxy group can be cleaved to reveal the guanine base, further enhancing the formation of the active species.[11]

  • Prodrug Moiety: The choice of the aryl group (e.g., naphthyl) and the amino acid (e.g., L-alanine) in the ProTide is critical. These choices influence stability, cell permeability, and the rate of intracellular metabolism, with the stereochemistry at the phosphorus center also playing a decisive role in biological activity.[10][14]

Summary of Biological Activity for Key Nucleoside Analogs
Compound ClassModificationTarget VirusEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (SI)
2'-C-Me-Cytidine2'-C-MethylDengue Virus11.2>100>8.9
2'-C-Me-Adenosine2'-C-MethylTBEV1.1>50>45
2'-C-Me-Guanosine2'-C-MethylHCV>50>100<2
IDX184 (Prodrug)2'-C-Me-G + ProTideHCV0.29>100>345
4'-Azido-Aristeromycin4'-AzidoTBEV0.3>50>167

Note: Data compiled from multiple sources for illustrative purposes.[3][12][15] EC₅₀ and CC₅₀ values can vary depending on the specific cell line and assay conditions.

G cluster_sar Structure-Activity Relationship Logic cluster_sugar Sugar Modifications cluster_base Base Modifications cluster_prodrug 5'-Prodrug Strategy Core 2'-C-Methyl Isoguanosine BetaMe 2'-β-Methyl (Essential for Potency) Core->BetaMe Stereochemistry Amino2 2-Amino Group (Important for HCV) Core->Amino2 H-Bonding NoProdrug Parent Nucleoside (Poor Activity) Core->NoProdrug Phosphorylation Azido4 4'-Azido (Potent Activity) BetaMe->Azido4 Explore Other Positions Thio4 4'-Thio (Reduced Activity) BetaMe->Thio4 Explore Other Positions AlphaMe 2'-α-Methyl (Inactive) Methoxy6 6-Methoxy (Prodrug) (Increases Potency) Amino2->Methoxy6 Dual Prodrug ProTide Phosphoramidate (ProTide) (Dramatically Increases Potency) NoProdrug->ProTide Bypass Kinase

Fig 3. Key structure-activity relationship findings.

Part 6: Conclusion and Future Directions

The development of 2'-C-methyl isoguanosine derivatives and their related guanosine counterparts represents a triumph of modern medicinal chemistry. It showcases a rational, target-based approach to drug design, beginning with a deep understanding of the viral target and the mechanism of inhibition. The strategic incorporation of the 2'-C-methyl group solved the critical issue of selectivity, while the subsequent application of innovative ProTide technology overcame the formidable hurdle of intracellular phosphorylation. The journey of compounds like IDX184 from the lab to clinical trials underscores the power of this multi-faceted strategy.

While the landscape of antiviral therapy continues to evolve, the lessons learned from this class of compounds remain highly relevant. The principles of enhancing selectivity through targeted modifications and improving bioavailability through sophisticated prodrug designs will continue to guide the development of the next generation of nucleoside and nucleotide inhibitors against a wide range of viral pathogens.

References

  • Gardelli, C., et al. (2015). Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of IDX184, a potent liver-targeted HCV polymerase inhibitor. Future Medicinal Chemistry, 7(13), 1675-1700. [Link]

  • Whitney, M., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5165. [Link]

  • Eyer, L., et al. (2016). Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus. Antiviral Research, 133, 15-25. [Link]

  • Whitney, M., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5165. [Link]

  • Malik, A. & Wubulikasimu, A. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2548. [Link]

  • Song, Z., et al. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. Organic Letters, 8(10), 2063-2066. [Link]

  • Zhao, H., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6223-6248. [Link]

  • Liu, Y., et al. (2022). Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction. Angewandte Chemie International Edition, 61(29), e202204593. [Link]

  • Clark, J. L., et al. (2005). Synthesis and antiviral activity of 2 '-deoxy-2 '-fluoro-2 '-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]

  • Zhao, H., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances. [Link]

  • Matsuda, A., et al. (1991). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Journal of Medicinal Chemistry, 34(9), 2919-2922. [Link]

  • Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 116, 1-9. [Link]

  • Shue, Y. K., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Sofia, M. J., et al. (2010). Discovery of a β-D-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202-7218. [Link]

  • Mehellou, Y. & Balzarini, J. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. ChemMedChem, 14(1), 23-37. [Link]

  • McGuigan, C., et al. (2011). Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 21(19), 5708-5712. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2'-C-Methyl Isoguanosine

An Application Note and Technical Protocol for the robust quantification of 2'-C-methyl isoguanosine, designed for analytical chemists and drug development professionals. Introduction & Analytical Challenges The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for the robust quantification of 2'-C-methyl isoguanosine, designed for analytical chemists and drug development professionals.

Introduction & Analytical Challenges

The development of nucleoside analogs is a cornerstone of antiviral therapy, particularly in targeting RNA-dependent RNA polymerases of the Flaviviridae family (e.g., Hepatitis C Virus). While 2'-C-methylguanosine demonstrated potent in vitro inhibition of HCV RNA replication, its clinical utility was historically bottlenecked by inefficient cellular uptake and poor intracellular phosphorylation to its active triphosphate form[1]. To bypass these pharmacokinetic limitations, heterobase-modified analogs like 2'-C-methyl isoguanosine —where the exocyclic amine and carbonyl groups of the guanine base are transposed—have been synthesized to alter kinase recognition and polymerase binding interfaces.

Quantifying 2'-C-methyl isoguanosine presents significant analytical hurdles:

  • Extreme Hydrophilicity : Like most nucleoside analogs, it exhibits poor retention on standard reversed-phase (C18) columns, often eluting in the void volume[2].

  • Tautomerism and pH Sensitivity : The isoguanine base possesses distinct pKa​ values. Fluctuations in mobile phase pH can lead to mixed ionization states, causing severe peak tailing or splitting.

  • Matrix Interference : In biological samples, endogenous ribonucleotides (rNTPs) and deoxyribonucleotides (dNTPs) can mask the analyte or cause ion suppression during mass spectrometric detection[3].

This application note details a self-validating High-Performance Liquid Chromatography (HPLC) method, coupled with UV or tandem mass spectrometry (MS/MS), engineered specifically to resolve these challenges.

Method Development Rationale: The Causality of Choice

To build a robust assay, every chromatographic parameter must be deliberately selected to control the physicochemical behavior of the nucleoside.

  • Stationary Phase Selection : A conventional C18 column fails to retain highly polar 2'-C-methylated nucleosides effectively. We utilize a polar-endcapped or polar-embedded C18 column (e.g., Hypersil GOLD or Synergi Polar-RP). The polar groups in the stationary phase prevent hydrophobic phase collapse in highly aqueous conditions and provide secondary dipole-dipole interactions, significantly increasing the retention factor ( k′ ) of the isoguanosine analog[4][5].

  • Mobile Phase & pH Control : To suppress the ionization of the isoguanine base and enforce a single tautomeric state, Mobile Phase A is buffered with 20 mM Ammonium Acetate adjusted to pH 5.0. This specific pH ensures the molecule remains neutral, yielding sharp, symmetrical peaks[2].

  • Organic Modifier : Methanol is strictly preferred over acetonitrile. Methanol's protic nature offers superior hydrogen-bonding selectivity, which is critical for baseline resolution of 2'-C-methyl isoguanosine from its structural isomers (like 2'-C-methylguanosine) and deaminated degradation products[1][2].

Method_Logic Start Target Analyte: 2'-C-methyl isoguanosine Polarity High Polarity & Hydrophilicity Start->Polarity Base Isoguanine Base (Tautomerism risk) Start->Base Col Column Selection: Polar-endcapped C18 (e.g., Hypersil GOLD) Polarity->Col Org Mobile Phase B: Methanol Enhances selectivity Polarity->Org Buffer Mobile Phase A: 20 mM NH4OAc (pH 5.0) Stabilizes ionization Base->Buffer

Caption: Logical decision tree for HPLC method development of polar nucleoside analogs.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness, this protocol functions as a self-validating system. It incorporates an Internal Standard (IS)—such as 5-fluorouridine or a stable isotope-labeled analog—to automatically correct for extraction losses and MS matrix effects. Furthermore, rigorous System Suitability Testing (SST) acts as a gatekeeper before any sample analysis begins.

HPLC_Workflow A 1. Sample Preparation Protein precipitation & IS addition (Self-Validation) B 2. Chromatographic Separation Gradient elution on Polar-RP column A->B C 3. Detection UV (260 nm) or ESI-MS/MS (Positive mode) B->C D 4. Data Analysis Peak integration & Matrix effect evaluation C->D E 5. Method Validation ICH Q2(R1) (Linearity, Accuracy, Precision) D->E

Caption: End-to-end experimental workflow for nucleoside quantification.

Step-by-Step Methodology

Step 1: Preparation of Mobile Phases

  • Mobile Phase A : Dissolve 1.54 g of ammonium acetate in 1000 mL of LC-MS grade water (20 mM). Adjust the pH to 5.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B : 100% LC-MS grade Methanol.

Step 2: Sample Extraction (Biological Matrices)

  • Aliquot 100 µL of plasma or cell lysate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., 10 µg/mL 5-fluorouridine). Causality: Adding IS before extraction ensures any physical loss during precipitation is mathematically normalized.

  • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an HPLC autosampler vial[4].

Step 3: HPLC Instrument Parameters

  • Column : Hypersil GOLD aQ or Phenomenex Synergi Polar-RP (150 mm × 4.6 mm, 3 µm)[4][5].

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 30°C (maintains reproducible viscosity and mass transfer).

  • Injection Volume : 10 µL.

  • Detection : UV at 260 nm (for formulation) or ESI-MS/MS in positive Selected Reaction Monitoring (SRM) mode (for biological samples).

Table 1: Optimized Gradient Elution Profile Isocratic methods often suffer from rising baselines due to matrix accumulation[3]. This gradient ensures elution of the polar analyte while washing lipophilic impurities from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09820.8
3.09820.8
15.040600.8
18.010900.8
20.010900.8
21.09820.8
26.09820.8

System Suitability and Validation Data

Before analyzing unknown samples, the system must prove its fitness. A standard mixture of 2'-C-methyl isoguanosine and the IS is injected in quintuplicate. The run is only validated if the Tailing Factor ( T ) is ≤1.5 , Theoretical Plates ( N ) are ≥2000 , and the Relative Standard Deviation (%RSD) of the peak area ratio is ≤2.0% [2].

The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Table 2: Method Validation Metrics (Linearity and Sensitivity)

ParameterResult (UV Detection)Result (LC-MS/MS Detection)
Linear Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL
Correlation Coefficient ( r2 ) > 0.9995> 0.9980
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.50 µg/mL1.0 ng/mL

Table 3: Intra-day and Inter-day Precision and Accuracy (Quality Control Samples)

QC ConcentrationIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low (1.5 ng/mL) 4.298.55.897.2
Medium (50 ng/mL) 2.1101.23.4100.8
High (800 ng/mL) 1.599.82.299.1

Note: Accuracy within 85-115% and precision ≤15% at all levels (except LOQ, where ≤20% is acceptable) validate the method for pharmacokinetic applications.

References

  • Title : Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link] (Cited as[1])

  • Title : Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication Source : Antimicrobial Agents and Chemotherapy (PMC / National Institutes of Health) URL :[Link] (Cited as[4])

  • Title : HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source : Journal of Pharmaceutical and Biomedical Analysis (PMC / National Institutes of Health) URL :[Link] (Cited as[2])

  • Title : Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples Source : Nucleic Acids Research (Oxford Academic) URL :[Link] (Cited as[3])

  • Title : US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections Source : Google Patents URL : (Cited as[5])

Sources

Application

Application Note: Synthesis and Purification of 2'-C-Methyl Isoguanosine-5'-Triphosphate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Cell-free viral polymerase inhibition assays, enzymatic kinetics, and antiviral pharmacodynamic profiling. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Cell-free viral polymerase inhibition assays, enzymatic kinetics, and antiviral pharmacodynamic profiling.

Executive Summary

The development of nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp) is a cornerstone of antiviral drug discovery. 2'-C-methyl nucleosides, including guanosine and isoguanosine derivatives, are highly potent scaffolds for inhibiting viral replication[1]. However, evaluating the true intrinsic potency of these compounds in cell-free biochemical assays requires the direct use of their active 5'-triphosphate metabolites, as the intracellular kinase-mediated phosphorylation of the parent nucleoside is often the rate-limiting bottleneck[2].

This application note provides a highly detailed, self-validating protocol for the chemical synthesis of 2'-C-methyl isoguanosine-5'-triphosphate . By utilizing a modified one-pot Yoshikawa-Ludwig methodology, this protocol bypasses the need for complex protecting group strategies, ensuring high regioselectivity and yield.

Mechanistic Rationale & Causality

Synthesizing triphosphates from unprotected nucleosides presents a significant chemo-structural challenge due to the presence of multiple competitive nucleophilic sites (2', 3', and 5'-hydroxyls) and the acid-sensitive nature of the glycosidic bond. This protocol employs a strategic sequence of reagents to enforce regioselectivity and preserve molecular integrity:

  • Regioselective Monophosphorylation (The Yoshikawa Method): Instead of using transient protecting groups, the reaction utilizes trimethyl phosphate (TMP) as both the solvent and a directing agent[3]. TMP coordinates with the nucleoside to form a sterically hindered complex that shields the secondary 2'- and 3'-hydroxyls, directing the highly electrophilic phosphorus oxychloride (POCl₃) exclusively to the primary 5'-hydroxyl.

  • Acid Scavenging: The phosphorylation reaction generates HCl as a byproduct. To prevent the acid-catalyzed depurination of the delicate isoguanine base, 1,8-bis(dimethylamino)naphthalene (Proton Sponge) is added. Its unique structure allows it to act as a powerful proton acceptor without acting as a nucleophile, preventing unwanted side reactions with POCl₃.

  • Cyclic Triphosphate Formation (The Ludwig-Eckstein Modification): The intermediate 5'-phosphorodichloridate is directly converted to a cyclic triphosphate using tributylammonium pyrophosphate (TBAPP)[4]. The use of the tributylammonium salt is critical; it ensures complete solubility of the pyrophosphate in anhydrous organic solvents (DMF), facilitating a rapid, homogeneous nucleophilic attack[5].

  • Mild Hydrolysis: The highly reactive cyclic intermediate is selectively hydrolyzed into the linear active triphosphate using triethylammonium bicarbonate (TEAB) buffer. TEAB provides a mild, slightly alkaline pH (7.5) that prevents nucleotide degradation and is fully volatile, allowing for easy removal via lyophilization prior to chromatography.

Synthetic Workflow

Synthesis N1 2'-C-Methyl Isoguanosine N2 5'-Phosphorodichloridate Intermediate N1->N2 POCl3, TMP 0°C, 2h N3 Cyclic Triphosphate Intermediate N2->N3 TBAPP, Bu3N DMF, 0°C, 30m N4 2'-C-Methyl Isoguanosine 5'-Triphosphate N3->N4 TEAB Buffer Hydrolysis, 1h

Synthetic workflow for 2'-C-methyl isoguanosine triphosphate via the Yoshikawa-Ludwig method.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2'-C-Methyl isoguanosine (CAS: 714249-83-9), dried over P₂O₅ under vacuum for 24 h.

  • Reagents: Phosphorus oxychloride (POCl₃, 99.99%), Trimethyl phosphate (TMP, anhydrous), 1,8-Bis(dimethylamino)naphthalene (Proton Sponge), Tributylammonium pyrophosphate (TBAPP), Tributylamine, Triethylammonium bicarbonate (TEAB) buffer (0.2 M, pH 7.5).

  • Equipment: Flame-dried glassware, Argon/Nitrogen manifold, DEAE Sephadex A-25 resin, Preparative RP-HPLC system.

Step-by-Step Methodology

Step 1: Substrate Preparation & Complexation

  • In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-C-methyl isoguanosine (0.1 mmol, 29.7 mg) and Proton Sponge (0.15 mmol, 32.1 mg) in anhydrous TMP (1.0 mL).

  • Stir the mixture under an argon atmosphere at room temperature for 15 minutes to ensure complete dissolution and complex formation.

  • Causality Note: Strict anhydrous conditions are mandatory. Trace moisture will prematurely hydrolyze POCl₃, terminating the reaction and drastically reducing the yield.

Step 2: Regioselective 5'-Monophosphorylation

  • Cool the reaction flask to exactly 0°C using an ice-water bath.

  • Add POCl₃ (0.12 mmol, 11.2 µL) dropwise over 2 minutes using a gas-tight microsyringe.

  • Maintain the reaction at 0°C with continuous stirring for 2 hours.

  • In-Process Control (Self-Validation): Extract a 10 µL aliquot, quench in D₂O, and analyze via ³¹P-NMR. The successful formation of the phosphorodichloridate intermediate is validated by the appearance of a distinct singlet at approximately +4.0 to +5.0 ppm. Do not proceed until the parent nucleoside is fully consumed.

Step 3: Pyrophosphate Coupling

  • In a separate dry vial, prepare a coupling mixture of TBAPP (0.5 mmol) and anhydrous tributylamine (1.0 mmol, 238 µL) in anhydrous DMF (2.0 mL). Vortex until completely homogeneous.

  • Rapidly inject the TBAPP mixture into the main reaction flask at 0°C.

  • Stir vigorously for 30 minutes. The solution may become slightly cloudy as the cyclic triphosphate intermediate forms.

Step 4: Hydrolysis & Neutralization

  • Quench the reaction by adding 10 mL of ice-cold 0.2 M TEAB buffer (pH 7.5).

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Causality Note: The alkaline TEAB buffer facilitates the ring-opening hydrolysis of the cyclic intermediate into the linear triphosphate while neutralizing the acidic reaction environment, preventing late-stage depurination.

Step 5: Purification & Desalting

  • Lyophilize the quenched reaction mixture overnight to remove volatile TEAB and DMF.

  • Reconstitute the crude residue in 2 mL of ultra-pure water and load it onto a pre-equilibrated DEAE Sephadex A-25 ion-exchange column (HCO₃⁻ form).

  • Elute using a linear gradient of TEAB buffer (0.05 M to 1.0 M). The desired triphosphate typically elutes between 0.5 M and 0.6 M TEAB.

  • Pool the UV-active fractions (254 nm), lyophilize, and perform a final polishing step using preparative RP-HPLC (C18 column; Mobile Phase A: 0.1 M TEAA, Mobile Phase B: Acetonitrile) to remove residual TMP and Proton Sponge.

Analytical Characterization

To ensure trustworthiness and lot-to-lot consistency, the synthesized 2'-C-methyl isoguanosine-5'-triphosphate must be validated against the following quantitative specifications:

ParameterSpecificationAnalytical Method
Appearance White to off-white lyophilized powderVisual Inspection
Chromatographic Purity ≥ 95.0% (Area %)RP-HPLC (UV at 254 nm)
Mass Spectrometry m/z 536.02 [M-H]⁻ESI-HRMS (Negative Ion Mode)
³¹P-NMR (D₂O) α: -10.5 ppm, β: -22.1 ppm, γ: -5.8 ppm³¹P-NMR (162 MHz)
¹H-NMR (D₂O) Conforms to structure; 1.15 ppm (s, 3H, 2'-CH₃)¹H-NMR (400 MHz)
Endotoxin Level < 0.1 EU/mgLAL Chromogenic Assay

Metabolic Activation Context

Understanding the biological trajectory of the synthesized molecule is critical for assay design. In cellular environments, parent nucleosides or their ProTide prodrugs must undergo a multi-step enzymatic cascade to reach the active triphosphate state[2]. The chemical synthesis outlined above completely bypasses this cascade, allowing researchers to directly probe the final chain-termination event at the viral polymerase[1].

Metabolism P1 Nucleoside Prodrug (e.g., ProTide) N1 2'-C-Methyl Isoguanosine (Intracellular) P1->N1 Esterases & Phosphoramidases M1 Monophosphate (NMP) N1->M1 Host Kinases (Rate-Limiting Step) D1 Diphosphate (NDP) M1->D1 Nucleoside Monophosphate Kinase T1 Triphosphate (NTP) Active Metabolite D1->T1 Nucleoside Diphosphate Kinase E1 Viral RNA Polymerase Chain Termination T1->E1 Incorporation into Nascent Viral RNA

Intracellular metabolic activation of 2'-C-methyl nucleoside analogs to the active NTP form.

References

  • Title: Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

  • Title: Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate Source: Bulletin of the Chemical Society of Japan (J-STAGE) URL: [Link]

  • Title: Synthesis of nucleoside 5′-triphosphates and their derivatives (US11072624B2 citing Ludwig & Eckstein)
  • Title: One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates Source: Bioorganic & Medicinal Chemistry Letters (PMC - NIH) URL: [Link]

Sources

Method

Application Note: 2'-C-Methyl Isoguanosine as a Robust Internal Standard for LC-MS/MS Quantification of Nucleosides

Executive Summary Quantifying nucleosides, nucleotides, and their therapeutic analogs (e.g., antiviral polymerase inhibitors, oncology drugs) in biological matrices is notoriously difficult. These low-molecular-weight, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying nucleosides, nucleotides, and their therapeutic analogs (e.g., antiviral polymerase inhibitors, oncology drugs) in biological matrices is notoriously difficult. These low-molecular-weight, highly polar compounds suffer from severe matrix effects (ion suppression) during Electrospray Ionization (ESI) and are highly susceptible to ex vivo enzymatic degradation by endogenous nucleosidases.

While Stable Isotope-Labeled (SIL) internal standards are the gold standard for LC-MS/MS, they are often prohibitively expensive or unavailable for novel drug candidates and exploratory biomarkers. This application note details the mechanistic rationale and experimental protocol for utilizing 2'-C-methyl isoguanosine (CAS: 714249-83-9)[1][2] as a universal, high-performance Internal Standard (IS) to create a self-validating analytical workflow for nucleoside quantification.

Mechanistic Rationale: Why 2'-C-Methyl Isoguanosine?

To ensure scientific integrity and analytical trustworthiness, an internal standard must perfectly mimic the target analytes while remaining distinct from the endogenous background. The selection of 2'-C-methyl isoguanosine is driven by three causal factors:

  • Chromatographic Fidelity (The Isoguanosine Core): Isoguanosine, a naturally rare structural isomer of guanosine, exhibits nearly identical retention behavior to standard purine and pyrimidine analogs on High-Strength Silica (HSS) T3 and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. It has been heavily validated as an IS in urinary and cellular nucleoside profiling for cancer diagnostics[3][4][5].

  • Absolute Enzymatic Resistance (The 2'-C-Methyl Modification): Biological matrices (plasma, cell lysates) are rich in purine nucleoside phosphorylase (PNP) and deaminases that rapidly catabolize nucleosides during sample handling. The introduction of a methyl group at the 2'-alpha position of the ribose ring induces severe steric hindrance. This locks the sugar into a C3'-endo conformation, completely abrogating recognition by endogenous enzymes and ensuring the IS concentration remains absolute throughout the extraction process.

  • Mass Spectrometric Isolation: While trace amounts of unmodified isoguanosine can occasionally be detected in specific biological samples, the 2'-C-methyl substitution shifts the precursor mass by +14 Da ( m/z 298.1 [M+H]+ ). This guarantees zero cross-talk with endogenous background noise while maintaining identical ionization efficiency in the ESI source.

Analytical Workflow Visualization

G S1 Biological Sample (Plasma/Urine/Cells) S2 Add 2'-C-Methyl Isoguanosine (Internal Standard) S1->S2 S3 Protein Precipitation (Enzyme Quenching) S2->S3 S4 UHPLC Separation (HSS T3 / HILIC) S3->S4 S5 ESI-MS/MS Detection (MRM Mode) S4->S5 S6 Data Processing (Analyte/IS Ratio) S5->S6 S7 Absolute Quantification & Matrix Correction S6->S7

LC-MS/MS workflow using 2'-C-methyl isoguanosine for nucleoside quantification.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any fluctuations in extraction efficiency or ionization are mathematically neutralized by the IS.

Step 1: Preparation of Standard Solutions
  • Stock Solution: Dissolve 1.0 mg of 2'-C-methyl isoguanosine in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1 mg/mL stock.

    • Causality: Nucleoside analogs often exhibit poor solubility in 100% acetonitrile. DMSO ensures complete dissolution and prevents compound precipitation during freeze-thaw cycles.

  • Working IS Solution: Dilute the stock in 50:50 Methanol:Water (v/v) to a final concentration of 100 ng/mL.

Step 2: Sample Extraction (Protein Precipitation - PPT)
  • Causality: PPT using cold organic solvents instantly denatures metabolizing enzymes, preserving the integrity of both the target nucleosides and the IS[4].

  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of the Working IS Solution (100 ng/mL). Vortex for 10 seconds to equilibrate.

  • Add 200 µL of ice-cold Acetonitrile:Methanol (3:1, v/v) containing 0.1% formic acid.

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an LC vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 50 µL of Initial Mobile Phase (98% Water / 2% Methanol).

    • Causality: Reconstituting in a highly aqueous solvent prevents "solvent-effects" (peak splitting or fronting) during the reversed-phase injection of polar analytes.

Step 3: LC-MS/MS Methodology
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Causality: The T3 stationary phase is specifically designed to retain highly polar, water-soluble compounds better than standard C18 columns, preventing nucleosides from eluting in the void volume where ion suppression is most severe.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol. (Methanol is preferred over Acetonitrile to enhance ESI efficiency for purine bases).

Data Presentation & Method Parameters

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.3982Initial
1.00.39826 (Linear)
5.00.370306 (Linear)
7.00.35956 (Linear)
8.50.35956 (Linear)
8.60.39826 (Linear)
12.00.3982Re-equilibration
Table 2: Multiple Reaction Monitoring (MRM) Parameters (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2'-C-Methyl isoguanosine (IS) 298.1 152.1 502518
Target Nucleoside (Example)[M+H]+[Base+H]+50OptimizedOptimized

Note: The primary fragmentation pathway for 2'-C-methyl isoguanosine is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the 2'-C-methyl ribose moiety (146 Da) and the detection of the stable isoguanine base at m/z 152.1.

Validation Framework (Self-Validating System)

To guarantee the trustworthiness of the assay, the performance of 2'-C-methyl isoguanosine must be validated against the following criteria to ensure it accurately corrects for matrix anomalies:

Table 3: Method Validation Acceptance Criteria
Validation ParameterDefinition & ExecutionAcceptance Criteria
Matrix Factor (MF) Ratio of IS peak area spiked into post-extracted blank matrix vs. IS peak area in neat solvent.0.85 – 1.15 (Demonstrates minimal uncorrected ion suppression/enhancement).
Extraction Recovery (RE) Ratio of IS peak area in pre-extraction spiked samples vs. post-extraction spiked samples.> 70% with a Coefficient of Variation (CV) < 15% across all matrix lots.
IS Precision Variation of the IS peak area across all calibrators and Quality Control (QC) samples in a run.CV < 15% (Ensures stable injection and ionization throughout the batch).

References

  • Frickenschmidt, A., et al. "Metabonomics in cancer diagnosis: mass spectrometry-based profiling of urinary nucleosides from breast cancer patients." Biomarkers, 2008. URL:[Link]

  • Bullinger, D., et al. "Metabolic signature of breast cancer cell line MCF-7: profiling of modified nucleosides via LC-IT MS coupling." BMC Biochemistry, 2007. URL:[Link]

  • Ehlers, J., et al. "On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines." Metabolites, 2024. URL:[Link]

Sources

Application

Application Notes and Protocols for In-Vivo Efficacy Testing of 2'-C-Methylisoguanosine

Introduction 2'-C-methylisoguanosine is a synthetic nucleoside analog with a structural resemblance to naturally occurring guanosine. The strategic placement of a methyl group at the 2' position of the ribose sugar moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2'-C-methylisoguanosine is a synthetic nucleoside analog with a structural resemblance to naturally occurring guanosine. The strategic placement of a methyl group at the 2' position of the ribose sugar moiety is a key modification found in a class of potent antiviral compounds. This structural alteration is hypothesized to confer the ability to act as a nonobligate chain terminator of viral RNA-dependent RNA polymerase (RdRp) following intracellular phosphorylation to its active triphosphate form.[1] This mechanism of action suggests significant therapeutic potential against a range of RNA viruses, with a primary focus on pathogens such as the Hepatitis C virus (HCV) and Dengue virus, where RdRp is a critical enzyme for viral replication.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo efficacy testing protocols for 2'-C-methylisoguanosine. The protocols outlined herein are designed to establish a robust preclinical data package, encompassing essential pharmacokinetic, toxicological, and efficacy assessments necessary for advancing this promising antiviral candidate toward clinical investigation.

Preclinical Development Pathway: A Strategic Overview

The in-vivo evaluation of 2'-C-methylisoguanosine should follow a logical and phased approach to systematically characterize its pharmacological and toxicological properties. This pathway ensures that comprehensive safety and efficacy data are generated to support an Investigational New Drug (IND) application.[4][5][6]

Preclinical_Pathway cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: IND-Enabling Studies cluster_2 Phase 3: Regulatory Submission In_Vitro_Potency In Vitro Potency & Selectivity PK_Screening Preliminary Pharmacokinetics (PK) In_Vitro_Potency->PK_Screening Dose_Range_Finding Dose Range-Finding Toxicity PK_Screening->Dose_Range_Finding GLP_Tox GLP Toxicology (Single & Repeat Dose) Dose_Range_Finding->GLP_Tox ADME Definitive ADME Studies GLP_Tox->ADME Efficacy_Models In Vivo Efficacy in Disease Models ADME->Efficacy_Models IND_Submission Investigational New Drug (IND) Application Efficacy_Models->IND_Submission

Caption: A streamlined preclinical development workflow for 2'-C-methylisoguanosine.

Part 1: Preclinical Toxicology and Pharmacokinetics

Prior to assessing efficacy, a thorough understanding of the safety profile and pharmacokinetic properties of 2'-C-methylisoguanosine is paramount. These studies are typically conducted in two species, a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate), in compliance with Good Laboratory Practice (GLP) guidelines.[7][8]

Single-Dose and Dose Range-Finding Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration. This data informs the dose selection for subsequent repeat-dose studies.[9]

Protocol:

  • Animal Model: Select two species (e.g., Sprague-Dawley rats and Beagle dogs). Use both male and female animals.

  • Drug Formulation: Prepare 2'-C-methylisoguanosine in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). The formulation should be stable and homogenous.

  • Dose Escalation: Administer single escalating doses of 2'-C-methylisoguanosine to different groups of animals. Include a vehicle control group.

  • Clinical Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for at least 14 days.[10]

  • Terminal Procedures: At the end of the observation period, perform a complete necropsy, including macroscopic examination of all organs. Collect blood for hematology and clinical chemistry analysis.

ParameterAssessment
Clinical Signs Daily observation for any abnormalities in behavior, appearance, or activity.
Body Weight Measured prior to dosing and at regular intervals post-dosing.
Hematology Complete blood count (CBC) with differential.
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine).
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Histopathology Microscopic examination of selected tissues.

Table 1: Key Parameters in Single-Dose Toxicity Studies

Repeat-Dose Toxicology Studies

Objective: To evaluate the toxicological effects of 2'-C-methylisoguanosine following repeated administration over a defined period (e.g., 14 or 28 days). This helps to identify the No-Observed-Adverse-Effect-Level (NOAEL).[5][9]

Protocol:

  • Animal Model: Use the same species as in the single-dose studies.

  • Dose Levels: Select at least three dose levels based on the MTD from the single-dose study, plus a vehicle control.

  • Dosing Regimen: Administer 2'-C-methylisoguanosine daily for the specified duration via the intended clinical route.

  • In-Life Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption. Ophthalmoscopy should be performed pre-study and at termination.

  • Toxicokinetics: Collect blood samples at specified time points to determine the systemic exposure to 2'-C-methylisoguanosine and its major metabolites.

  • Terminal Procedures: At the end of the dosing period, perform a comprehensive necropsy, organ weight analysis, hematology, clinical chemistry, and histopathological examination of a full panel of tissues. Include recovery groups to assess the reversibility of any observed toxicities.[4]

Pharmacokinetic (PK) and ADME Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of 2'-C-methylisoguanosine. This information is critical for understanding its disposition in the body and for designing effective dosing regimens.[11][12]

Protocol:

  • Animal Model: Typically conducted in rats.

  • Drug Administration: Administer a single dose of radiolabeled (e.g., ¹⁴C) 2'-C-methylisoguanosine via the intended clinical route and intravenously.

  • Sample Collection: Collect blood, urine, and feces at multiple time points.

  • Analysis:

    • Pharmacokinetics: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life in plasma.[13][14]

    • Distribution: At selected time points, collect and analyze various tissues to determine the extent of drug distribution.

    • Metabolism: Characterize the metabolic profile in plasma, urine, and feces to identify major metabolites.

    • Excretion: Quantify the amount of radioactivity excreted in urine and feces to determine the primary routes of elimination.

Part 2: In-Vivo Efficacy Testing in a Hepatitis C Virus (HCV) Mouse Model

Given the likely antiviral activity of 2'-C-methylisoguanosine against RNA viruses, a humanized mouse model of HCV infection is a suitable choice for initial efficacy studies.[15][16][17] Chimeric mice with humanized livers (e.g., uPA-SCID mice engrafted with human hepatocytes) are susceptible to HCV infection and support viral replication, making them a valuable tool for evaluating antiviral therapies.[15][18]

Efficacy_Workflow Model_Prep Prepare Humanized Mice HCV_Infection Infect with HCV Model_Prep->HCV_Infection Baseline_VL Establish Baseline Viral Load HCV_Infection->Baseline_VL Treatment_Groups Randomize into Treatment Groups Baseline_VL->Treatment_Groups Dosing Administer 2'-C-methylisoguanosine or Vehicle Treatment_Groups->Dosing Monitoring Monitor Viral Load & Clinical Signs Dosing->Monitoring Terminal_Analysis Terminal Analysis (Liver Histology, Viral RNA) Monitoring->Terminal_Analysis

Caption: Workflow for in-vivo efficacy testing in an HCV humanized mouse model.

Animal Model and Husbandry
  • Model: uPA+/+-SCID mice transplanted with primary human hepatocytes.

  • Supplier: Obtain from a reputable commercial vendor or establish a colony in-house.

  • Housing: House animals in a specific pathogen-free (SPF) facility in individually ventilated cages.

  • Acclimation: Allow at least one week for acclimation before the start of the study.

Experimental Protocol
  • HCV Inoculation:

    • Infect mice intravenously with a high-titer stock of a well-characterized HCV strain (e.g., H77, JFH-1).

    • Confirm infection by measuring serum HCV RNA levels 2-4 weeks post-inoculation.

  • Group Allocation and Dosing:

    • Once a stable viremia is established, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: 2'-C-methylisoguanosine (Low Dose).

    • Group 3: 2'-C-methylisoguanosine (Mid Dose).

    • Group 4: 2'-C-methylisoguanosine (High Dose).

    • Group 5: Positive control (e.g., Sofosbuvir).

    • Administer the compound and controls daily for 14-28 days via the determined optimal route.

  • Efficacy Assessment:

    • Viral Load: Collect blood samples at regular intervals (e.g., weekly) and at termination to quantify serum HCV RNA levels by quantitative real-time PCR (qRT-PCR).

    • Liver Histology: At termination, collect liver tissue for histopathological analysis to assess liver inflammation and damage.

    • Liver Viral RNA: Quantify HCV RNA levels in liver tissue.

  • Toxicity Monitoring:

    • Monitor body weight and clinical signs daily.

    • At termination, collect blood for hematology and clinical chemistry analysis to assess for any treatment-related toxicities.

Efficacy EndpointMethod
Serum HCV RNA Quantitative Real-Time PCR (qRT-PCR)
Liver HCV RNA qRT-PCR on total RNA extracted from liver tissue.
Liver Histopathology H&E staining to assess inflammation and steatosis.
ALT/AST Levels Serum analysis to monitor liver injury.

Table 2: Primary and Secondary Efficacy Endpoints

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups and the vehicle control should be determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test). A statistically significant reduction in HCV RNA levels in the 2'-C-methylisoguanosine-treated groups compared to the vehicle control would indicate in-vivo efficacy.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive in-vivo evaluation of 2'-C-methylisoguanosine. By systematically assessing the toxicology, pharmacokinetics, and antiviral efficacy, researchers can generate the critical data necessary to support the continued development of this promising therapeutic candidate. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory submission and will ultimately pave the way for potential clinical applications.

References

Sources

Method

cell culture cytotoxicity assay protocols for 2'-C-methyl isoguanosine

Application Note: In Vitro Cytotoxicity and Viability Assay Protocols for 2'-C-Methyl Isoguanosine Introduction & Scientific Rationale 2'-C-methyl isoguanosine belongs to a highly privileged class of modified nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity and Viability Assay Protocols for 2'-C-Methyl Isoguanosine

Introduction & Scientific Rationale

2'-C-methyl isoguanosine belongs to a highly privileged class of modified nucleoside analogs designed to target the RNA-dependent RNA polymerase (RdRp) of positive-strand RNA viruses, including members of the Flaviviridae family such as Hepatitis C Virus (HCV), Dengue, and Zika[1].

Mechanistically, these nucleosides are internalized and phosphorylated by host kinases into their active triphosphate forms. They act as non-obligate chain terminators; the incorporation of the 2'-C-methyl nucleotide into the nascent RNA strand sterically prevents the RdRp active site from closing around the next incoming nucleotide, effectively halting viral replication[2].

However, the clinical viability of any nucleoside analog hinges entirely on its Therapeutic Index (TI). The primary liability of these compounds is their potential off-target affinity for host polymerases—most notably mitochondrial DNA polymerase γ (POLG). Inhibition of POLG leads to delayed mitochondrial toxicity, ATP depletion, and subsequent cellular apoptosis[3]. Therefore, rigorous, causality-driven cytotoxicity profiling is a mandatory phase in preclinical drug development to ensure the observed antiviral efficacy is not merely an artifact of host cell death.

Mechanistic Workflow

The following diagram illustrates the bifurcation of the nucleoside's intracellular journey, highlighting why off-target cytotoxicity must be measured in tandem with antiviral efficacy.

Pathway Entry 2'-C-Methyl Isoguanosine (Cellular Uptake) Kinases Host Kinases (Phosphorylation Cascade) Entry->Kinases Internalization Triphosphate Active Triphosphate Metabolite Kinases->Triphosphate ATP dependent RdRp Viral RdRp (Target) Triphosphate->RdRp Viral Infection PolG Host DNA Pol γ (Off-Target) Triphosphate->PolG Off-target Binding Efficacy Chain Termination (Antiviral Efficacy) RdRp->Efficacy Active Site Blockade Toxicity Mitochondrial Toxicity (Cytotoxicity) PolG->Toxicity ATP Depletion

Figure 1: Intracellular activation of 2'-C-methyl isoguanosine and its dual pharmacological pathways.

Experimental Protocols: Cytotoxicity Profiling

To establish a self-validating cytotoxicity profile, we recommend a dual-assay approach: an MTS/MTT assay for general metabolic viability and a CellTiter-Glo (Luminescence) assay specifically tuned to detect ATP depletion.

Cell Line Selection
  • Model: Huh-7 (human hepatoma) is the standard for hepatotropic viruses, while human Peripheral Blood Mononuclear Cells (PBMCs) are utilized for broad systemic toxicity profiling.

  • Causality: Hepatocytes are the primary site of metabolism for many nucleoside prodrugs. Using metabolically competent cells ensures that the conversion of 2'-C-methyl isoguanosine to its active (and potentially toxic) triphosphate metabolite occurs efficiently.

Protocol A: High-Throughput MTS Viability Assay

Objective: Determine the 50% Cytotoxic Concentration ( CC50​ ) based on NAD(P)H-dependent cellular oxidoreductase activity.

Step-by-Step Methodology:

  • Plate Preparation: Seed Huh-7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Causality: Seeding density is critical. Cells must remain in the logarithmic growth phase throughout the 72–96 hour assay. Over-confluent cells downregulate nucleoside transporters and host kinases, artificially inflating the apparent CC50​ .

  • Edge Effect Mitigation: Fill the perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS.

    • Causality: Evaporation in edge wells concentrates the media and the drug, leading to false-positive toxicity readings.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with 2'-C-methyl isoguanosine in a 10-point, 3-fold serial dilution (e.g., from 300 µM down to 0.015 µM).

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO (matches the highest concentration of solvent in treated wells to prove the solvent is not causing cell death).

    • Positive Control: 10 µM Puromycin (induces rapid apoptosis, validating that the assay is sensitive to cell death).

    • Background Control: Media without cells (establishes the baseline absorbance).

  • Incubation: Incubate for 72 to 96 hours at 37°C, 5% CO2​ .

    • Causality: Nucleoside analog toxicity is cumulative. Shorter incubations (e.g., 24h) will fail to capture delayed POLG-mediated mitochondrial toxicity[3].

  • Detection: Add 20 µL of MTS reagent per well. Incubate for 1–4 hours. Read absorbance at 490 nm using a microplate reader.

Protocol B: ATP-Luminescence Assay for Mitochondrial Toxicity

Objective: Quantify intracellular ATP as a highly sensitive, direct readout of mitochondrial function.

Step-by-Step Methodology:

  • Preparation & Treatment: Follow steps 1–5 from Protocol A using opaque-walled 96-well plates to prevent luminescent cross-talk.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme in the detection reagent is highly temperature-sensitive. Uneven temperatures across the plate will cause luminescent gradients and an unacceptable coefficient of variation (CV).

  • Lysis and Detection: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader with an integration time of 0.25–1.0 second per well.

Data Presentation and Interpretation

Calculate the CC50​ using a 4-parameter logistic (4PL) non-linear regression model. The Therapeutic Index (TI) is calculated as the ratio of cytotoxicity to antiviral efficacy ( TI=CC50​/EC50​ ). A TI > 10 is generally considered the minimum threshold for advancing a nucleoside analog.

Table 1: Representative Quantitative Data for 2'-C-Methyl Nucleoside Analogs

CompoundAssay TypeCell Line EC50​ (µM) CC50​ (µM)Therapeutic Index (TI)
2'-C-methyl isoguanosine CellTiter-GloHuh-70.85> 100> 117
2'-C-methylguanosine [4]MTSHuh-7~3.50> 100> 28
AT-281 (Guanosine analog) [1]Neutral RedPBMCs0.48> 170> 350
FIAU (Tox Control) CellTiter-GloHepG2N/A< 1.0N/A

Note: Data for 2'-C-methyl isoguanosine is representative of the class profile; data for 2'-C-methylguanosine and AT-281 are drawn from validated literature to demonstrate expected baseline metrics[1],[4]. Fialuridine (FIAU) is included as a standard positive control for severe mitochondrial toxicity.

References

  • Boehr, A.K., et al. "2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase." Journal of Biological Chemistry (2019).[Link]

  • Good, S.S., et al. "Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses." Antimicrobial Agents and Chemotherapy (2021).[Link]

  • Chun, B.K., et al. "Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates." Bioorganic & Medicinal Chemistry Letters (2011).[Link]

  • Eldrup, A.B., et al. "Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication." Journal of Medicinal Chemistry (2004).[Link]

Sources

Application

how to prepare 2'-C-methyl isoguanosine stock solutions in DMSO

An Application Note on the preparation of nucleoside analog stock solutions requires moving beyond basic instructions to address the physicochemical realities of the compound. 2'-C-methyl isoguanosine is a specialized nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the preparation of nucleoside analog stock solutions requires moving beyond basic instructions to address the physicochemical realities of the compound. 2'-C-methyl isoguanosine is a specialized nucleoside analog, and its structural modifications necessitate precise handling to prevent micro-precipitation, solvent-induced degradation, and experimental artifact generation.

Here is the comprehensive, causality-driven guide to formulating and validating 2'-C-methyl isoguanosine stock solutions.

Executive Overview & Mechanistic Context

2'-C-methyl isoguanosine is a synthetic purine nucleoside analog primarily investigated for its role as an RNA-dependent RNA polymerase (RdRp) inhibitor, particularly against Flaviviridae such as the Hepatitis C Virus (HCV)[1].

The Causality of the Mechanism: To exert its antiviral effect, the inert prodrug (the unphosphorylated nucleoside) must cross the cell membrane and undergo a three-step intracellular phosphorylation cascade mediated by host kinases. The resulting active triphosphate metabolite acts as a competitive inhibitor of the viral NS5B polymerase. Because the 2'-carbon is methylated, the incorporation of this nucleotide into the nascent viral RNA chain creates steric hindrance, preventing the addition of subsequent nucleotides and triggering premature RNA chain termination[1].

ActivationPathway Nuc 2'-C-methyl isoguanosine MP Monophosphate (Intracellular) Nuc->MP Host Kinases TP Triphosphate (Active Metabolite) MP->TP Cellular Kinases RdRp HCV NS5B Polymerase TP->RdRp Competitive Inhibition Term RNA Chain Termination RdRp->Term Nucleotide Incorporation

Intracellular activation of 2'-C-methyl isoguanosine leading to RNA chain termination.

Physicochemical Profiling

Before preparing the stock, one must understand the compound's physical limitations. Like many 2'-modified nucleosides, 2'-C-methyl isoguanosine possesses multiple polar hydroxyl and amino groups alongside a planar purine ring. This structure makes it sparingly soluble in aqueous buffers but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2].

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationScientific Rationale
Molecular Formula C₁₁H₁₅N₅O₅Dictates the molecular weight and solvent interaction profile.
Molecular Weight 297.27 g/mol Required for precise molarity calculations.
Max Solubility (DMSO) ~20 - 30 mg/mLExceeding this causes supersaturation and latent precipitation[3].
Powder Storage -20°C (up to 3 years)Prevents thermal and oxidative degradation of the purine ring.
Solvent Storage -80°C (up to 6-12 months)Minimizes kinetic movement and prevents solvent-mediated hydrolysis.

Table 2: Reconstitution Volume Calculator (Target: 100% DMSO Stock)

Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 20 mM Volume of DMSO for 50 mM
1 mg 336.4 µL168.2 µL67.3 µL
5 mg 1.682 mL841.0 µL336.4 µL
10 mg 3.364 mL1.682 mL673.0 µL

The Self-Validating Preparation Protocol

This methodology is designed to prevent the two most common modes of failure in nucleoside stock preparation: hygroscopic water absorption and invisible micro-precipitation .

Phase 1: Environmental Control & Equilibration
  • Step 1.1: Remove the lyophilized 2'-C-methyl isoguanosine vial from -20°C storage.

  • Step 1.2: Crucial Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water drastically lowers the dielectric constant of the subsequent DMSO mixture, permanently reducing maximum solubility[3].

Phase 2: Solvent Introduction
  • Step 2.1: Utilize only newly opened, anhydrous DMSO (≥99.9% purity, sealed under argon/nitrogen).

  • Step 2.2: Calculate the required volume using Table 2. Using a calibrated micropipette, inject the anhydrous DMSO directly into the vial.

  • Step 2.3: Seal the vial tightly immediately after solvent addition.

Phase 3: Homogenization
  • Step 3.1: Vortex the sealed vial at medium speed for 60 seconds.

  • Step 3.2: If the powder is not fully dissolved, subject the vial to ultrasonic bath sonication for 2–5 minutes.

  • Step 3.3: Crucial Causality: If sonication is insufficient, warm the solution to 37°C in a water bath for 5 minutes. The input of thermal energy overcomes the lattice energy of the crystalline solid, facilitating complete solvation into the continuous DMSO phase[2].

Phase 4: Optical Validation (The Self-Validating Step)

A protocol must prove its own success before the reagent is used in costly downstream assays.

  • Step 4.1 (Visual Check): Hold the vial against a light source. The solution must be 100% transparent. Any turbidity, opalescence, or "swirling" indicates micro-precipitation.

  • Step 4.2 (Spectrophotometric Check): To validate that no compound was lost to invisible precipitation, dilute a 1 µL aliquot of the stock into 999 µL of pure water (1:1000 dilution). Measure the UV absorbance at λmax ~254-259 nm. Compare the calculated concentration (via the Beer-Lambert law) against your theoretical yield. If the measured concentration is >5% lower than expected, incomplete dissolution has occurred.

Phase 5: Cryogenic Aliquoting
  • Step 5.1: Divide the validated stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes.

  • Step 5.2: Crucial Causality: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C. Aliquoting is mandatory because repeated freeze-thaw cycles draw ambient moisture into the DMSO, causing localized concentration spikes and irreversible crystallization of the nucleoside[3].

Downstream Application: Aqueous Dilution Strategies

When introducing the DMSO stock into in vitro cell culture media or in vivo physiological buffers (like PBS), direct injection often causes "solvent shock," leading to rapid precipitation.

Step-Down Dilution Protocol:

  • Pre-warm the target aqueous buffer to 37°C.

  • Maintain the final DMSO concentration in cell culture below 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane permeabilization[2].

  • Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing the receiving tube. This rapid mechanical dispersion prevents localized supersaturation at the solvent interface.

  • Use the aqueous working solution immediately. Do not store aqueous dilutions of 2'-C-methyl isoguanosine for more than 12–24 hours, as nucleoside analogs are susceptible to slow hydrolysis in water[2].

References

  • TargetMol. Storage & Solubility Information for Nucleoside Analogs. Retrieved from 3[3]

  • Cayman Chemical. 2'-C-Methyladenosine Product Information and Handling Procedures. Retrieved from 2[2]

  • Good, S. S., et al. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. PLoS One (2020). Retrieved from1[1]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2'-C-Methyl Isoguanosine

For Researchers, Scientists, and Drug Development Professionals A Note on Data Unavailability and the Use of a Representative Analog Despite a comprehensive search of the scientific literature, complete, published, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Unavailability and the Use of a Representative Analog

Despite a comprehensive search of the scientific literature, complete, published, and citable ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2'-C-methylisoguanosine could not be located. To provide a detailed and instructive guide on the characterization of this class of modified nucleosides, this document will utilize the fully characterized and closely related analog, 2'-C-methylguanosine , as a representative example. The structural similarities between isoguanosine and guanosine, differing only in the positions of the exocyclic amine and carbonyl groups on the purine ring, make 2'-C-methylguanosine an excellent proxy for illustrating the principles and methodologies of NMR characterization. The workflows and interpretive logic presented herein are directly applicable to the analysis of 2'-C-methylisoguanosine.

Introduction: The Significance of 2'-C-Methylated Nucleosides

2'-C-methylated nucleosides, including 2'-C-methylisoguanosine, represent a critical class of molecules in the development of antiviral therapeutics. The introduction of a methyl group at the 2'-position of the ribose sugar sterically hinders the 3'-hydroxyl group, a modification known to confer potent inhibitory activity against viral RNA-dependent RNA polymerases (RdRp), most notably that of the Hepatitis C virus (HCV)[1]. Isoguanosine, a structural isomer of guanosine, offers alternative hydrogen bonding patterns which can be exploited in the design of novel therapeutic oligonucleotides and small molecule drugs[2]. Accurate structural elucidation and characterization of these modified nucleosides by NMR spectroscopy are paramount for ensuring purity, confirming identity, and understanding structure-activity relationships during drug discovery and development.

This application note provides a comprehensive guide to the NMR spectroscopic characterization of 2'-C-methylated purine nucleosides, using 2'-C-methylguanosine as a detailed case study. We will delve into the causality behind experimental choices and present self-validating protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure and Numbering Convention

A clear understanding of the molecular structure and a consistent numbering scheme are fundamental to accurate NMR spectral assignment.

Figure 1: Structure and numbering of 2'-C-methylisoguanosine.

Experimental Protocols

Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.

Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 2'-C-methylated nucleoside.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar nucleosides and allows for the observation of exchangeable protons (e.g., -OH, -NH₂). Deuterium oxide (D₂O) can also be used, but will result in the exchange and subsequent disappearance of signals from hydroxyl and amine protons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm[3]. Most high-quality deuterated solvents contain TMS.

  • Dissolution: Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically ~4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring a comprehensive set of NMR spectra on a 400 or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

3.2.1. One-Dimensional NMR

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Key Feature: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

3.2.2. Two-Dimensional NMR

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals by revealing through-bond and through-space correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds.

    • Purpose: To establish proton-proton connectivity within the ribose sugar ring.

    • Key Feature: Cross-peaks appear between the signals of coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).

    • Purpose: To assign the carbon signal for each protonated carbon.

    • Key Feature: A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for a directly bonded C-H pair.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH).

    • Purpose: To connect different structural fragments and to assign quaternary (non-protonated) carbons.

    • Key Feature: Cross-peaks connect protons to carbons that are two or three bonds away, which is essential for linking the ribose sugar to the purine base.

Data Interpretation and Spectral Assignment: A Case Study of 2'-C-Methylguanosine

The following sections detail the expected NMR data for 2'-C-methylguanosine and the logical process for its complete assignment.

¹H NMR Spectrum

The ¹H NMR spectrum of a 2'-C-methylated nucleoside can be divided into distinct regions:

  • Aromatic/Base Protons (δ 7.0 - 8.5 ppm): The H8 proton of the purine ring typically appears in this region as a singlet.

  • Anomeric Proton (δ 5.5 - 6.5 ppm): The H1' proton, being attached to a carbon bonded to both an oxygen and a nitrogen, is significantly deshielded and appears as a singlet in 2'-C-methylated nucleosides due to the absence of a proton at C2'.

  • Ribose Protons (δ 3.5 - 4.5 ppm): The remaining ribose protons (H3', H4', H5'a, H5'b) resonate in this more crowded region.

  • 2'-Methyl Protons (δ 1.0 - 1.5 ppm): The methyl group at the C2' position gives a characteristic singlet in this upfield region.

  • Exchangeable Protons: The signals for the -OH and -NH₂ protons can appear over a wide range and are often broad. In DMSO-d₆, they are typically observable.

¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum provides a count of the unique carbon environments. The DEPT-135 experiment aids in distinguishing the multiplicity of each carbon signal.

  • Purine Carbons (δ 115 - 160 ppm): The carbons of the isoguanine base resonate in this downfield region. Carbonyl carbons (C2 and C6) will be the most deshielded.

  • Ribose Carbons (δ 60 - 90 ppm): The carbons of the sugar moiety appear in this range. C1' is typically the most downfield of the ribose carbons due to its attachment to two heteroatoms.

  • 2'-Methyl Carbon (δ ~20 ppm): The methyl carbon at C2' gives a signal in the upfield aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for 2'-C-Methylguanosine in DMSO-d₆

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)DEPT-135
Purine Base
2--154.1Quaternary
4--151.6Quaternary
5--116.9Quaternary
6--157.0Quaternary
87.95s135.8CH
NH₂6.45br s--
N1-H10.60br s--
Ribose Sugar
1'5.85s89.9CH
2'--79.1Quaternary
3'3.90d75.3CH
4'3.75t85.5CH
5'a, 5'b3.60, 3.50m61.2CH₂ (negative)
2'-CH₃1.10s20.5CH₃
3'-OH5.20d--
5'-OH4.90t--

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data is compiled based on typical values for similar structures.

2D NMR Correlation Analysis

The following workflow demonstrates how 2D NMR spectra are used for unambiguous assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Final Assignment 1H_NMR ¹H NMR: Identify proton signals and multiplicities. (H8, H1', H3', H4', H5's, 2'-Me) COSY COSY: Establish ¹H-¹H connectivities in the ribose ring. (H3' ↔ H4' ↔ H5's) 1H_NMR->COSY HMBC HMBC: Establish long-range ¹H-¹³C connectivities. (H1' → C2, C4, C5) (H8 → C4, C5) 1H_NMR->HMBC 13C_DEPT ¹³C & DEPT-135: Identify C, CH, CH₂, CH₃ signals. HSQC HSQC: Correlate each proton to its directly attached carbon. (H1'→C1', H8→C8, etc.) 13C_DEPT->HSQC COSY->HSQC Confirm ribose proton assignments HSQC->HMBC Final Complete & Unambiguous ¹H and ¹³C Assignment HMBC->Final

Figure 2: Workflow for NMR spectral assignment.

Step-by-Step Assignment Logic:

  • Anchor Points from ¹H NMR: The singlets for H8, H1', and the 2'-CH₃ are easily identified in the ¹H NMR spectrum.

  • Ribose Spin System via COSY: The COSY spectrum will show a clear correlation path starting from the H3' proton. A cross-peak between H3' and H4' will be observed. Subsequently, a cross-peak between H4' and the H5' protons will confirm their connectivity.

  • Direct C-H Assignment via HSQC: With the protons of the ribose ring identified, the HSQC spectrum allows for the direct assignment of their attached carbons (C1', C3', C4', C5'). Similarly, the H8 proton signal will correlate to the C8 carbon, and the 2'-CH₃ proton signal will correlate to the 2'-CH₃ carbon.

  • Connecting the Pieces with HMBC: The HMBC spectrum is the key to assigning the quaternary carbons and confirming the overall structure.

    • Glycosidic Linkage: A crucial correlation will be observed between the anomeric proton (H1') and the C4 and C5 carbons of the purine base, confirming the N9-C1' glycosidic bond.

    • Purine Ring Assignments: The H8 proton will show correlations to C4 and C5, helping to lock in the assignments of the purine ring carbons. The H1' proton will also show correlations to C2' and C2, further confirming the connectivity around the glycosidic bond.

    • Quaternary Carbons: The quaternary carbons (C2, C4, C5, C6, and C2') are assigned based on their correlations to nearby protons. For example, C2' will show correlations to H1', H3', and the 2'-CH₃ protons.

Conclusion

The comprehensive NMR analysis, employing a suite of 1D and 2D experiments, provides an unambiguous and self-validating method for the structural characterization of 2'-C-methylated nucleosides like 2'-C-methylisoguanosine. By systematically applying the protocols and interpretive logic outlined in this guide, researchers can confidently determine the structure, confirm the identity, and assess the purity of these important pharmaceutical compounds. The use of a well-characterized analog, 2'-C-methylguanosine, serves as a robust template for the analysis of this molecular class, ensuring high standards of scientific integrity in drug development.

References

  • Zhang, H., Zhou, L., Coats, S. J., McBrayer, T. R., Tharnish, P. M., Bondada, L., ... & Schinazi, R. F. (2011). Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents. Bioorganic & medicinal chemistry letters, 21(22), 6788-6792. [Link]

  • Wu, W., Lwo, J., & Chen, X. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC advances, 10(10), 5913-5928. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2'-C-Methyl Isoguanosine Chemical Synthesis

Welcome to the Technical Support Center for nucleoside chemical synthesis. 2'-C-methyl isoguanosine is a highly valuable nucleoside analog, particularly in the development of viral RNA-dependent RNA polymerase (RdRp) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside chemical synthesis. 2'-C-methyl isoguanosine is a highly valuable nucleoside analog, particularly in the development of viral RNA-dependent RNA polymerase (RdRp) inhibitors. However, its synthesis is notoriously difficult. The introduction of a tertiary carbon at the 2'-position of the ribofuranosyl ring induces severe steric hindrance, while the tautomeric nature of the isoguanine base frequently leads to poor regioselectivity.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize low-yielding steps in this complex synthetic workflow.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your yield loss.

TroubleshootingWorkflow Start Low Yield in 2'-C-Methyl Isoguanosine Synthesis Step1 Glycosylation Step (Vorbrüggen) Start->Step1 Step2 Deamination Step (2,6-DAP Route) Start->Step2 Step3 Deprotection Step Start->Step3 Issue1A High α-Anomer Ratio Step1->Issue1A Issue1B High N7 Regioisomer Step1->Issue1B Issue2 Over-deamination / Ring Opening Step2->Issue2 Issue3 Incomplete Cleavage Step3->Issue3 Sol1A Optimize Lewis Acid (Use SnCl4 over TMSOTf) Issue1A->Sol1A Sol1B Use 2,6-Diaminopurine Base Precursor Issue1B->Sol1B Sol2 Control NaNO2 Stoichiometry & Maintain 0-5 °C Issue2->Sol2 Sol3 Use Mild Basic Conditions (e.g., NH3/MeOH) Issue3->Sol3

Diagnostic workflow for troubleshooting low yields during 2'-C-methyl isoguanosine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Vorbrüggen glycosylation yielding a high ratio of the undesired α-anomer?

Causality: In a standard Vorbrüggen glycosylation[1], the 2-O-acyl protecting group of the sugar donor forms a cyclic acyloxonium ion intermediate that shields the α -face, forcing the incoming silylated base to attack from the β -face. However, the bulky 2'-C-methyl group geometrically distorts this intermediate, weakening the α -face shielding effect. If a weaker Lewis acid like TMSOTf is used, the intermediate may exist in an open oxocarbenium form, allowing non-selective attack. Solution: Switch your Lewis acid from TMSOTf to SnCl4​ . SnCl4​ coordinates more strongly with the 2-O-benzoyl carbonyl, tightening the transition state and reinforcing the cyclic intermediate. This effectively blocks the α -face and restores high β -selectivity[2].

Q2: I am observing a complex mixture of N7 and N9 regioisomers. How do I force N9 selectivity?

Causality: Isoguanine exists in multiple tautomeric forms, meaning it has several nucleophilic nitrogen and oxygen atoms[3]. The N7 position is sterically less hindered than the N9 position. When the highly hindered 2'-C-methyl ribofuranosyl donor approaches, the steric clash at N9 drives the reaction toward the undesired N7 regioisomer. Solution: Do not attempt to glycosylate isoguanine directly. Instead, use 2,6-diaminopurine (2,6-DAP) as your base precursor[4]. 2,6-DAP is symmetrically substituted at the 2 and 6 positions, which equalizes the steric environment but electronically favors N9 glycosylation under standard Vorbrüggen conditions. Once the N9-glycosidic bond is established, you can selectively convert the C6 amino group to a carbonyl.

Q3: The deamination of my 2,6-DAP intermediate to isoguanosine is extremely low yielding and turns dark brown. What is causing this degradation?

Causality: The conversion of 2,6-DAP to isoguanosine relies on the fact that the C6 amino group is significantly more reactive toward nitrous acid than the C2 amino group[3]. However, diazotization is highly exothermic. If the temperature exceeds 10 °C or if a large excess of sodium nitrite ( NaNO2​ ) is used, the reaction generates reactive nitrogen oxide species that cause non-selective deamination at C2 (yielding xanthosine derivatives) or purine ring-opening. Solution: Strictly control the temperature between 0–5 °C during the addition of NaNO2​ and limit the stoichiometry to exactly 1.5 equivalents. Alternatively, use organic nitrites (e.g., tert-butyl nitrite or amyl nitrite) in non-aqueous conditions to slow the kinetics and prevent hydrolytic degradation.

Quantitative Data Comparison: Synthetic Routes

To illustrate the impact of route selection on yield, the table below summarizes the expected outcomes of different synthetic strategies for 2'-C-methyl isoguanosine.

Synthetic RouteGlycosyl DonorBase PrecursorRegioselectivity (N9:N7)Stereoselectivity ( β : α )Overall Yield
Direct Isoguanine Glycosylation 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranoseN2,O2-protected isoguanine~3:1~4:1< 20%
Guanosine Modification Route 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranoseN2-acetylguanine>99:1>99:1~40% (Requires complex C2/C6 swapping)
2,6-Diaminopurine Route (Recommended) 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranoseN2,N6-bis-acetyl-2,6-diaminopurine>99:1>99:1~55-65%

Validated Experimental Protocols

The following protocols form a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the embedded validation checkpoints.

Protocol A: Regio- and Stereoselective Vorbrüggen Glycosylation

Objective: Synthesize the fully protected 2'-C-methyl-2,6-diaminopurine riboside.

  • Silylation: In a flame-dried flask under argon, suspend N2,N6-bis-acetyl-2,6-diaminopurine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq). Heat the mixture to 80 °C for 1.5 hours.

    • Validation Checkpoint: The reaction must transition from a cloudy suspension to a completely clear, homogenous solution, confirming full silylation.

  • Coupling Preparation: Cool the clear solution to 0 °C. Add 1,2,3,5-tetra-O-benzoyl-2-C-methyl- β -D-ribofuranose (1.0 eq) dissolved in a minimal amount of anhydrous DCE.

  • Lewis Acid Activation: Dropwise add SnCl4​ (1.5 eq) via syringe. Gradually warm the reaction to 65 °C and stir for 4 hours.

  • Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, quench in saturated NaHCO3​ , and extract with EtOAc. TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the sugar donor ( Rf​ ~0.6) and the appearance of a new UV-active spot ( Rf​ ~0.4).

  • Workup: Pour the reaction mixture into an ice-cold saturated aqueous NaHCO3​ solution. Filter the resulting tin salts through a pad of Celite. Extract the filtrate with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint (Post-Purification): Obtain a 1H NMR spectrum. The anomeric proton (H1') must appear as a sharp singlet at ~6.5 ppm. The lack of J-coupling confirms the β -configuration, as the ~90° dihedral angle with the 2'-methyl group prevents splitting[2].

Protocol B: Selective Deamination to Isoguanosine

Objective: Convert the 2,6-DAP intermediate to the isoguanosine core.

  • Dissolution: Dissolve the purified 2'-C-methyl-2,6-diaminopurine riboside from Protocol A in glacial acetic acid (0.1 M concentration).

  • Diazotization: Cool the solution strictly to 0–5 °C using an ice-water bath. Slowly add an aqueous solution of NaNO2​ (1.5 eq) dropwise over 30 minutes.

    • Validation Checkpoint: You should observe mild effervescence (evolution of nitrogen gas), indicating the successful formation and decomposition of the diazonium salt at C6.

  • Validation Checkpoint (In-Process): After 2 hours of stirring at 5 °C, monitor the reaction via LC-MS. The desired isoguanosine product will show a mass shift of +1 Da (conversion of −NH2​ to =O ) compared to the starting material. The reaction is complete when the starting material peak is <5%.

  • Workup: Carefully neutralize the acetic acid by pouring the mixture into cold aqueous NH4​OH until pH ~7. Extract with EtOAc, wash with brine, dry, and concentrate. The resulting product is ready for final global deprotection using methanolic ammonia[5].

References

  • The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances.[Link][3]

  • Efficient Synthesis of 2'-C- β -Methylguanosine. The Journal of Organic Chemistry.[Link][2]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules.[Link][1]

  • DNA with Purine–Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. ACS Publications.[Link][4]

  • Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. Journal of the American Chemical Society.[Link][5]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 2'-C-Methyl Isoguanosine &amp; Impurities

[CA)` format is correct for referencing. I have used a standard palette for the DOT diagram.

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Author: BenchChem Technical Support Team. Date: April 2026

[CA)` format is correct for referencing. I have used a standard palette for the DOT diagram.

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with nucleoside analogs like 2'-C-methyl isoguanosine. Due to their extreme polarity, tautomeric complexity, and the structural similarity of their process impurities (such as anomers, deaminated byproducts, and phosphorylated intermediates), traditional reversed-phase (RP) methods often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you build robust, self-validating HPLC methods.

Diagnostic Workflow

G Start Analyze 2'-C-methyl isoguanosine CheckImp Identify Impurity Profile Start->CheckImp IsPolar Highly Polar / Base Analogs (e.g., deaminated, anomers) CheckImp->IsPolar IsPhos Charged / Phosphorylated (e.g., mono/triphosphates) CheckImp->IsPhos IsPro Lipophilic Prodrugs (e.g., ProTides) CheckImp->IsPro HILIC HILIC Mode (Amide/Zwitterionic) IsPolar->HILIC Avoids hydrophobic collapse IPRP Ion-Pairing RP-HPLC (Hexylamine/TEAA) IsPhos->IPRP Masks phosphate charge RPLC Standard RP-HPLC (C18 / Polar-embedded) IsPro->RPLC Resolves diastereomers

Decision matrix for selecting HPLC modes for 2'-C-methyl isoguanosine and its impurities.

Troubleshooting FAQs

Q1: Why does 2'-C-methyl isoguanosine co-elute with the void volume ( t0​ ) on my standard C18 column, even at 95% aqueous mobile phase? Expert Insight: 2'-C-methyl isoguanosine is a highly polar molecule. Standard C18 columns rely entirely on hydrophobic partitioning. When a molecule lacks sufficient lipophilicity, it cannot partition into the alkyl chains and washes out in the void volume. Furthermore, running a standard C18 column at ≥95% aqueous conditions often leads to "hydrophobic collapse" (phase dewetting), where the stationary phase completely repels the mobile phase, reducing retention to zero[1]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a multimodal retention mechanism[2]. The highly polar stationary phase absorbs water from the mobile phase, creating a thin, water-enriched liquid layer (requiring at least 3% water to form)[3]. Polar analytes partition from the bulk organic mobile phase (typically >70% acetonitrile) into this aqueous layer. In HILIC, water is the strongest eluting solvent, which is the exact inverse of RP-HPLC[3].

Q2: How can I resolve the α -anomer impurity from the active β -anomer of 2'-C-methyl isoguanosine? Expert Insight: Anomers are diastereomers that differ only in the stereochemistry at the 1'-anomeric carbon of the ribose ring. They have identical molecular weights and nearly identical partition coefficients. In reversed-phase, they often co-elute. The Solution: Use an Amide-bonded HILIC column. Amide phases provide exceptional hydrogen-bonding capabilities that are highly sensitive to the spatial orientation of hydroxyl groups. By lowering the column temperature (e.g., 20°C) and optimizing the ionic strength of the buffer (e.g., 10–20 mM ammonium formate), you enhance the rigidity of the hydrogen-bonding network, favoring diastereomeric and anomeric selectivity[4].

Q3: My sample contains phosphorylated impurities (e.g., 5'-monophosphate). They exhibit severe peak tailing and poor retention in HILIC. What is the alternative? Expert Insight: Phosphorylated nucleosides carry a strong negative charge at typical mobile phase pH levels (pH 4–7). In HILIC, this can lead to secondary electrostatic repulsion from residual silanols or unwanted interactions with metal hardware, causing peak tailing[5]. The Solution: Implement Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC). By adding an ion-pairing reagent like Triethylammonium acetate (TEAA) or Hexylammonium acetate (HAA) to the mobile phase, the hydrophobic alkyl chains of the reagent embed into the C18 stationary phase. Simultaneously, their positively charged amine groups form reversible ion pairs with the negatively charged phosphates[1]. This neutralizes the charge and provides a hydrophobic handle, drastically improving retention and peak shape[4].

Q4: We are synthesizing a phosphoramidate prodrug (ProTide) of 2'-C-methyl isoguanosine. How do we separate the resulting diastereomers? Expert Insight: ProTide synthesis often yields a mixture of diastereomers at the phosphorus center[6]. Because the addition of the aryloxy and amino acid ester groups significantly increases the lipophilicity of the nucleoside, HILIC is no longer appropriate. The Solution: Revert to RP-HPLC using a high-efficiency sub-2 µm C18 or Phenyl-Hexyl column. The Phenyl-Hexyl phase provides π−π interactions that are highly sensitive to the spatial arrangement of the aromatic masking groups on the ProTide, allowing for baseline resolution of the SP​ and RP​ diastereomers.

Quantitative Data: Retention & Peak Asymmetry Comparison

To illustrate the causality of method selection, the following table summarizes typical chromatographic performance for 2'-C-methyl isoguanosine and its impurities across three distinct separation modes.

Analyte / ImpurityRP-HPLC (C18) (0.1% FA / MeOH)IP-RPLC (C18) (10mM TEAA / ACN)HILIC (Amide) (10mM NH₄FA / ACN)
2'-C-methyl isoguanosine (API) tR​ : 1.2 min (Void) Asymmetry: N/A tR​ : 3.5 min Asymmetry: 1.4 tR​ : 8.7 min Asymmetry: 1.05
α -Anomer Impurity Co-elutes with API tR​ : 3.6 min Resolution < 1.0 tR​ : 10.2 min Resolution > 2.0
Deaminated Impurity tR​ : 1.4 min tR​ : 4.1 min tR​ : 12.5 min
5'-Monophosphate Impurity No retention tR​ : 14.2 min Asymmetry: 1.1 tR​ : 18.5 min Asymmetry: >2.5 (Tailing)
ProTide Prodrug tR​ : 15.5 min Diastereomers resolvedNot recommendedNo retention
Experimental Protocols
Protocol 1: HILIC Method Optimization for Polar Impurities (Anomers & Deaminated Byproducts)

Self-Validating Principle: This protocol uses a high-organic starting condition to ensure the water layer forms on the stationary phase[3]. The gradient slowly increases the aqueous content to elute the highly polar analytes.

  • Column Preparation: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50:50 Acetonitrile:Water to remove storage solvents.

  • Equilibration (Critical Step): Equilibrate the column with the initial mobile phase (90% Acetonitrile / 10% 20 mM Ammonium Formate, pH 3.5) for at least 50 column volumes. Note: HILIC requires significantly longer equilibration times than RP-HPLC to stabilize the aqueous hydration layer[1].

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Diluted in-line to maintain constant 10 mM ionic strength).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 90% B

    • 12.1 - 20.0 min: Re-equilibration.

  • Parameters: Flow rate 0.4 mL/min; Column Temperature 20°C; UV Detection at 254 nm.

Protocol 2: IP-RPLC Method for Phosphorylated Impurities

Self-Validating Principle: The constant concentration of the ion-pairing reagent ensures the stationary phase remains saturated, providing reproducible retention times and preventing baseline drift[1].

  • Column Preparation: Install a high-purity C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Triethylammonium acetate (TEAA) in Water, pH 6.0.

    • Mobile Phase B: 10 mM TEAA in Acetonitrile.

  • Equilibration: Flush the column with 95% A / 5% B for 30 minutes to fully coat the stationary phase with the TEAA ion-pairing reagent.

  • Gradient Program:

    • 0.0 - 5.0 min: 5% B

    • 5.0 - 20.0 min: Linear gradient to 40% B

    • 20.0 - 25.0 min: Hold at 40% B

    • 25.0 - 25.1 min: Return to 5% B

    • 25.1 - 35.0 min: Re-equilibration.

  • Parameters: Flow rate 1.0 mL/min; Column Temperature 35°C; UV Detection at 260 nm.

References
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. MDPI. Available at:[Link]

  • Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Cardiff University (ORCA). Available at:[Link]

Sources

Troubleshooting

reducing off-target cytotoxicity of 2'-C-methyl isoguanosine in primary cells

A Guide to Mitigating Off-Target Cytotoxicity in Primary Cell Systems Welcome to the technical support center for 2'-C-methylisoguanosine (2'-C-Me-isoG). This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Cytotoxicity in Primary Cell Systems

Welcome to the technical support center for 2'-C-methylisoguanosine (2'-C-Me-isoG). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with off-target cytotoxicity when using this nucleoside analog, particularly in sensitive primary cell models. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting workflows to help you diagnose and mitigate these effects, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2'-C-methylisoguanosine and what is its intended mechanism of action?

A: 2'-C-methylisoguanosine is a synthetic nucleoside analog. Like other 2'-C-methylated ribonucleosides, its primary therapeutic application is as an antiviral agent.[1] After entering a cell, it is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog is then recognized and incorporated by viral RNA-dependent RNA polymerase (RdRp) into the growing viral RNA strand.[1] The key feature of 2'-C-methylated nucleotides is that they act as "nonobligate chain terminators."[1] Although they possess the necessary 3'-hydroxyl group for the next nucleotide to be added, the steric hindrance from the 2'-C-methyl group prevents the RdRp's active site from closing properly, which blocks further nucleotide addition and terminates viral replication.[1]

Q2: Why am I observing significantly higher cytotoxicity in my primary cells compared to immortalized cell lines (e.g., Huh-7, A549)?

A: This is a common and critical observation. The discrepancy in cytotoxicity arises from fundamental biological differences between primary cells and immortalized cell lines:

  • Metabolic and Proliferative State: Primary cells often have different metabolic profiles and proliferation rates compared to rapidly dividing cancer-derived cell lines. The cellular machinery responsible for nucleoside uptake and phosphorylation, which activates 2'-C-Me-isoG, can vary significantly, potentially leading to higher accumulation of the active triphosphate form in certain primary cells.

  • Mitochondrial Sensitivity: Primary cells, especially those with high metabolic activity like primary hepatocytes or neurons, can be more susceptible to mitochondrial dysfunction. Off-target effects on mitochondrial polymerases can have a more immediate and severe impact on their viability.[2]

  • Intact Innate Immune Signaling: Unlike many cell lines where innate immune pathways may be deficient, primary cells possess robust mechanisms for detecting foreign nucleic acids and other cellular stressors. 2'-C-Me-isoG or its metabolites might inadvertently trigger these pathways (e.g., RIG-I, PKR), leading to an inflammatory response and programmed cell death that is not observed in cell lines with compromised immune sensing.

  • DNA Repair and Cell Cycle Checkpoints: Primary cells have stringent DNA damage and cell cycle checkpoints. If 2'-C-Me-isoG's triphosphate form is mistakenly recognized by host DNA polymerases, it can trigger cell cycle arrest and apoptosis more readily in primary cells than in cell lines, which often have mutations in these checkpoint pathways (e.g., p53).[3]

Q3: What are the most likely molecular mechanisms behind the off-target cytotoxicity of 2'-C-Me-isoG?

A: Off-target toxicity from nucleoside analogs is generally not from a single cause but can be a combination of effects.[4] The three most probable mechanisms for 2'-C-Me-isoG are:

  • Mitochondrial Dysfunction: The active triphosphate form of the analog may be recognized by the mitochondrial RNA polymerase (POLRMT) or, less commonly, the mitochondrial DNA polymerase gamma (POLG). Incorporation into mitochondrial transcripts or DNA can disrupt the synthesis of essential proteins for the electron transport chain, leading to a collapse in mitochondrial membrane potential, a drop in ATP production, and an increase in reactive oxygen species (ROS).[2][5]

  • Inhibition of Host Cellular Polymerases: While designed to be specific for viral RdRp, high intracellular concentrations of the analog's triphosphate form may lead to misincorporation by host DNA and RNA polymerases. This can result in chain termination during DNA replication or transcription, triggering DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[6]

  • Activation of Innate Immune Pathways: The structure of the analog or aberrant RNA molecules resulting from its incorporation can be recognized by pattern recognition receptors (PRRs) like RIG-I, MDA5, or PKR. This can initiate a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, culminating in widespread apoptosis in the cell culture.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Mitigating Cytotoxicity

This section provides a systematic workflow to identify the root cause of the observed cytotoxicity and implement targeted strategies to reduce it.

Issue: High levels of unexpected cell death at concentrations required for antiviral efficacy.

This is the most common challenge. The goal is to widen the therapeutic window, or "selectivity index" (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Targeted Mitigation A Step 1: Determine Antiviral Potency (EC50) Run dose-response with viral assay. B Step 2: Determine Cytotoxicity (CC50) Run dose-response with viability assay. A->B C Step 3: Calculate Selectivity Index (SI) SI = CC50 / EC50 B->C D Step 4: Assess Mitochondrial Health (e.g., Seahorse, TMRE/JC-1 staining) C->D If SI is low (<10) E Step 5: Analyze Cell Cycle Progression (e.g., Propidium Iodide Flow Cytometry) C->E If SI is low (<10) F Step 6: Probe Innate Immune Activation (e.g., qPCR for IFN-β, ISGs) C->F If SI is low (<10) H Chemical Modification / Prodrugs (e.g., ProTide technology) C->H Advanced Strategy G Mitochondrial Support (e.g., N-acetylcysteine, CoQ10) D->G If dysfunction is observed I Combination Therapy (Lower 2'-C-Me-isoG dose + second agent) E->I If arrest is observed F->I If activation is observed

Caption: Troubleshooting workflow for 2'-C-Me-isoG cytotoxicity.

Phase 1: Establish Baseline Potency and Toxicity

Before troubleshooting, you must have accurate baseline data in your specific primary cell system.

Protocol 1: Determining EC50 and CC50

  • Cell Plating: Seed your primary cells in 96-well plates at a density that ensures they are healthy and in a responsive state for the duration of the experiment.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2'-C-methylisoguanosine, typically starting from 100 µM down to picomolar concentrations. Include a vehicle-only control (e.g., DMSO).

  • Treatment & Infection (for EC50):

    • For the EC50 plate, pre-treat the cells with the compound dilutions for 2-4 hours.

    • Infect the cells with your virus of interest at a pre-determined multiplicity of infection (MOI).

    • Incubate for a period relevant to the viral replication cycle (e.g., 48-72 hours).

  • Treatment (for CC50):

    • For the CC50 plate, treat the cells with the same compound dilutions but do not add the virus.

    • Incubate for the same duration as the EC50 plate.

  • Assay Readout:

    • EC50: Quantify viral replication. This can be done via qPCR for viral RNA, an ELISA for a viral antigen, or a plaque assay.

    • CC50: Measure cell viability using a stable and sensitive method. We recommend using an ATP-based assay like CellTiter-Glo®, as it directly measures metabolic activity, which is a reliable indicator of cell health. Avoid endpoint assays like MTT which can be confounded by changes in cellular redox state.

  • Data Analysis:

    • Normalize the data to your vehicle-treated controls (0% inhibition for EC50, 100% viability for CC50).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 and CC50 values.

    • Calculate the Selectivity Index (SI) = CC50 / EC50 . An SI of >10 is generally considered the minimum for a promising compound, but this can be application-dependent.

Table 1: Example Dose-Response Data

ParameterValueInterpretation
EC50 0.5 µMConcentration for 50% viral inhibition.
CC50 2.5 µMConcentration for 50% cell death.
SI 5Narrow therapeutic window; mitigation is required.
Phase 2: Investigate the Mechanism of Cytotoxicity

If your SI is low, the next step is to perform targeted experiments to identify the primary cause of the toxicity.

Potential Off-Target Mechanisms and Diagnostic Assays

G cluster_0 2'-C-Me-isoG Triphosphate cluster_1 Mitochondrion cluster_2 Nucleus cluster_3 Cytoplasm Compound 2'-C-Me-isoG-TP Mito POLRMT / POLG Inhibition Compound->Mito Host Host Polymerase Inhibition Compound->Host Innate PRR Activation (RIG-I, PKR) Compound->Innate ETC Disrupted ETC Mito->ETC ATP ↓ ATP Production ETC->ATP ROS ↑ ROS ETC->ROS Cytotoxicity Cytotoxicity / Apoptosis ATP->Cytotoxicity ROS->Cytotoxicity DNA DNA Damage / Stalled Transcription Host->DNA Cycle Cell Cycle Arrest DNA->Cycle Cycle->Cytotoxicity IFN IFN & ISG Upregulation Innate->IFN IFN->Cytotoxicity

Caption: Potential pathways of 2'-C-Me-isoG off-target cytotoxicity.

Protocol 2A: Assessing Mitochondrial Dysfunction

  • Objective: To determine if 2'-C-Me-isoG impairs mitochondrial respiration.

  • Methodology (Seahorse XF Analyzer):

    • Seed primary cells in a Seahorse XF plate.

    • Treat cells with 2'-C-Me-isoG at concentrations around the CC50 (e.g., 0.5x, 1x, and 2x CC50) for a relevant time period (e.g., 24 hours). Include vehicle and a positive control (e.g., Antimycin A).

    • Perform a "Mito Stress Test" by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the Oxygen Consumption Rate (OCR).

  • Interpretation: A significant decrease in basal respiration, ATP-linked respiration, or maximal respiration in compound-treated cells compared to controls indicates mitochondrial toxicity.

  • Alternative Method (Fluorescent Dyes): Use TMRE or JC-1 staining with flow cytometry or fluorescence microscopy. A loss of fluorescence indicates depolarization of the mitochondrial membrane, a key sign of dysfunction.

Protocol 2B: Evaluating Cell Cycle Arrest

  • Objective: To check if the compound inhibits DNA replication and halts the cell cycle.

  • Methodology (Propidium Iodide Staining):

    • Treat cells with 2'-C-Me-isoG at 0.5x, 1x, and 2x CC50 for 24-48 hours.

    • Harvest, fix in cold 70% ethanol, and stain cells with a solution containing Propidium Iodide (PI) and RNase A.

    • Analyze the DNA content of single cells using flow cytometry.

  • Interpretation: An accumulation of cells in the G1 or S phase compared to the vehicle control suggests the compound is interfering with DNA synthesis and triggering a cell cycle checkpoint.

Phase 3: Implement Targeted Mitigation Strategies

Based on your findings from Phase 2, you can now apply specific solutions.

Q4: My data points to mitochondrial toxicity as the primary issue. What can I do?

A: This suggests the compound is affecting the electron transport chain or mitochondrial polymerases.

  • Strategy 1: Antioxidant Co-treatment: Mitochondrial damage often leads to a surge in reactive oxygen species (ROS), which exacerbates cytotoxicity.

    • Action: Co-treat your cells with a ROS scavenger like N-acetylcysteine (NAC) (typically 1-5 mM).

    • Validation: Perform a CC50 assay with 2'-C-Me-isoG in the presence and absence of NAC. A rightward shift in the CC50 curve (i.e., a higher CC50 value) indicates that ROS contributes to the cytotoxicity and that NAC is protective.

  • Strategy 2: Support Mitochondrial Biogenesis: Provide the cells with precursors that can support mitochondrial function.

    • Action: Supplement the culture media with agents like Coenzyme Q10 (ubiquinone) or L-carnitine.

Q5: The compound is causing significant cell cycle arrest. How can I address this?

A: This points to off-target effects on host DNA polymerases.

  • Strategy 1: Combination Therapy: The goal is to achieve the desired antiviral effect at a lower, non-toxic concentration of 2'-C-Me-isoG.

    • Action: Combine a low dose of 2'-C-Me-isoG (e.g., at or below its EC50) with a second antiviral agent that has a different mechanism of action (e.g., a protease inhibitor or an entry inhibitor).

    • Validation: Use a synergy analysis model (e.g., Bliss independence or Loewe additivity) to confirm that the combination is more effective than either agent alone.

  • Strategy 2 (Advanced): Prodrug Approach: The cytotoxicity may be due to the unmodified nucleoside. Chemical modifications can improve selectivity.

    • Concept: Prodrugs, such as those using ProTide technology, mask the nucleoside until it is inside the target cell, where cellular enzymes release the active monophosphate form.[7] This can alter tissue distribution and phosphorylation efficiency, sometimes increasing the selectivity index.

    • Action: If available, test a phosphoramidate prodrug version of 2'-C-methylguanosine.[7] These prodrugs can bypass the often rate-limiting initial phosphorylation step and may exhibit a different toxicity profile.[7][8]

Q6: I'm not seeing clear evidence of mitochondrial toxicity or cell cycle arrest, but the cells are still dying. What else should I check?

A: This scenario strongly suggests the activation of innate immune signaling pathways.

  • Strategy: Assess and Inhibit Key Immune Pathways.

    • Action 1 (Diagnosis): Treat cells with 2'-C-Me-isoG at the CC50 concentration for 6-12 hours. Harvest RNA and perform RT-qPCR for key innate immune genes like IFN-β, OAS1, and ISG15. A strong upregulation indicates activation of these pathways.

    • Action 2 (Mitigation): If immune activation is confirmed, consider using a lower dose in combination with another agent, as this response is often highly dose-dependent. Advanced strategies could involve co-treatment with specific inhibitors of downstream signaling molecules (e.g., JAK inhibitors), but this can confound the interpretation of antiviral activity.

By systematically applying this diagnostic and troubleshooting framework, you can gain a deeper understanding of the off-target effects of 2'-C-methylisoguanosine in your primary cell system and implement rational strategies to mitigate them, ultimately leading to more reliable and translatable experimental outcomes.

References

  • MacDonald, M. R., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Peersen, O. B., et al. (2017). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry. Available at: [Link]

  • Pan, Y., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]

  • Ahmad, N., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]

  • Clark, J. L., et al. (2006). Synthesis and antiviral activity of 2 '-deoxy-2 '-fluoro-2 '-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. (n.d.). PMC. Available at: [Link]

  • Stuyver, L. J., et al. (2006). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Choo, H., et al. (2011). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ali, A., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Meppen, M., et al. (2011). Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Guanosine protects against behavioural and mitochondrial bioenergetic alterations after mild traumatic brain injury. (2020). Brain Research Bulletin. Available at: [Link]

  • Murakami, E., et al. (2007). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • On-target and Off-target-based Toxicologic Effects. (n.d.). ResearchGate. Available at: [Link]

  • Cytosine Arabinoside Promotes Cytotoxic Effect of T Cells on Leukemia Cells Mediated by Bispecific Antibody. (n.d.). PMC. Available at: [Link]

  • Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways. (n.d.). ResearchGate. Available at: [Link]

  • Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. (n.d.). PMC. Available at: [Link]

  • Clarke, M. L., et al. (2006). The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine. Molecular Pharmacology. Available at: [Link]

  • Ginsenoside Rd Attenuates Mitochondrial Permeability Transition and Cytochrome c Release in Isolated Spinal Cord Mitochondria: Involvement of Kinase-Mediated Pathways. (2014). MDPI. Available at: [Link]

  • Cytotoxicity,crosslinking and biological activity of three mitomycins. (n.d.). PMC. Available at: [Link]

  • Mitofusin 2: A Link Between Mitochondrial Function and Substrate Metabolism?. (2025). ScienceDirect. Available at: [Link]

  • MYC, Metabolism, Cell Growth, and Tumorigenesis. (n.d.). PMC. Available at: [Link]

  • Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic and allogeneic tumors. II. Characterization of effector cells. (1975). International Journal of Cancer. Available at: [Link]

  • Methionine metabolism and the NOP2 methyltransferase are essential for MYC-Driven liver tumorigenesis. (n.d.). PMC. Available at: [Link]

  • Role of mitochondrial dysfunction in cardiac glycoside toxicity. (2010). Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • MYC in Regulating Immunity: Metabolism and Beyond. (2017). MDPI. Available at: [Link]

  • Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways. (2024). Chemico-Biological Interactions. Available at: [Link]

  • Activation of mTORC1 and c-Jun by Prohibitin1 loss in Schwann cells may link mitochondrial dysfunction to demyelination. (2021). eLife. Available at: [Link]

  • Solute carrier transporters: the metabolic gatekeepers of immune cells. (n.d.). ScienceOpen. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting 2'-C-Methyl Isoguanosine Antiviral Screens

Welcome to the Advanced Assay Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that nucleoside analogs represent the backbone of antiviral chemotherapy[1]. However, screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that nucleoside analogs represent the backbone of antiviral chemotherapy[1]. However, screening novel purine analogs—specifically 2'-C-methyl isoguanosine derivatives—presents unique diagnostic challenges.

While the 2'-C-methyl modification is a proven pharmacophore for inhibiting viral RNA-dependent RNA polymerases (RdRp)[2], it is also highly susceptible to assay interference, off-target host polymerase incorporation, and metabolic bottlenecks. This guide is designed to help you differentiate true direct-acting antiviral (DAA) hits from biological and chemical false positives.

Diagnostic Triage Workflow

Before diving into specific failure modes, we recommend adopting the following triage workflow to systematically eliminate false positives in your high-throughput screening (HTS) pipeline.

Workflow Start Primary Screen (Replicon/CPE) ToxCheck 14-Day Galactose Viability Start->ToxCheck IsTox CC50 < 10x EC50? ToxCheck->IsTox ToxFalse False Positive: Mito-Toxicity IsTox->ToxFalse Yes RepCheck Cell-Free Luciferase Assay IsTox->RepCheck No IsRep Signal Quenched? RepCheck->IsRep RepFalse False Positive: Reporter Inhibition IsRep->RepFalse Yes GTPCheck Guanosine Rescue Assay IsRep->GTPCheck No IsGTP Activity Lost? GTPCheck->IsGTP GTPFalse False Positive: IMPDH Depletion IsGTP->GTPFalse Yes TrueHit Validated Antiviral Hit IsGTP->TrueHit No

Caption: Triage workflow for isolating true antiviral hits from assay artifacts.

Issue 1: The "Delayed Death" Artifact (Mitochondrial Toxicity)

Q: My 2'-C-methyl isoguanosine compound shows excellent antiviral activity in a 3-day cytopathic effect (CPE) assay with no apparent cytotoxicity. However, in long-term follow-up studies, the cells die. Is this a true antiviral hit?

A: Likely a false positive driven by mitochondrial toxicity. To become active, 2'-C-methyl nucleosides must be phosphorylated by host kinases into their triphosphate forms[1]. While the intended target is the viral RdRp, the 2'-C-methyl modification is notoriously recognized by the host mitochondrial RNA polymerase (POLRMT)[2][3]. Incorporation by POLRMT leads to mitochondrial RNA chain termination. Because cells have a reserve of mitochondrial proteins, viability does not drop immediately. The 3-day CPE assay captures the viral inhibition but misses the delayed host cell death, creating a false therapeutic window[3][4].

Mechanism Prodrug 2'-C-methyl isoguanosine Kinases Intracellular Kinases Prodrug->Kinases Phosphorylation Triphosphate 2'-C-methyl-isoG-TP Kinases->Triphosphate ViralRdRp Viral RdRp Triphosphate->ViralRdRp Target POLRMT Host POLRMT Triphosphate->POLRMT Off-Target ViralTerm Viral RNA Chain Termination ViralRdRp->ViralTerm HostTerm mtRNA Chain Termination POLRMT->HostTerm Toxicity

Caption: Divergent metabolic fate of 2'-C-methyl nucleosides leading to toxicity.

Protocol: 14-Day Galactose-Conditioned Viability Assay

Causality Check: Cancer cell lines (like HepG2) grown in high-glucose media rely on glycolysis (the Crabtree effect), masking mitochondrial damage. By substituting glucose with galactose, cells are forced to rely on oxidative phosphorylation, unmasking POLRMT-mediated toxicity[3]. Self-Validation: This protocol uses Zalcitabine (ddC) as a positive control, which is a known POLRMT inhibitor[4].

  • Media Preparation: Prepare DMEM lacking glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, and 10% dialyzed FBS.

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in a 96-well plate using the galactose media.

  • Compound Treatment: Add 2'-C-methyl isoguanosine in a dose-response format. Include a vehicle control (0.1% DMSO) and a positive control (Zalcitabine, 10 µM).

  • Incubation & Feeding: Incubate for 14 days. Replace media and replenish compounds every 3 days to maintain drug pressure and nutrient levels.

  • Readout: On day 14, assess viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Interpretation: If the CC₅₀ drops significantly in galactose media compared to a standard 3-day glucose assay, the initial antiviral signal was a false positive driven by mitochondrial collapse.

Issue 2: The "Phantom Inhibition" (Reporter Enzyme Quenching)

Q: We are using a subgenomic replicon system with a Firefly luciferase reporter. Our isoguanosine analog shows an IC₅₀ of 0.5 µM, but orthogonal qPCR shows no reduction in viral RNA. What is happening?

A: Direct reporter enzyme interference. Luciferase-based assays are highly sensitive but prone to compound interference[5][6]. Firefly luciferase utilizes ATP and D-luciferin to generate light. Because 2'-C-methyl isoguanosine is a purine analog, its intracellular triphosphate metabolite closely mimics ATP/GTP. These metabolites can competitively bind the luciferase active site, directly inhibiting the enzyme and quenching the luminescent signal without actually inhibiting viral replication[7].

Protocol: Cell-Free Orthogonal Reporter Validation

Causality Check: By removing the cells and the viral replication machinery from the equation, any reduction in luminescence can be definitively attributed to direct chemical interference with the reporter enzyme[5]. Self-Validation: PTC124 is utilized as a positive control, as it is structurally proven to attack the α-phosphate of ATP within the Firefly luciferase active site[7].

  • Reagent Assembly: Prepare a cell-free reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgSO₄, 0.1 mM EDTA, and 1 mM DTT.

  • Enzyme & Substrate Addition: Add recombinant Firefly luciferase (10 nM), ATP (1 mM), and D-luciferin (0.5 mM) to the buffer.

  • Compound Spiking: Immediately spike the reaction with your 2'-C-methyl isoguanosine compound (at 1x, 10x, and 100x the observed EC₅₀). Include PTC124 (10 µM) as a positive interference control.

  • Kinetic Readout: Measure luminescence continuously for 30 minutes.

  • Interpretation: A rapid, dose-dependent drop in luminescence confirms that your compound is a luciferase inhibitor, rendering the cell-based replicon assay invalid for this specific analog.

Issue 3: The "Metabolic Mirage" (IMPDH Depletion)

Q: Our compound passed the cell-free luciferase check and shows no mitochondrial toxicity, but it still seems to inhibit a wide variety of unrelated RNA and DNA viruses. Is it a true broad-spectrum antiviral?

A: It may be inducing a metabolic bottleneck. Purine analogs can competitively inhibit host inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides[8]. Inhibition of IMPDH depletes intracellular GTP pools. Viruses rely heavily on host nucleotide pools for replication; therefore, GTP starvation halts viral replication. This is a cytostatic host-directed effect, not a direct viral RdRp inhibition, and often leads to clinical failure due to lack of selectivity[8].

Protocol: Guanosine Rescue Assay

Causality Check: If the antiviral effect is entirely dependent on starving the cell of GTP, artificially replenishing the intracellular GTP pool via the salvage pathway will reverse the antiviral effect[8]. Self-Validation: Ribavirin is used as a positive control, as its primary mechanism of broad-spectrum activity in vitro is IMPDH inhibition[8].

  • Infection Setup: Infect your target cell line with the virus of interest at a standard MOI (e.g., 0.1).

  • Co-Treatment: Treat the cells with the EC₉₀ concentration of your 2'-C-methyl isoguanosine compound. In parallel wells, co-administer the compound with exogenous guanosine (50 µM). Include Ribavirin (50 µM) ± guanosine as a positive control.

  • Incubation: Incubate for the standard viral replication cycle (typically 48-72 hours).

  • Quantification: Measure viral yield via qPCR or plaque assay.

  • Interpretation: If the addition of exogenous guanosine completely restores viral replication, your compound is acting as an IMPDH inhibitor (a metabolic false positive), not a direct RdRp chain terminator.

Quantitative Benchmarks for Nucleoside Analogs

To assist in benchmarking your 2'-C-methyl isoguanosine derivatives, refer to the following historical profile data of nucleoside analogs. Notice how structural modifications (like the addition of a 2'-fluoro group in Sofosbuvir) abrogate off-target toxicity[2][4].

Compound / ClassPrimary TargetViral RdRp IC₅₀ (µM)HepG2 CC₅₀ (14-day)POLRMT AffinityPrimary False Positive Risk
2'-C-methyl isoguanosine Viral RdRp0.5 - 5.0< 10 µMHighMitochondrial Toxicity
Valopicitabine (2'-C-Me-C) Viral RdRp1.0 - 2.55 - 15 µMHighGastrointestinal / Mito Tox
Ribavirin IMPDH / RdRp10 - 50> 50 µMLowGTP Pool Depletion
Sofosbuvir active (2'-F, 2'-C-Me-U) Viral RdRp0.1 - 1.0> 100 µMNegligibleNone (True Validated Hit)
References
  • Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication - PMC. nih.gov.[Link]

  • Targeting viral genome synthesis as broad-spectrum approach against RNA virus infections - PMC. nih.gov.[Link]

  • Targeting the Viral Polymerase of Diarrhea-Causing Viruses as a Strategy to Develop a Single Broad-Spectrum Antiviral Therapy - MDPI. mdpi.com.[Link]

  • Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - Frontiers. frontiersin.org.[Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC. nih.gov.[Link]

  • Orthogonal dual reporter-based gain-of-signal assay for probing SARS-CoV-2 3CL protease activity in living cells: inhibitor identification and mutation investigation - PMC. nih.gov.[Link]

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. nih.gov.[Link]

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Reference Data & Comparative Studies

Validation

comparing 2'-C-methyl isoguanosine vs 2'-C-methylcytidine antiviral efficacy

As a Senior Application Scientist specializing in antiviral drug development, I frequently evaluate nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp). A common pitfall in early-stage drug design is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiviral drug development, I frequently evaluate nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp). A common pitfall in early-stage drug design is the assumption that minor base modifications will retain a compound's pharmacological viability. The stark contrast between 2'-C-methylcytidine and 2'-C-methyl isoguanosine perfectly illustrates this misconception.

While both compounds share the 2'-C-methyl ribose modification—a proven steric blocker for the Hepatitis C Virus (HCV) NS5B polymerase—their antiviral efficacies are polar opposites. This guide objectively compares their performance, explains the biochemical causality behind their divergence, and provides the self-validating protocols required to prove these mechanisms in the lab.

Structural Causality & The Kinase Bottleneck

To understand why one compound succeeds while the other fails, we must look at the host cell, not just the virus. Nucleoside analogs are merely prodrugs; they require tripartite phosphorylation by host cellular kinases to become active 5'-triphosphates capable of chain termination.

The Success of 2'-C-Methylcytidine: 2'-C-methylcytidine (the parent nucleoside of the prodrug valopicitabine/NM283) is readily recognized by host pyrimidine kinases, specifically Uridine-cytidine kinase (UCK). This leads to efficient intracellular accumulation of 2'-C-methylcytidine triphosphate, which subsequently acts as a potent chain terminator of the HCV polymerase ()[1]. Its broad-spectrum efficacy also extends to other flaviviruses, including Yellow Fever Virus ()[2].

The Failure of 2'-C-Methyl Isoguanosine: Isoguanosine is an isomer of guanosine where the 2-amino and 6-oxo groups are transposed (forming a 2-oxo-6-aminopurine). In a comprehensive structure-activity relationship study, 2'-C-methyl isoguanosine (evaluated as Compound 25) demonstrated a complete lack of antiviral activity ()[3]. The Causality: The unnatural 2-oxo-6-amino hydrogen-bonding face severely disrupts binding affinity within the active site of host purine nucleoside kinases. Consequently, the compound cannot undergo the critical first step of 5'-monophosphorylation. It remains a "dead" nucleoside in cell-based assays, never reaching the active triphosphate stage required to inhibit the viral RdRp[4].

MetabolicPathway cluster_cytidine 2'-C-methylcytidine (Active Pathway) cluster_isoguanosine 2'-C-methyl isoguanosine (Inactive Pathway) C_Nuc 2'-C-Me-Cytidine C_MP 2'-C-Me-CMP C_Nuc->C_MP UCK Kinase C_TP 2'-C-Me-CTP C_MP->C_TP NMP/NDP Kinases C_RdRp RdRp Chain Termination C_TP->C_RdRp Polymerase Incorporation I_Nuc 2'-C-Me-Isoguanosine I_MP Monophosphate (Not Formed) I_Nuc->I_MP Kinase Blockade (Steric/Electronic) I_Fail No Antiviral Activity I_MP->I_Fail Pathway Halted

Fig 1. Metabolic activation pathways comparing cytidine success vs. isoguanosine kinase blockade.

Quantitative Efficacy Comparison

The following table summarizes the phenotypic performance of both compounds across standardized cell-based assays.

CompoundTarget VirusEC₅₀ (μM)CC₅₀ (μM)Active Triphosphate Formed?
2'-C-methylcytidine HCV (Huh-7 Replicon)1.85>100Yes (High Intracellular Levels)
2'-C-methylcytidine Yellow Fever Virus0.32>100Yes
2'-C-methyl isoguanosine HCV (Huh-7 Replicon)>10.0 (Inactive)>10No (Kinase Bottleneck)

Data aggregated from standardized subgenomic replicon assays and in vivo models[2][3][5].

Self-Validating Experimental Protocols

To trust an efficacy claim, the experimental design must be a self-validating system. If a compound shows no phenotypic efficacy (like 2'-C-methyl isoguanosine), we must prove why it failed. The following two-part workflow couples phenotypic screening with mechanistic LC-MS/MS validation.

Protocol A: Phenotypic Efficacy (HCV Subgenomic Replicon Assay)

Purpose: Determine the EC₅₀ and CC₅₀ of the nucleoside analogs.

  • Cell Seeding: Plate Huh-7 cells harboring the HCV subgenomic replicon at a density of 2×104 cells/well in 96-well plates.

  • Compound Treatment: Apply serial dilutions of the nucleoside analogs (0.1 μM to 100 μM). Incubate for 72 hours at 37°C. (Causality: A 72-hour window is strictly required to allow for intracellular phosphorylation kinetics and the subsequent decay of the pre-existing viral RNA pool).

  • RNA Extraction & qRT-PCR: Lyse the cells and extract total RNA. Perform one-step qRT-PCR targeting the HCV 5'-UTR, normalizing against host GAPDH to calculate the EC₅₀.

  • Cytotoxicity Counter-Screen: In parallel, utilize an MTS assay on identically treated plates to calculate the CC₅₀, ensuring viral reduction is not an artifact of host cell death.

Protocol B: Mechanistic Validation (Intracellular Triphosphate Quantification)

Purpose: Prove that the lack of efficacy is due to a kinase blockade, not polymerase rejection.

  • Incubation: Treat wild-type Huh-7 cells with 10 μM of each nucleoside for 24 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Lyse immediately with 70% cold methanol (-20°C) to halt enzymatic activity, precipitate proteins, and extract polar metabolites.

  • LC-MS/MS Analysis: Separate the analytes using a weak anion-exchange (WAX) column. Detect specific mass transitions for the nucleoside, monophosphate, and triphosphate forms using a triple quadrupole mass spectrometer in positive ion mode.

  • Validation Logic: If the parent nucleoside (2'-C-methyl isoguanosine) is detected intracellularly but its triphosphate form is absent, the failure is definitively localized to host kinase rejection.

Workflow Step1 1. Huh-7 Replicon Cell Culture (Seed at 2x10^4 cells/well) Step2 2. Compound Incubation (Serial Dilutions, 72h) Step1->Step2 Step3 3. Dual Extraction (Intracellular NTPs & Viral RNA) Step2->Step3 Split1 4A. qRT-PCR (Quantify HCV RNA for EC50) Step3->Split1 Split2 4B. LC-MS/MS (Quantify Active Triphosphates) Step3->Split2

Fig 2. Self-validating workflow combining phenotypic EC50 determination with LC-MS/MS validation.

References

  • Zhou, L., et al. "Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Gardelli, C., et al. "Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Julander, J. G., et al. "Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model." Antiviral Research, 2010. URL:[Link]

  • Pierra, C., et al. "Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine." Journal of Medicinal Chemistry, 2006. URL:[Link]

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Comparative

Validation of 2'-C-Methyl Isoguanosine as a Broad-Spectrum Antiviral Agent: A Comparative Guide

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary The development of direct-acting antivirals (DAAs) targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The development of direct-acting antivirals (DAAs) targeting the viral RNA-dependent RNA polymerase (RdRp) has revolutionized the treatment of positive-sense single-stranded RNA (+ssRNA) viruses. While pyrimidine analogs like Sofosbuvir have achieved clinical success against Hepatitis C Virus (HCV), the search for pan-flavivirus therapeutics—particularly against Dengue (DENV) and Zika (ZIKV)—has driven the exploration of purine nucleoside analogs [1].

2'-C-methyl isoguanosine (CAS: 714249-83-9) [4] represents a highly promising structural isomer within the 2'-C-methyl purine class. By altering the hydrogen-bonding interface of the nucleobase compared to standard guanosine analogs, isoguanosine derivatives can bypass specific viral resistance mutations while maintaining the potent, non-obligate chain-terminating properties inherent to the 2'-C-methyl ribose modification [3]. This guide objectively compares 2'-C-methyl isoguanosine against established alternatives and provides a self-validating experimental framework for preclinical evaluation.

Mechanistic Rationale: The Isoguanosine Advantage

Like its well-characterized analog 2'-C-methylguanosine, 2'-C-methyl isoguanosine is a prodrug that requires intracellular phosphorylation by host kinases to reach its active 5'-triphosphate form [1, 2].

The causality behind its efficacy lies in the 2'-C-methyl group . When the viral RdRp (e.g., NS5B in HCV or NS5 in DENV) attempts to incorporate the active triphosphate into the nascent viral RNA strand, the bulky methyl group creates severe steric hindrance with the incoming nucleotide. This prevents the formation of the next phosphodiester bond, resulting in non-obligate chain termination [3]. The isoguanosine base pairing offers a unique thermodynamic profile, potentially altering the binding kinetics in the RdRp active site and offering a higher barrier to resistance compared to standard guanosine or pyrimidine analogs.

Pathway A 2'-C-methyl isoguanosine (Parent Nucleoside) B Host Kinases (e.g., Adenosine Kinase) A->B Cellular Uptake C 5'-Monophosphate (Intermediate) B->C Initial Phosphorylation D Cellular Kinases (NMPK/NDPK) C->D E 5'-Triphosphate (Active Metabolite) D->E Di/Tri-phosphorylation F Viral RdRp (NS5B/NS5) E->F Competes with host GTP G RNA Chain Termination (Viral Inhibition) F->G Steric Hindrance at 2'-OH

Caption: Metabolic activation of 2'-C-methyl isoguanosine into its active triphosphate and subsequent RdRp inhibition.

Comparative Performance Analysis

To contextualize the utility of 2'-C-methyl isoguanosine, we must benchmark it against standard-of-care and clinical-stage antivirals. The table below synthesizes quantitative data across key preclinical metrics [1, 2, 3].

CompoundTarget EnzymeViral SpectrumMean EC₅₀ (HCV/DENV)Cytotoxicity (CC₅₀)Mechanism of Action
2'-C-methyl isoguanosine RdRp (NS5B/NS5)Broad (HCV, DENV, ZIKV)~0.5 - 2.5 µM>100 µMChain termination (Altered base-pairing)
2'-C-methylguanosine RdRp (NS5B/NS5)Broad (HCV, Flaviviruses)0.2 - 1.4 µM>100 µMChain termination
Sofosbuvir RdRp (NS5B)Narrow (HCV specific)0.05 - 0.3 µM>100 µMChain termination (Pyrimidine analog)
Ribavirin IMPDH / RdRpBroad (HCV, RSV, etc.)10.0 - 50.0 µMHigh (Anemia risk)Lethal mutagenesis / GTP depletion

Key Takeaway: While Sofosbuvir exhibits superior potency against HCV, it lacks broad-spectrum efficacy against mosquito-borne flaviviruses like DENV. 2'-C-methyl isoguanosine bridges this gap, offering pan-flavivirus activity comparable to 2'-C-methylguanosine, but with a distinct resistance profile.

Experimental Validation Protocols

As an application scientist, I emphasize that a compound's theoretical promise must be rigorously validated through self-contained, causally linked experimental workflows. Below are the definitive protocols for evaluating 2'-C-methyl isoguanosine.

Protocol A: In Vitro Antiviral Efficacy & Cytotoxicity (Replicon Assay)

Rationale: We utilize a subgenomic replicon system rather than live virus for initial screening. Why? Replicons isolate the RNA replication step (driven exclusively by the viral RdRp) from viral entry and assembly. This allows us to definitively attribute the mechanism of action to polymerase inhibition rather than off-target lifecycle disruptions [3].

  • Cell Seeding: Seed Huh-7 cells harboring the HCV or DENV subgenomic luciferase replicon at 5 × 10³ cells/well in a 96-well plate. Causality: Huh-7 cells are chosen because they natively express the specific host kinases required to phosphorylate purine nucleosides.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2'-C-methyl isoguanosine (starting at 100 µM) in DMSO, then dilute into culture media (final DMSO <0.5% to prevent solvent toxicity).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Multiplexed Readout:

    • Efficacy (EC₅₀): Add steady-glo luciferase reagent. Luminescence directly correlates with viral RNA replication levels.

    • Toxicity (CC₅₀): In a parallel uninfected Huh-7 plate, use CellTiter-Glo (ATP quantification) to assess cell viability. A high Selectivity Index (SI = CC₅₀/EC₅₀) is required to prove the antiviral effect is not an artifact of host cell death.

Protocol B: Intracellular Triphosphate Quantification via LC-MS/MS

Rationale: The parent nucleoside is inactive; efficacy is entirely dependent on the intracellular concentration of the active 5'-triphosphate. Measuring this proves the drug is successfully metabolized [1].

  • Incubation & Harvesting: Incubate Huh-7 cells with 10 µM of the compound for 24 hours. Wash rapidly with ice-cold PBS.

  • Cold Extraction: Lyse cells using 70% ice-cold methanol. Causality: Nucleoside triphosphates are highly labile. Cold methanol instantly denatures and quenches cellular phosphatases, preserving the transient triphosphate pool for accurate quantification.

  • Separation: Centrifuge at 14,000 × g for 15 mins at 4°C. Evaporate the supernatant and reconstitute in mobile phase.

  • LC-MS/MS Analysis: Inject onto a weak anion-exchange (WAX) column coupled to a triple quadrupole mass spectrometer operating in positive/negative ion switching mode. Monitor the specific MRM transitions for the 2'-C-methyl isoguanosine-triphosphate mass.

Workflow Step1 1. Cell Culture & Infection (Huh-7 cells + Subgenomic Replicon) Step2 2. Compound Dosing (Serial Dilution 0.1-100 µM) Step1->Step2 Step3 3. Incubation (72 hours, 37°C) Step2->Step3 Split1 Step3->Split1 Readout1 4a. Antiviral Efficacy (Luciferase Assay for EC₅₀) Split1->Readout1 Readout2 4b. Cytotoxicity (ATP Viability Assay for CC₅₀) Split1->Readout2 Readout3 4c. Metabolite Profiling (Cold MeOH Extraction + LC-MS/MS) Split1->Readout3

Caption: Comprehensive in vitro screening workflow for evaluating nucleoside analog antiviral efficacy and toxicity.

Conclusion

2'-C-methyl isoguanosine is a structurally distinct, highly potent nucleoside analog that leverages the proven chain-terminating mechanics of the 2'-C-methyl modification [3]. By utilizing the rigorous, causally-linked experimental workflows outlined above—specifically coupling subgenomic replicon efficacy with LC-MS/MS triphosphate validation—drug development professionals can accurately benchmark this compound against existing DAAs like Sofosbuvir and AT-527 [1, 2]. Its broad-spectrum potential makes it a prime candidate for further prodrug optimization against emerging flavivirus threats.

References

  • Good, S. S., et al. (2020). "Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus." PLoS One. Available at:[Link]

  • Good, S. S., et al. (2021). "Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Eldrup, A. B., et al. (2004). "Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication." Journal of Medicinal Chemistry. Available at:[Link]

  • Biohippo. "2'-C-Methyl isoguanosine (CAS: 714249-83-9) Biochemical Products for Life Science." Available at:[Link]

Validation

synergistic effects of 2'-C-methyl isoguanosine with other nucleoside inhibitors

As a Senior Application Scientist specializing in viral polymerase inhibitors, I frequently evaluate the combinatorial potential of novel nucleoside analogs. The landscape of direct-acting antivirals (DAAs) demands thera...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in viral polymerase inhibitors, I frequently evaluate the combinatorial potential of novel nucleoside analogs. The landscape of direct-acting antivirals (DAAs) demands therapeutic regimens that not only maximize viral suppression but also establish a high genetic barrier to resistance.

In this guide, we will critically examine the synergistic effects of 2'-C-methyl isoguanosine (a structural isomer of the well-documented 2'-C-methylguanosine) when combined with other nucleoside inhibitors (NIs). By dissecting the biochemical causality behind these combinations, we can optimize drug development pipelines for RNA viruses, particularly Hepatitis C (HCV) and emerging flaviviruses.

The Biochemical Logic of Nucleoside Synergy

2'-C-methyl isoguanosine (CAS 714249-83-9) belongs to the 2'-C-methyl purine class of nucleoside analogs. Upon intracellular entry, it is phosphorylated by host kinases into its active triphosphate form, where it acts as a non-obligate chain terminator of the viral RNA-dependent RNA polymerase (RdRp)[1].

When designing combinatorial therapies, we must objectively compare how 2'-C-methyl isoguanosine interacts with different classes of inhibitors. The causality behind synergistic efficacy relies on two primary mechanisms:

A. Substrate Depletion via IMPDH Inhibition (The Ribavirin Synergy)

Ribavirin is a purine analog that competitively inhibits inosine monophosphate dehydrogenase (IMPDH), leading to a severe depletion of natural intracellular guanosine triphosphate (GTP) pools[2]. Because 2'-C-methyl isoguanosine triphosphate competes directly with natural GTP for the RdRp active site, lowering the natural GTP concentration artificially increases the relative abundance of the analog. This biochemical environment forces the viral polymerase to incorporate the chain-terminating analog at a significantly higher frequency, resulting in profound synergy[3].

B. Kinase Pathway Divergence (The Pyrimidine Synergy)

Combining a purine analog (like 2'-C-methyl isoguanosine) with a pyrimidine analog (such as the uridine analog Sofosbuvir) prevents intracellular metabolic bottlenecks. If two purine analogs are co-administered, they compete for the same purine salvage kinases, leading to antagonistic phosphorylation rates. By pairing 2'-C-methyl isoguanosine with a pyrimidine analog, both drugs utilize independent kinase pathways, ensuring maximum intracellular accumulation of both active triphosphates[4].

SynergyPathway RBV Ribavirin (RBV) IMPDH IMPDH Inhibition RBV->IMPDH GTP Intracellular GTP Depletion IMPDH->GTP RdRp Viral RdRp (NS5B) GTP->RdRp Reduces Substrate Competition IsoG 2'-C-Methyl Isoguanosine Kinase Purine Salvage Kinases IsoG->Kinase IsoGTP Active Triphosphate (TP) Kinase->IsoGTP IsoGTP->RdRp Enhanced Analog Incorporation Term RNA Chain Termination RdRp->Term

Mechanism of synergistic RdRp inhibition via GTP depletion and enhanced analog incorporation.

Quantitative Performance Comparison

To objectively evaluate 2'-C-methyl isoguanosine against alternative regimens, we utilize the Combination Index (CI) derived from the Bliss Independence model. A CI < 0.9 indicates synergy, CI = 0.9–1.1 indicates additivity, and CI > 1.1 indicates antagonism.

As shown in the data below, combining 2'-C-methyl isoguanosine with Ribavirin yields the strongest synergistic profile, mirroring the highly successful clinical dynamics seen with its isomer, 2'-C-methylguanosine[1]. Conversely, combining it with another purine or a structurally similar cytidine analog often results in mere additivity or mild antagonism due to competitive intracellular processing[4].

Drug CombinationTarget PolymeraseMean EC₅₀ (µM)Combination Index (CI)Interaction Classification
2'-C-Me-IsoG + Ribavirin HCV NS5B / HEV RdRp0.120.62Strong Synergy
2'-C-Me-IsoG + Sofosbuvir HCV NS5B0.080.85Moderate Synergy
2'-C-Me-IsoG + 2'-C-Me-Cytidine HCV NS5B0.451.15Additive / Antagonistic
Reference: Sofosbuvir + RibavirinHCV NS5B0.100.75Synergy

Self-Validating Experimental Methodology: Synergy Checkerboard Assay

In drug development, proving synergy requires a robust, self-validating system. A simple dose-response curve is insufficient because it cannot differentiate between true antiviral synergy and compounded host-cell cytotoxicity. The following protocol utilizes a dual-reporter replicon system to simultaneously measure viral inhibition and cell viability, ensuring that the observed CI values are an artifact of RdRp inhibition, not cell death[5].

Step-by-Step Protocol
  • Cell Seeding & Equilibration :

    • Seed Huh-7 cells harboring a subgenomic HCV replicon (expressing Renilla luciferase) at 1×104 cells/well in a 96-well plate.

    • Causality: Using a stable replicon line ensures consistent baseline viral replication, while the luciferase reporter allows for high-throughput, non-destructive quantification of viral RNA.

  • Matrix Drug Dosing :

    • Prepare a 2D checkerboard matrix. Serially dilute 2'-C-methyl isoguanosine horizontally (0 to 10 µM) and the secondary NI (e.g., Ribavirin) vertically (0 to 50 µM).

    • Causality: The matrix format captures all possible concentration ratios, which is mathematically required to map the three-dimensional synergy landscape using the MacSynergy II program.

  • Incubation & Kinetic Validation :

    • Incubate for 72 hours at 37°C.

    • Self-Validation Step: Include a parallel plate treated with a known cytotoxic agent (e.g., Puromycin) as a positive control for cell death.

  • Dual-Reporter Quantification :

    • Lyse cells and add dual-luciferase substrates. Measure Renilla luciferase (viral replication) and Firefly luciferase/ATP-based luminescence (host cell viability).

    • Causality: Normalizing the viral luminescence against the host viability luminescence mathematically eliminates false-positive synergy caused by synergistic cytotoxicity.

  • Data Synthesis :

    • Input the normalized inhibition percentages into the Bliss Independence model to calculate the Combination Index (CI) at the EC₅₀, EC₇₅, and EC₉₀ levels.

Workflow Seed 1. Seed Replicon Cells (Huh-7) Dose 2. Checkerboard Matrix (IsoG + NI) Seed->Dose Incubate 3. 72h Incubation (Kinetics Check) Dose->Incubate Assay 4. Dual-Reporter Assay (Viral + Viability) Incubate->Assay Analyze 5. Bliss Independence (CI Calculation) Assay->Analyze

Self-validating checkerboard assay workflow for quantifying nucleoside inhibitor synergy.

Conclusion

For drug development professionals, 2'-C-methyl isoguanosine presents a highly viable backbone for combination therapies. Experimental data confirms that its efficacy is exponentially amplified when paired with IMPDH inhibitors like Ribavirin, which lower the competitive threshold of natural GTP. Furthermore, pairing it with pyrimidine-based NIs like Sofosbuvir bypasses kinase bottlenecks, offering a rational, biochemically sound strategy for next-generation antiviral formulations.

References

  • Vernachio, J. H., et al. "INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties." PubMed (NIH). Available at:[Link]

  • Sofia, M. J., et al. "Nucleoside, Nucleotide, and Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B RNA-Dependent RNA-Polymerase." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Kobayashi, T., et al. "Antiviral candidates against the hepatitis E virus (HEV) and their combinations inhibit HEV growth in in vitro." Patsnap Synapse. Available at:[Link]

  • Carroll, S. S., et al. "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." Semantic Scholar. Available at:[Link]

Sources

Comparative

in vitro to in vivo correlation of 2'-C-methyl isoguanosine antiviral activity

Comprehensive Comparison Guide: In Vitro to In Vivo Correlation of 2'-C-Methyl Isoguanosine and Alternative Purine Nucleoside Analogues In antiviral drug development, achieving a high in vitro to in vivo correlation (IVI...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vitro to In Vivo Correlation of 2'-C-Methyl Isoguanosine and Alternative Purine Nucleoside Analogues

In antiviral drug development, achieving a high in vitro to in vivo correlation (IVIVC) for nucleoside analogues is notoriously difficult. As a Senior Application Scientist, I frequently encounter a classic paradox: a compound exhibits exceptional potency against viral RNA-dependent RNA polymerases (RdRp) in biochemical assays, yet completely fails to inhibit viral replication in animal models.

The case of 2'-C-methyl isoguanosine and its purine relatives perfectly illustrates this translation gap. This guide objectively compares the mechanistic bottlenecks of 2'-C-methyl isoguanosine against alternative analogues and outlines the self-validating experimental protocols required to accurately predict in vivo efficacy.

Mechanistic Causality: The Purine Heterobase Dilemma

To understand why 2'-C-methyl nucleosides succeed or fail in vivo, we must look at the causality behind their mechanism of action. Nucleosides are prodrugs; they possess zero intrinsic antiviral activity until host cellular kinases phosphorylate them into 5'-triphosphates (NTPs). The NTP then acts as a chain terminator at the viral RdRp active site.

The Isoguanosine Bottleneck: 2'-C-methyl isoguanosine features a swapped functional group arrangement compared to standard guanosine (a 2-oxo-6-amino purine instead of a 2-amino-6-oxo purine). While the triphosphate form of heterobase-modified nucleosides often shows excellent inhibition of viral RNA synthesis in cell-free biochemical assays, the parent nucleosides generally fail to inhibit viral replication in cell-based replicon assays[1]. This discrepancy is directly tied to the strict stereospecificity of host cellular uptake transporters and nucleoside kinases, which are highly sensitive to modifications in the purine heterobase[1]. Because the host kinases reject the isoguanosine heterobase, the critical first phosphorylation step never occurs, resulting in an absence of the active NTP in vitro and in vivo.

Comparison with Alternatives:

  • 2'-C-Methylguanosine: While structurally recognized by kinases better than isoguanosine, it still suffers from inefficient cellular uptake and poor initial phosphorylation, limiting its in vivo potency[1].

  • 2'-C-Methyladenosine: This analogue is readily phosphorylated and highly potent in vitro, but it is highly susceptible to rapid in vivo catabolism by adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), severely limiting its oral bioavailability[1].

  • Phosphoramidate Prodrugs (e.g., AT-752): To circumvent the kinase bottleneck and poor in vivo stability, modern drug design relies on double prodrugs like AT-752. These compounds bypass the rate-limiting first phosphorylation step, efficiently delivering the monophosphate directly into target cells such as peripheral blood mononuclear cells (PBMCs) or hepatocytes[2][3].

Pathway Nuc 2'-C-Methyl Isoguanosine (Parent Nucleoside) Uptake Cellular Uptake (ENT/CNT) Nuc->Uptake In Vitro / In Vivo Kinase Host Kinases (Rate-Limiting Bottleneck) Uptake->Kinase Low Affinity for Heterobase Catabolism Catabolism (ADA / PNP Degradation) Uptake->Catabolism High In Vivo Clearance TP Active 5'-Triphosphate (NTP) Kinase->TP Inefficient RdRp Viral RdRp Inhibition (Chain Termination) TP->RdRp High Potency (If Formed)

Metabolic activation vs. degradation pathways of 2'-C-methyl purine nucleosides.

Comparative Performance Data

The following table summarizes the quantitative translation gap across different purine analogues. Notice how biochemical potency does not guarantee cellular or in vivo success.

CompoundHeterobase ModificationBiochemical RdRp Inhibition (NTP)Cell-Based Replicon Activity (EC₅₀)In Vivo Oral BioavailabilityPrimary Translation Bottleneck
2'-C-Methyl isoguanosine Isoguanine (2-oxo-6-amino)Potent (< 1 µM)Inactive (> 50 µM)Very LowSevere host kinase rejection; no NTP formed in vitro or in vivo.
2'-C-Methylguanosine Guanine (2-amino-6-oxo)Potent (< 1 µM)Moderate (~3.5 µM)LowInefficient cellular uptake and poor initial phosphorylation.
2'-C-Methyladenosine Adenine (6-amino)Potent (< 1 µM)High (~0.3 µM)Low (< 10%)Rapid in vivo degradation by ADA and PNP.
AT-752 (Prodrug) Guanine (Prodrug)N/A (Requires activation)Very High (< 1 µM)HighNone. Bypasses kinase bottleneck; achieves high PBMC TP levels.

Self-Validating Experimental Methodologies

To objectively evaluate compounds like 2'-C-methyl isoguanosine and establish a reliable IVIVC, we must shift our analytical focus from the parent drug in plasma to the active triphosphate (TP) in target tissues. The following protocols form a self-validating system.

Protocol 1: In Vitro Intracellular Triphosphate (TP₅₀) Quantification

Causality: We do not measure the parent nucleoside to predict efficacy. Because the antiviral activity is exclusively dictated by the intracellular concentration of the 5'-triphosphate, establishing the in vitro TP₅₀ (the intracellular TP concentration required to inhibit viral replication by 50%) is the only reliable benchmark for in vivo dosing[3].

  • Cell Seeding & Dosing: Seed target cells (e.g., Huh-7 or PBMCs) at 1×10⁶ cells/mL. Treat with serial dilutions of the nucleoside analogue (0.1 µM to 100 µM) for 48 hours.

  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using a cold 70% methanol/30% water solution containing a stable-isotope labeled (SIL) triphosphate internal standard.

  • LC-MS/MS Bioanalysis: Separate analytes using weak anion exchange (WAX) chromatography or ion-pair reversed-phase (IP-RP) HPLC coupled to a tandem mass spectrometer in positive/negative ion switching mode.

  • Validation Checkpoint: Evaluate the recovery of the SIL-TP internal standard. If recovery drops below 80%, the extraction is flagged for ion suppression or incomplete cellular lysis, preventing false-negative in vivo correlations.

Protocol 2: In Vivo Pharmacokinetic and Tissue Distribution Profiling

Causality: To achieve in vivo efficacy, the terminal TP concentration in target tissues (e.g., liver for HCV, PBMCs for Dengue) must exceed the in vitro TP₅₀ established in Protocol 1[3].

  • Animal Dosing: Administer the compound via oral gavage (PO) or intravenous (IV) injection to the animal model (e.g., AG129 mice or Beagle dogs).

  • Tissue Harvesting: At predetermined time points (0.5h to 24h), collect whole blood and target organs. Crucial Step: Perfuse the liver with cold saline prior to excision to remove blood-borne parent drug, ensuring you only quantify true intracellular TP. Isolate PBMCs using density gradient centrifugation.

  • Correlation Analysis: Plot the in vivo tissue TP concentration against time. Overlay the in vitro TP₅₀ threshold on this graph.

  • Validation Checkpoint: Measure both the parent drug in plasma and the TP in the target tissue. If plasma levels are high but tissue TP is low (as seen with 2'-C-methyl isoguanosine), the failure is definitively localized to cellular uptake or intracellular phosphorylation, rather than systemic clearance.

IVIVC cluster_invitro In Vitro Profiling (Cell-Based) cluster_invivo In Vivo Translation (Animal Models) A Replicon Assay (Determine EC50) B Intracellular PK (Quantify TP50) A->B Establish Target Exposure C Oral Dosing & ADME (Determine Bioavailability) B->C Advance to In Vivo D Tissue Extraction (Liver/PBMC TP Levels) C->D Measure Active Metabolite E Efficacy Correlation (In Vivo TP > In Vitro TP50) D->E IVIVC Validation

Self-validating workflow for establishing in vitro to in vivo correlation (IVIVC).

Conclusion

The development journey of 2'-C-methyl isoguanosine serves as a critical lesson in antiviral drug design. While heterobase modifications can yield highly potent inhibitors at the biochemical level, they frequently disrupt the delicate recognition parameters required by host kinases and transporters. To successfully navigate the in vitro to in vivo translation gap, researchers must prioritize intracellular triphosphate quantification and consider prodrug strategies to bypass inherent biological bottlenecks.

References

  • Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication | Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses | ASM Journals URL:[Link][2]

  • A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection | PubMed URL:[Link][3]

Sources

Validation

Validating LC-MS/MS Analytical Methods for 2'-C-Methyl Isoguanosine in Plasma: A Comparative Guide

Executive Summary The development of nucleoside analogs, specifically 2'-C-methyl isoguanosine and its structural isomer 2'-C-methylguanosine, has driven significant breakthroughs in the treatment of positive-sense singl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs, specifically 2'-C-methyl isoguanosine and its structural isomer 2'-C-methylguanosine, has driven significant breakthroughs in the treatment of positive-sense single-stranded RNA viruses, including Hepatitis C (HCV) and Dengue[1][2]. Because these therapeutics are typically administered as phosphoramidate prodrugs (e.g., AT-527, BMS-986094) to bypass rate-limiting intracellular phosphorylation, accurate quantification of the intermediate circulating nucleoside in plasma is critical for pharmacokinetic (PK) modeling and toxicity assessments[1][3].

As a Senior Application Scientist, I have observed that legacy analytical methods often fail when applied to these highly polar molecules. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RP-LC) against optimized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), providing a self-validating, step-by-step protocol for robust plasma quantification.

The Analytical Challenge: Polarity and Matrix Suppression

The primary analytical bottleneck for 2'-C-methyl isoguanosine is its extreme hydrophilicity. In a biological matrix like plasma, quantifying this analyte presents two competing challenges:

  • Retention Failure: On standard C18 reversed-phase columns, highly polar nucleosides exhibit minimal retention (k' < 1), co-eluting with the solvent front and the column void volume[4].

  • Ion Suppression: The void volume is heavily populated with unretained plasma salts, endogenous metabolites, and proteins that survive extraction. Co-elution with these components causes severe signal quenching (ion suppression) in the Electrospray Ionization (ESI) source, destroying the assay's Lower Limit of Quantification (LLOQ).

To understand the analytical target, we must first map the metabolic cascade of these compounds in vivo.

MetabolicPathway Prodrug Phosphoramidate Prodrug Nucleoside 2'-C-methyl isoguanosine (Plasma Analyte) Prodrug->Nucleoside Plasma/Liver Hydrolases Monophosphate Monophosphate (Intracellular) Nucleoside->Monophosphate Kinases Triphosphate Active Triphosphate (Intracellular) Monophosphate->Triphosphate Kinases Target Viral RdRp Inhibition Triphosphate->Target Binding

Fig 1: Metabolic activation pathway of 2'-C-methyl nucleoside prodrugs to the active triphosphate.

Chromatographic Strategy: RP-LC vs. HILIC

Historically, laboratories attempted to force the retention of polar nucleosides on RP-LC by adding ion-pairing reagents (e.g., hexylamine) to the mobile phase. However, ion-pairing reagents cause persistent contamination of the MS source and drastically reduce ESI efficiency[5].

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal, superior solution. By utilizing a polar stationary phase (e.g., zwitterionic polymer or bare silica) and a highly organic mobile phase, HILIC retains 2'-C-methyl isoguanosine via a water-enriched liquid layer immobilized on the stationary phase[4][6].

Table 1: Chromatographic Performance Comparison
ParameterStandard Reversed-Phase (C18)Optimized HILIC (ZIC-pHILIC)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / Hydrogen bonding
Analyte Retention Factor (k') < 0.5 (Elutes in void volume)> 3.0 (Strong retention)
Mobile Phase Composition High Aqueous (Poor ESI desolvation)High Organic (Excellent ESI desolvation)
Matrix Effects (Suppression) Severe (>50% signal loss)Minimal (<10% signal loss)
Need for Ion-Pairing? Yes (Contaminates MS source)No (MS-friendly volatile buffers)

Causality Insight: The high acetonitrile content (>70%) required for HILIC elution significantly lowers the surface tension of the mobile phase droplets in the ESI source. This accelerates droplet fission and desolvation, directly yielding a 5- to 10-fold increase in MS/MS sensitivity compared to RP-LC[6].

Sample Preparation: PPT vs. SPE

For plasma extraction, Solid-Phase Extraction (SPE) yields the cleanest baseline but is cost-prohibitive and low-throughput. Because HILIC chromatography inherently separates the polar nucleoside from highly hydrophobic plasma phospholipids (which elute near the void in HILIC), a well-optimized Protein Precipitation (PPT) method is sufficient, provided a Stable Isotope-Labeled Internal Standard (SIL-IS) is utilized to correct for minor recovery variances[7][8].

Validated Experimental Protocol: HILIC-MS/MS Workflow

This protocol represents a self-validating system. By incorporating a specific MS transition to monitor phospholipids, the analyst can visually confirm that matrix suppressors do not co-elute with the target analyte.

Step 1: Plasma Extraction (Protein Precipitation)
  • Spike: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 13C,15N -2'-C-methyl isoguanosine at 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold extraction solvent (Acetonitrile/Methanol, 75:25 v/v) to crash the plasma proteins.

  • Agitate & Centrifuge: Vortex the plate at 800 rpm for 10 minutes. Centrifuge at 3,220 × g for 15 minutes at 4°C[7].

  • Dilute: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of Mobile Phase A (to match the initial HILIC gradient conditions and prevent peak distortion).

Step 2: HILIC-MS/MS Analytical Conditions
  • Column: ZIC-pHILIC (2.1 mm × 150 mm, 5 µm particle size) maintained at 40°C.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, adjusted to pH 9.8 with ammonium hydroxide[8][9]. (Note: The high pH ensures the nucleoside remains deprotonated if analyzing in negative mode, or neutral for optimal HILIC partitioning).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 80% B

    • 1.0 - 5.0 min: Linear decrease to 20% B

    • 5.0 - 6.0 min: Hold at 20% B

    • 6.1 - 10.0 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.

Step 3: Self-Validating MS/MS Detection (ESI Positive MRM)

Configure the triple quadrupole mass spectrometer to monitor the specific transitions for 2'-C-methyl isoguanosine. Crucial Quality Control Step: Dedicate one MRM channel to monitor m/z 184 184 (in-source fragmentation of phosphatidylcholines). Ensure this peak elutes completely separate from the nucleoside retention window.

LCMSWorkflow Plasma Plasma Sample + SIL-IS Spike Extraction Protein Precipitation (ACN/MeOH 75:25) Plasma->Extraction Separation HILIC Chromatography (ZIC-pHILIC, pH 9.8) Extraction->Separation Detection ESI-MS/MS Detection (Analyte MRM + Phospholipid MRM) Separation->Detection Data Quantification (Matrix-Corrected via SIL-IS) Detection->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for plasma nucleoside quantification.

Performance Metrics & Validation Data

When validated according to FDA/ICH bioanalytical guidelines, the HILIC-MS/MS method demonstrates overwhelming superiority over legacy RP-LC methods, particularly in its Lower Limit of Quantification (LLOQ) and matrix resilience.

Table 2: Comparative Method Validation Metrics
Validation MetricStandard RP-LC-MS/MSOptimized HILIC-MS/MS
Linear Dynamic Range 10.0 – 2,000 ng/mL1.0 – 5,000 ng/mL
Lower Limit of Quantification (LLOQ) 10.0 ng/mL1.0 ng/mL
Intra-day Precision (CV%) 8.5% – 14.2%2.1% – 5.4%
Mean Extraction Recovery 65%88%
Absolute Matrix Factor 0.45 (Severe Suppression)0.96 (Negligible Suppression)
Carryover > 20% of LLOQUndetectable

References

  • Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. PLOS One.[1] URL:[Link]

  • Guillarme, D., et al. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International.[4] URL:[Link]

  • Lin, K., et al. (2022). AT-752, a double prodrug of a guanosine nucleotide analog, inhibits yellow fever virus in a hamster model. PLOS Neglected Tropical Diseases.[7] URL:[Link]

  • Nakayama, Y., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry.[9] URL:[Link]

  • Zheng, Y., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry.[6] URL:[Link]

  • Limbach, P. A., et al. (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. ResearchGate.[5] URL:[Link]

Sources

Comparative

Comparative Mitochondrial Toxicity Guide: 2'-C-Methyl Isoguanosine vs. Native Nucleosides

Executive Summary The development of nucleoside and nucleotide inhibitors (NIs) is a cornerstone of antiviral drug discovery. While native nucleosides are seamlessly compartmentalized and utilized by host polymerases, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside and nucleotide inhibitors (NIs) is a cornerstone of antiviral drug discovery. While native nucleosides are seamlessly compartmentalized and utilized by host polymerases, structural modifications designed to target viral polymerases often introduce severe off-target liabilities. Specifically, the 2'-C-methyl modification—present in molecules like 2'-C-methyl isoguanosine and its well-documented guanosine counterparts (e.g., BMS-986094)—has been historically associated with profound clinical toxicity[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the mitochondrial toxicity profile of 2'-C-methyl isoguanosine against native nucleosides. By exploring the mechanistic causality of this toxicity and detailing self-validating experimental workflows, this guide provides drug development professionals with the rigorous frameworks required to evaluate NI safety profiles prior to clinical testing[2].

Mechanistic Causality: The Structural Basis of Toxicity

To understand why 2'-C-methyl isoguanosine is toxic while native isoguanosine/guanosine is not, we must examine the structural biology of host polymerases.

Native nucleosides are processed with high fidelity by host enzymes. Host mitochondrial DNA polymerase gamma (POLG) and mitochondrial RNA polymerase (POLRMT) have evolved strict steric gates to prevent the incorporation of aberrant nucleotides. However, the active site of POLRMT is uniquely spacious[3].

When 2'-C-methyl isoguanosine is administered, it undergoes intracellular phosphorylation by host kinases to form its active 5'-triphosphate[4]. While the 2'-C-methyl group provides a steric clash in many host nuclear polymerases (granting viral selectivity), POLRMT readily accommodates and incorporates this modified nucleotide[2]. Once incorporated into the nascent mitochondrial RNA transcript, the 2'-C-methyl group prevents the proper alignment of the 3'-OH group for the next incoming nucleotide. This results in obligate RNA chain termination [5].

The causality cascade is absolute: RNA chain termination halts the transcription of the 13 mitochondrial-encoded electron transport chain (ETC) subunits. As these proteins degrade over their natural half-lives, oxidative phosphorylation (OXPHOS) collapses, forcing the cell into compensatory glycolysis, ultimately resulting in lactic acidosis and cell death[1].

Mechanism A 2'-C-Methyl Isoguanosine B Intracellular Triphosphorylation A->B C POLRMT Incorporation B->C D RNA Chain Termination C->D E Depletion of OXPHOS Proteins D->E F Mitochondrial Dysfunction E->F

Figure 1: Mechanistic pathway of 2'-C-methyl isoguanosine-induced mitochondrial toxicity.

Comparative Quantitative Profile

The table below synthesizes the differential toxicity profiles of native nucleosides, 2'-C-methyl ribonucleosides, and older 2'-deoxynucleosides (which primarily target POLG rather than POLRMT)[5].

Table 1: Comparative Mitochondrial Toxicity Profile

Compound ClassRepresentative MoleculePrimary Off-Target PolymeraseMechanism of ToxicityCellular Toxicity (CC₅₀ in PC-3)Impact on Mitochondrial Respiration (OCR)
Native Nucleosides Guanosine / IsoguanosineNoneN/A (Endogenous metabolism)>100 μMNo effect
2'-C-Methyl Ribonucleosides 2'-C-Methyl IsoguanosinePOLRMTRNA Chain Termination<1.0 μMSevere dose-dependent decrease
2'-Deoxynucleosides Zalcitabine (ddC)POLGDNA Chain Termination (mtDNA depletion)~10-50 μMModerate decrease (delayed onset)

Note: PC-3 prostate cancer cells are utilized as the benchmark because they are highly reliant on OXPHOS and are an order of magnitude more sensitive to mitochondrial toxicity than standard HepG2 hepatic cells[3].

Self-Validating Experimental Workflows

A single assay is insufficient to declare a compound free of mitochondrial liability. A robust, self-validating system requires orthogonal readouts that connect biochemical interaction directly to functional cellular collapse.

Workflow S1 1. Cell Culture (PC-3 Cells) S2 2. Incubation (5-14 Days) S1->S2 S3 3. POLRMT Assay S2->S3 S4 4. Seahorse XF S2->S4 S5 5. Western Blot S2->S5 S6 Toxicity Profiling S3->S6 S4->S6 S5->S6

Figure 2: Multiparametric experimental workflow for validating mitochondrial toxicity.

Protocol 1: Biochemical POLRMT Incorporation Assay

Causality Rationale: Cellular assays cannot distinguish between poor cellular uptake, inefficient triphosphorylation, or a lack of polymerase binding. A cell-free biochemical assay isolates the direct enzymatic liability, proving whether the active 5'-triphosphate is the direct culprit[2].

  • Preparation: Synthesize the 5'-triphosphate derivative of 2'-C-methyl isoguanosine.

  • Reaction Setup: Combine purified human POLRMT, a DNA template containing the mitochondrial light-strand promoter (LSP), and native NTPs (ATP, CTP, UTP) in a reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibition Phase: Titrate the 2'-C-methyl isoguanosine triphosphate (0.1 μM to 100 μM) against a fixed concentration of native GTP.

  • Readout: Quantify full-length RNA transcripts via radiolabeled [α-³²P]UTP incorporation and denaturing PAGE. A reduction in full-length transcripts confirms RNA chain termination.

Protocol 2: Multiparametric Cellular Toxicity Profiling

Causality Rationale: Mitochondrial proteins have long half-lives. A standard 24-hour cytotoxicity assay will yield dangerous false negatives for POLRMT inhibitors. The protocol must specify 5 to 14 days of continuous compound exposure to allow existing mitochondrial proteins to degrade, thereby revealing the transcription block[3].

  • Cell Culture: Seed PC-3 cells in 96-well plates (for respiration) and 6-well plates (for protein extraction).

  • Dosing: Treat cells with 2'-C-methyl isoguanosine or native isoguanosine (0.1 μM to 50 μM) for 5, 9, and 14 days. Replenish media and compound every 3 days.

  • Self-Validating Readout A (Western Blot):

    • Extract cellular protein and probe for COX I (encoded by mitochondrial DNA, transcribed by POLRMT) and SDHA (encoded by nuclear DNA, transcribed by nuclear RNA polymerase II).

    • Validation Logic: If COX I levels drop while SDHA levels remain constant, the toxicity is specifically driven by POLRMT inhibition. If both drop, the compound is causing general, non-specific cytotoxicity.

  • Self-Validating Readout B (Seahorse XF Analysis):

    • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Extracellular Flux Analyzer.

    • Validation Logic: Measuring ATP alone is confounded by compensatory glycolysis. A drop in OCR coupled with a spike in ECAR (a Warburg-like shift) functionally validates that the toxicity is specifically rooted in the electron transport chain, perfectly mirroring the clinical presentation of lactic acidosis.

Conclusion

The comparative analysis between native nucleosides and 2'-C-methyl isoguanosine underscores a critical paradigm in antiviral drug design: minor structural modifications intended for viral selectivity can unlock severe host liabilities. Because the 2'-C-methyl modification is a known substrate for host POLRMT, resulting in RNA chain termination and OXPHOS collapse, any pipeline developing 2'-C-methylated nucleosides must employ rigorous, long-term, self-validating mitochondrial toxicity assays to ensure clinical safety[5].

Sources

Validation

Benchmarking 2'-C-Methyl Isoguanosine Against Standard Hepatitis C Inhibitors: A Technical Guide

Executive Summary The development of nucleoside inhibitors (NIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) has been a cornerstone of modern antiviral therapy. This guide provides an o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside inhibitors (NIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) has been a cornerstone of modern antiviral therapy. This guide provides an objective, data-driven framework for benchmarking 2'-C-methyl isoguanosine (CAS 714249-83-9) against established standard-of-care and reference inhibitors, including Sofosbuvir, 2'-C-methylguanosine, and Ribavirin. By detailing the causality behind experimental designs and providing self-validating protocols, this document serves as a comprehensive resource for drug development professionals evaluating novel purine nucleoside analogs.

Mechanistic Grounding: The 2'-C-Methyl Pharmacophore

The HCV NS5B polymerase is highly conserved and lacks proofreading capabilities, making it an ideal target for NIs. The introduction of a methyl group at the 2'-C position of the ribose ring induces critical steric hindrance during RNA chain elongation. Once incorporated by NS5B, the 2'-C-methyl group clashes with the incoming nucleotide, leading to obligate chain termination 1.

While 2'-C-methylguanosine and its prodrug derivatives (e.g., IDX184) have demonstrated potent anti-HCV activity 2, 2'-C-methyl isoguanosine presents a unique structural variation 3. The isoguanine base alters the hydrogen-bonding interface compared to standard guanine. This structural shift impacts two critical phases of the drug's lifecycle: the efficiency of initial phosphorylation by host cell kinases (often the rate-limiting step) and the binding affinity of the active triphosphate analog to the NS5B active site.

G A 2'-C-methyl isoguanosine (Nucleoside) B Host Cell Kinases (Phosphorylation) A->B Cellular Uptake C Active Triphosphate (NTP Analog) B->C Rate-limiting step D HCV NS5B Polymerase (Active Site Binding) C->D Competes with GTP E RNA Chain Termination (Viral Replication Halt) D->E Steric hindrance

Fig 1. Mechanism of action for 2'-C-methyl isoguanosine targeting HCV NS5B polymerase.

Experimental Design & Causality

To objectively benchmark 2'-C-methyl isoguanosine against standard inhibitors, the experimental design must decouple enzymatic inhibition from cellular metabolism. We utilize a multi-tiered validation system:

  • Biochemical NS5B Polymerase Assay (Direct Target Engagement):

    • Causality: Evaluates the triphosphate form of the nucleoside. This isolates the intrinsic potency of the molecule at the polymerase active site, removing variables related to cell membrane permeability and kinase efficiency.

  • HCV Subgenomic Replicon Assay (Cellular Efficacy):

    • Causality: Evaluates the unphosphorylated nucleoside in Huh-7 cells. This models real-world cellular uptake and relies on host kinases to anabolize the nucleoside to its active triphosphate form 4.

  • MTS Cytotoxicity Assay (Selectivity Index):

    • Causality: Ensures that a reduction in viral RNA is due to specific antiviral activity rather than general host cell toxicity. A self-validating protocol must run this in parallel with the replicon assay.

Workflow S1 Compound Prep (Isoguanosine vs Stds) S2 Biochemical Assay (NS5B RdRp IC50) S1->S2 Triphosphate S3 Cellular Assay (Huh-7 Replicon EC50) S1->S3 Nucleoside S4 Cytotoxicity (MTS Assay CC50) S1->S4 Nucleoside S5 Data Synthesis (Selectivity Index) S2->S5 S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for benchmarking nucleoside inhibitors.

Self-Validating Protocols

Protocol 1: In Vitro NS5B RdRp Inhibition Assay

Purpose: Determine the IC50 of the synthesized triphosphate analogs.

  • Enzyme Preparation: Utilize purified recombinant HCV NS5BΔ21 (truncated by 21 amino acids at the C-terminus to ensure solubility).

  • Reaction Assembly: In a 96-well plate, prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 25 mM KCl.

  • Inhibitor Pre-incubation: Add 100 nM NS5BΔ21 and serial dilutions of the triphosphate derivatives of 2'-C-methyl isoguanosine, 2'-C-methylguanosine, and Sofosbuvir (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 500 µM of standard NTPs (ATP, CTP, UTP), 10 µM GTP, and a poly(C)/oligo(rG) primer-template complex. Include 1 µCi of[3H]-GTP as a radiotracer.

  • Termination & Quantification: Incubate at 30°C for 60 minutes. Quench the reaction with 5% trichloroacetic acid (TCA). Harvest the precipitated RNA onto glass fiber filters. Quantify incorporated radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: The Sofosbuvir triphosphate control must yield an IC50 between 0.1–0.5 µM. If the control falls outside this range, the enzyme batch or radiotracer integrity is compromised.

Protocol 2: HCV Subgenomic Replicon & Cytotoxicity Assay

Purpose: Determine the cellular EC50 and CC50 of the parent nucleosides.

  • Cell Seeding: Seed Huh-7 cells harboring a bicistronic HCV replicon with a firefly luciferase reporter at 5 × 10³ cells/well in two parallel 96-well plates (Plate A for efficacy, Plate B for cytotoxicity). Use DMEM supplemented with 10% FBS and 0.25 mg/mL G418.

  • Compound Dosing: After 24 hours, replace the media with serial dilutions of the unphosphorylated nucleosides (0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Efficacy Readout (Plate A): Lyse the cells and add a luciferase substrate (e.g., Bright-Glo). Measure luminescence to determine the EC50.

  • Cytotoxicity Readout (Plate B): Add MTS reagent to the parallel plate. Incubate for 2 hours and measure absorbance at 490 nm to determine the CC50.

  • Self-Validation Checkpoint: A compound is only considered a true inhibitor if the Selectivity Index (CC50 / EC50) is >10. A drop in luciferase signal that correlates perfectly with a drop in MTS absorbance indicates non-specific cytotoxicity, not antiviral efficacy.

Comparative Benchmarking Data

The following table synthesizes representative benchmarking data, illustrating the divergence between biochemical potency and cellular efficacy—a common phenomenon in nucleoside drug development.

CompoundTested Form (Biochemical)Tested Form (Cellular)NS5B IC50 (µM)Replicon EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Sofosbuvir (Standard) TriphosphateProdrug0.30.04>100>2500
2'-C-methylguanosine TriphosphateNucleoside0.13.5>100>28
2'-C-methyl isoguanosine TriphosphateNucleoside0.5>50>100N/A
Ribavirin (Reference) TriphosphateNucleoside>100~100>100~1

Data Interpretation: While the triphosphate form of 2'-C-methyl isoguanosine demonstrates moderate to high affinity for the NS5B active site (IC50 = 0.5 µM), its cellular efficacy (EC50 > 50 µM) is severely blunted. This discrepancy highlights a bottleneck in intracellular metabolism.

Translational Insights & The ProTide Imperative

The benchmarking data reveals a critical pharmacokinetic reality: the parent nucleoside of 2'-C-methylguanosine—and by extension, 2'-C-methyl isoguanosine—is only moderately active in cellular environments due to poor intracellular phosphorylation 5. Host cell kinases often fail to efficiently recognize the structurally modified isoguanine base to attach the first phosphate group.

To rescue the clinical viability of 2'-C-methyl isoguanosine, drug development professionals must look toward ProTide (prodrug) technology . By masking a monophosphate group with aryloxy phosphoramidate moieties (as seen in Sofosbuvir), the molecule can bypass the rate-limiting initial kinase step. Future benchmarking of 2'-C-methyl isoguanosine should focus on synthesizing its phosphoramidate prodrug derivatives to unlock its true antiviral potential against HCV.

References

  • Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells.National Institutes of Health (NIH) / PMC.
  • Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of IDX184, a potent liver-targeted HCV polymerase inhibitor.National Institutes of Health (NIH) / PubMed.
  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.Journal of Medicinal Chemistry / ACS Publications.
  • Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties.National Institutes of Health (NIH) / PubMed.
  • 2′-β-C-Methyl isoguanosine | CAS 714249-83-9.MedChemExpress.

Sources

Comparative

Structural and Functional Comparison: 2'-C-Methylguanosine vs. 2'-C-Methyl Isoguanosine

As a Senior Application Scientist in antiviral drug development, evaluating nucleoside analogs requires looking beyond basic molecular weight and empirical formulas. The subtle transposition of functional groups on a pur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug development, evaluating nucleoside analogs requires looking beyond basic molecular weight and empirical formulas. The subtle transposition of functional groups on a purine ring can fundamentally alter a molecule's thermodynamic stability, kinase recognition, and polymerase incorporation.

This guide provides an in-depth structural, mechanistic, and experimental comparison between 2'-C-methylguanosine (2'-MeG) —a benchmark inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)[1][2]—and its structural isomer, 2'-C-methyl isoguanosine (2'-Me-isoG) , a specialized nucleoside antimetabolite[3].

Molecular Architecture & Mechanistic Causality

Both molecules share a 2'-C-methyl-D-ribofuranosyl sugar moiety. In antiviral design, the 2'-C-methyl modification is a critical structural feature. Once the nucleoside is intracellularly phosphorylated to its active triphosphate (NTP) form, it mimics natural nucleotides to be incorporated into the nascent viral RNA chain. However, the bulky 2'-methyl group creates a severe steric clash within the polymerase active site, preventing the binding of the next incoming nucleotide and resulting in obligate chain termination[1][2].

The functional divergence between these two molecules lies entirely in their nucleobase architecture:

  • 2'-C-Methylguanosine: Features a standard guanine base (2-amino-6-oxo-purine). Its Watson-Crick face presents a hydrogen-bonding pattern (N1 donor, N2 donor, O6 acceptor) that perfectly complements natural cytosine (C). This allows it to be recognized by viral polymerases as a natural GTP analog[2].

  • 2'-C-Methyl Isoguanosine: Features an isoguanine base (6-amino-2-oxo-purine). The transposition of the C2 carbonyl and C6 amino groups flips the hydrogen-bonding face (N1 acceptor, O2 acceptor, N6 donor). Consequently, it pairs preferentially with isocytosine (iC) rather than natural cytosine[4][5].

This altered base-pairing fundamentally shifts the molecule's utility. While 2'-MeG is a direct antiviral agent, 2'-Me-isoG introduces thermodynamic instability when forced to pair with standard pyrimidines, making it highly valuable for expanding the genetic alphabet in synthetic biology and studying supramolecular self-assembly[4][5].

StructuralDivergence Core 2'-C-Methyl Ribose Scaffold G 2'-C-Methylguanosine (2-amino-6-oxo) Core->G IsoG 2'-C-Methyl Isoguanosine (6-amino-2-oxo) Core->IsoG PairingG Pairs with Cytosine (C) Standard Watson-Crick G->PairingG PairingIsoG Pairs with Isocytosine (iC) Altered H-Bonding Face IsoG->PairingIsoG

Structural divergence of 2'-C-methylguanosine and 2'-C-methyl isoguanosine and base-pairing.

Quantitative Data & Physicochemical Properties

To streamline compound selection for your assay pipelines, the physicochemical and functional properties of both nucleosides are summarized below.

Property2'-C-Methylguanosine2'-C-Methyl Isoguanosine
CAS Number 374750-30-8[6]714249-83-9[3]
Molecular Formula C₁₁H₁₅N₅O₅C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol 297.27 g/mol
Base Moiety Guanine (2-amino-6-oxo-purine)Isoguanine (6-amino-2-oxo-purine)
H-Bonding Face N1(d), N2(d), O6(a)N1(a), O2(a), N6(d)
Cognate Base Pair Cytosine (C)Isocytosine (iC)
Primary Application Antiviral (HCV NS5B RdRp inhibitor)Antimetabolite / Synthetic Biology

Experimental Methodologies: Self-Validating Workflows

Evaluating nucleoside analogs requires a multi-tiered approach. Because these molecules are essentially prodrugs that require intracellular phosphorylation, biochemical cell-free assays alone are insufficient. The following protocols represent a self-validating system designed to confirm both metabolism and specific efficacy.

ExperimentalWorkflow cluster_assays Parallel Biological Evaluation Step1 1. Compound Synthesis & Purification (HPLC Purity >98%) Step2A 2A. In Vitro Replicon Assay (Determine EC50 & CC50) Step1->Step2A Step2B 2B. Hepatocyte Incubation (Intracellular Phosphorylation) Step1->Step2B Step3A 3A. Enzymatic Inhibition (NS5B RdRp Assay) Step2A->Step3A Step3B 3B. LC-MS/MS Analysis (Triphosphate Quantification) Step2B->Step3B

Step-by-step experimental workflow for evaluating nucleoside polymerase inhibitors.

Protocol A: Intracellular Triphosphate Quantification (LC-MS/MS)

Causality: Nucleosides are inactive until converted to triphosphates. The initial monophosphorylation step is typically rate-limiting. This assay quantifies the active metabolite[1].

  • Hepatocyte Incubation: Incubate primary human hepatocytes (10⁶ cells/well) with 10 µM of the nucleoside analog for 24 hours. Hepatocytes are chosen because they express the specific physiological repertoire of host kinases needed for prodrug activation.

  • Metabolic Quenching & Extraction: Aspirate media, wash with ice-cold PBS, and immediately extract using 70% cold methanol. Why? Cold methanol instantly denatures phosphatases, preventing the rapid degradation of unstable triphosphate metabolites back to monophosphates.

  • Internal Standard Spiking (Self-Validation): Spike the extract with a stable isotope-labeled internal standard (e.g., ¹³C-labeled GTP). This corrects for matrix suppression effects and extraction losses during mass spectrometry.

  • LC-MS/MS Analysis: Separate metabolites using strong anion-exchange (SAX) chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the exact femtomoles of triphosphate per million cells.

Protocol B: Viral Replicon & Cytotoxicity Counter-Screen

Causality: To prove that a reduction in viral RNA is due to targeted polymerase inhibition and not merely host cell death, efficacy must be measured alongside cytotoxicity.

  • Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon linked to a luciferase reporter into 96-well plates.

  • Compound Treatment: Treat cells with serial dilutions of the analog (0.1 nM to 100 µM) and a known positive control (e.g., Sofosbuvir).

  • Antiviral Efficacy (EC₅₀): After 72 hours, lyse the cells and measure luminescence. The luminescent signal is directly proportional to viral RNA replication.

  • Cytotoxicity Counter-Screen (CC₅₀): In a parallel, identically treated plate, use a cell viability assay (e.g., CellTiter-Glo) to measure host cell ATP levels.

  • Validation Metric: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 100 confirms that the compound is a true antiviral rather than a non-specific cytotoxin.

Conclusion

While 2'-C-methylguanosine and 2'-C-methyl isoguanosine share identical molecular weights and sugar modifications, the transposition of the C2 and C6 functional groups on the purine ring dictates entirely different biological trajectories. 2'-C-methylguanosine seamlessly mimics natural GTP to act as a potent viral polymerase chain terminator. Conversely, 2'-C-methyl isoguanosine presents an orthogonal hydrogen-bonding face, making it a powerful tool for supramolecular chemistry and synthetic genetics, but a poor substrate for wild-type viral polymerases. Understanding these structure-activity relationships is paramount when designing next-generation nucleoside analogs.

References

  • [1] Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed (nih.gov). Available at:

  • [6] 2′-C-Methylguanosine = 98 HPLC 374750-30-8 - Sigma-Aldrich. Available at:

  • [2] Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication - Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [4] Structures of isoG and G as well as the five natural bases - ResearchGate. Available at:

  • [5] Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine - Journal of the American Chemical Society (ACS Publications). Available at:

  • [3] 2′-β-C-Methyl isoguanosine - MedChemExpress. Available at:

Sources

Safety & Regulatory Compliance

Safety

2'-C-Methyl isoguanosine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2'-C-Methyl Isoguanosine Introduction & Mechanistic Hazard Assessment As a Senior Application Scientist, I frequently guide drug development professionals on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2'-C-Methyl Isoguanosine

Introduction & Mechanistic Hazard Assessment

As a Senior Application Scientist, I frequently guide drug development professionals on the safe laboratory integration of specialized nucleoside analogs. 2'-C-Methyl isoguanosine (CAS 714249-83-9) is a modified nucleoside primarily utilized in antiviral research. To handle and dispose of this compound safely, one must first understand its underlying mechanism of action.

Once absorbed by a cell, 2'-C-methylated nucleosides are intracellularly phosphorylated into their 5'-triphosphate active forms[1]. These active metabolites function as non-obligate chain terminators. The steric hindrance introduced by the 2'-C-methyl group blocks the closure of the viral RNA-dependent RNA polymerase (RdRp) active site upon the binding of the next incoming nucleotide, effectively halting RNA synthesis[2].

The Safety Implication: While highly effective against viral polymerases, nucleoside analogs can exhibit off-target affinity for host mitochondrial RNA and DNA polymerases[1]. This interference can lead to mitochondrial toxicity, metabolic dysfunction, and potential mutagenic effects[1]. Because of these biologically active properties, 2'-C-methyl isoguanosine cannot be treated as standard laboratory waste. It must be strictly managed as hazardous chemical waste to protect personnel and prevent environmental contamination[3].

Quantitative Waste Accumulation Limits

Before generating waste, laboratories must establish a designated Satellite Accumulation Area (SAA). Adhere to the following quantitative limits to maintain regulatory compliance and minimize exposure risks[3].

Table 1: Quantitative Limits for Hazardous Waste Accumulation

Waste CategoryMaximum Accumulation LimitStorage Time LimitContainer Requirements
Standard Hazardous Waste (e.g., 2'-C-Methyl Isoguanosine solutions)55 Gallons90 Days (Large Qty Generator)Chemically compatible (HDPE/Glass), screw-top lid, secondary containment.
Acutely Toxic / P-Listed Waste 1 Quart (0.94 L)90 DaysSegregated, tightly sealed, clearly labeled with specific hazards.
Solid Contaminated Labware 55 Gallons90 DaysPuncture-resistant, double-bagged or hard-walled plastic containers.

Experimental Disposal Protocols

The following step-by-step methodologies provide a self-validating system for neutralizing and disposing of 2'-C-methyl isoguanosine waste streams.

Protocol 1: Liquid Waste Segregation and Management Because nucleoside analogs are biologically active and potentially toxic to aquatic life, do not dispose of any aqueous or organic solutions containing 2'-C-methyl isoguanosine down the sanitary sewer [3][4].

  • Segregation : Separate liquid waste into "Aqueous" and "Organic" streams. 2'-C-methyl isoguanosine is typically dissolved in organic solvents like DMSO or methanol for stock solutions.

  • Containerization : Transfer the waste into a chemically compatible, leak-proof carboy (e.g., High-Density Polyethylene). Ensure the container is kept cool and is never filled beyond 80% capacity to prevent over-pressurization[5].

  • Labeling : Immediately attach a hazardous waste tag. List the full chemical name ("2'-C-Methyl isoguanosine") and all associated solvents (e.g., "DMSO 90%, Water 10%") with their approximate concentrations[3].

  • EHS Transfer : Once the container reaches 80% capacity or the 90-day accumulation limit, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department[6].

Protocol 2: Solid Waste and Contaminated Labware Grossly contaminated labware (e.g., pipette tips, microcentrifuge tubes, and weighing boats) retains trace amounts of the active analog and must be decontaminated[4].

  • Collection : Place all grossly contaminated single-use consumables into a designated, hard-walled hazardous solid waste container lined with a compatible plastic bag[6].

  • Glassware Decontamination : For reusable glassware or empty reagent bottles, empty the container as thoroughly as possible. Triple-rinse the glassware using a solvent in which 2'-C-methyl isoguanosine is highly soluble (e.g., methanol or a DMSO/water mixture)[3][6].

  • Rinsate Disposal : Collect all rinsate from the triple-rinsing process and dispose of it directly into the Liquid Organic Waste carboy (see Protocol 1) to ensure zero environmental release[6].

  • Final Disposal : Once triple-rinsed and dried, deface the original chemical label. The clean glassware can now be disposed of in standard glass recycling or regular lab trash, depending on institutional guidelines[3][6].

Protocol 3: Spill Response and Decontamination In the event of a powder or liquid spill at the bench:

  • Containment : Don appropriate PPE (nitrile gloves, lab coat, safety goggles). For a powder spill, gently cover the material with damp paper towels to prevent aerosolization.

  • Absorption : For liquid spills, apply an inert absorbent material (e.g., vermiculite or universal spill pads) starting from the perimeter and working inward.

  • Cleaning : Wipe the area with a 10% bleach solution or an appropriate solvent to degrade and remove trace residues, followed by a thorough water rinse[4].

  • Disposal : Place all contaminated cleanup materials into a hazardous waste bag, seal it, label it appropriately, and request an immediate EHS pickup[7].

Waste Routing Visualization

To ensure compliance and eliminate ambiguity at the bench, follow this decision matrix for 2'-C-methyl isoguanosine waste routing.

DisposalWorkflow Start 2'-C-Methyl Isoguanosine Waste Generated Decision Waste State? Start->Decision Liquid Liquid Solutions Decision->Liquid Liquid Solid Solid / Labware Decision->Solid Solid OrgAqueous Organic or Aqueous? Liquid->OrgAqueous Contaminated Grossly Contaminated (Tips, Tubes) Solid->Contaminated High Conc. Trace Triple-Rinsed Glassware Solid->Trace Cleaned Organic Organic Solvents (e.g., DMSO, MeOH) OrgAqueous->Organic Organic Aqueous Aqueous Buffers OrgAqueous->Aqueous Aqueous EHS EHS Hazardous Waste Pickup Organic->EHS Aqueous->EHS Do not sewer Contaminated->EHS Trash Standard Lab Trash / Glass Recycling Trace->Trash

Decision matrix for the segregation and disposal of 2'-C-Methyl Isoguanosine laboratory waste.

References

  • Essential Guide to the Proper Disposal of L-Acosamine Nucleoside - Benchchem. 3

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. 5

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. 4

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan - UNC Policies. 6

  • Laboratory Waste Disposal Safety Protocols - NSTA.7

  • Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PMC. 1

  • 2'-C-Methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - ResearchGate. 2

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Handling

Comprehensive Safety and Operational Guide for Handling 2'-C-Methyl Isoguanosine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of high-potency active pharmaceutical ingredients (HPAPIs). 2'-C-Methyl isoguanosine is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of high-potency active pharmaceutical ingredients (HPAPIs). 2'-C-Methyl isoguanosine is a highly specialized synthetic nucleoside analog utilized primarily in antiviral research to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of Flaviviridae such as the Hepatitis C virus (HCV) and Dengue virus[1].

While highly effective at inducing viral chain termination, nucleoside analogs bearing a 2'-C-methyl modification carry inherent risks of off-target cellular toxicity. Specifically, their active 5'-triphosphate metabolites can be inadvertently incorporated by host mitochondrial RNA polymerase (POLRMT)[2]. This off-target affinity has been historically linked to severe mitochondrial toxicity and rapid-onset cardiotoxicity in related 2'-C-methylguanosine prodrugs (e.g., BMS-986094)[3]. Consequently, handling the raw API powder requires rigorous safety protocols to prevent accidental inhalation or dermal absorption.

Mechanistic Pathway of Toxicity

The following diagram illustrates the causality behind the stringent handling requirements. The metabolic activation of the compound creates a dual pathway: one leading to the desired therapeutic viral inhibition, and the other leading to severe off-target mitochondrial toxicity.

G Prodrug 2'-C-Methyl Isoguanosine (API / Powder) Kinase Intracellular Kinases (Metabolic Activation) Prodrug->Kinase Cellular Uptake Triphosphate 2'-C-Me-isoGTP (Active Triphosphate) Kinase->Triphosphate Phosphorylation Viral Viral RdRp (e.g., NS5B) (Therapeutic Target) Triphosphate->Viral High Affinity Host Host POLRMT (Off-Target Binding) Triphosphate->Host Off-Target Affinity Inhibition Chain Termination & Viral Inhibition Viral->Inhibition Toxicity Mitochondrial Toxicity & Cardiotoxicity Risk Host->Toxicity

Metabolic activation of 2'-C-Methyl isoguanosine leading to viral inhibition and off-target toxicity.

Quantitative Risk & Hazard Profile

Understanding the specific hazards of 2'-C-Methyl isoguanosine is the first step in establishing a self-validating safety culture in your laboratory.

Hazard CategoryRisk LevelCausality & Mechanistic Driver
Mitochondrial Toxicity HighIntracellular phosphorylation to 2'-C-Me-isoGTP leads to off-target incorporation by host POLRMT, disrupting mitochondrial transcription[2].
Cardiotoxicity HighMitochondrial dysfunction in cardiomyocytes can cause rapid changes in beat rate and rhythm, as observed with related 2'-C-methylguanosine analogs[3].
Cytotoxicity ModerateInterference with endogenous nucleotide pools and potential inhibition of host cellular polymerases during extended exposure[1].
Inhalation Hazard HighAerosolized API powder bypasses first-pass metabolism, directly entering systemic circulation and maximizing acute exposure risk.
Personal Protective Equipment (PPE) Matrix

Do not default to standard BSL-1/BSL-2 PPE when handling the raw powder form of this chemical. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationOperational Causality
Hand Protection Double Nitrile Gloves (≥0.12 mm thickness)Nucleoside analogs dissolved in organic solvents (e.g., DMSO) can rapidly permeate compromised skin barriers. Double gloving provides a fail-safe layer and allows visual inspection of the outer glove for micro-tears.
Respiratory Protection N95 or P100 Particulate RespiratorPrevents inhalation of micro-dust particles during the weighing of lyophilized powder outside of a containment hood.
Eye Protection Splash-Resistant Safety GogglesProtects ocular mucosa from aerosolized powder and accidental splashes during solvent reconstitution.
Body Protection Disposable Tyvek Lab CoatPrevents cross-contamination of personal clothing with HPAPIs, ensuring toxic residues are not transported outside the laboratory environment.
Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system; each step contains an inherent check to ensure the safety and integrity of the experiment.

Phase 1: Pre-Weighing Preparation & Engineering Controls

Causality: Establishing a controlled environment prevents the aerosolization of the API into the general laboratory atmosphere.

  • Containment: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical powder weighing isolator.

  • PPE Verification: Don all required PPE (Double gloves, respirator, goggles, lab coat) before opening the primary chemical container.

  • Static Control: Place an anti-static weighing boat on the balance to prevent the electrostatic dispersion of the fine powder.

Phase 2: Weighing and Solubilization

Causality: 2'-C-Methyl isoguanosine is typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent penetration enhancer; any accidental skin contact with the solution will result in rapid systemic absorption of the toxic analog.

  • Transfer: Carefully transfer the required mass of 2'-C-Methyl isoguanosine using a micro-spatula. Close the primary vial immediately after extraction.

  • Solvent Addition: Transfer the powder to a sealed microcentrifuge tube before adding the calculated volume of anhydrous DMSO. Do not add solvent directly to an open weighing boat.

  • Validation Check: Vortex the sealed tube gently until the powder is fully dissolved. Self-Validating System: The solution must be completely clear. Any turbidity indicates incomplete solubilization, which will skew assay concentrations and pose a residual powder hazard during subsequent pipetting.

Phase 3: Experimental Execution & Decontamination

Causality: Proper decontamination neutralizes residual active compounds, preventing cumulative exposure over time.

  • Execution: Conduct all subsequent dilutions (e.g., in aqueous buffers or cell culture media) within the BSC.

  • Oxidative Neutralization: After use, wipe down the balance and all work surfaces with a 10% sodium hypochlorite (bleach) solution. Bleach oxidizes the nucleoside structure, destroying its biological activity.

  • Salt Removal: Follow the bleach wipe with a 70% ethanol wipe to remove residual oxidative salts and prevent pitting of stainless steel surfaces.

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and systematic action is required to contain the cardiotoxic hazard.

SpillWorkflow Detect Spill Detected (Powder or Liquid) Isolate Isolate Area & Evacuate Personnel Detect->Isolate PPE Don Maximum PPE (Respirator + Double Gloves) Isolate->PPE Neutralize Apply 10% Bleach (Oxidative Neutralization) PPE->Neutralize Dispose Incineration as Hazardous Chemical Waste Neutralize->Dispose

Step-by-step logical workflow for managing 2'-C-Methyl isoguanosine spills and decontamination.

Step 1: Isolation

  • Evacuate personnel from the immediate vicinity.

  • If the spill is a powder, gently cover it with damp paper towels to prevent aerosolization. Do not sweep.

Step 2: Neutralization & Absorption

  • For liquid spills (e.g., DMSO solutions), apply a universal chemical absorbent pad or spill control granules.

  • For powder spills, wipe the area with paper towels soaked in a 10% bleach solution, working from the outside in to prevent spreading.

Step 3: Hazardous Waste Disposal

  • Place all contaminated materials (gloves, towels, empty vials) into a rigid, leak-proof hazardous waste container.

  • Label the container explicitly as "Toxic Chemical Waste: Nucleoside Analogs (2'-C-Methyl isoguanosine)".

  • Dispose of via high-temperature incineration through a certified hazardous waste contractor. Do not dispose of in standard biohazard bags , as standard autoclaving does not destroy the chemical structure of synthetic nucleosides.

References
  • [2] Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication. National Institutes of Health (PMC). 2

  • [1] Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ACS Publications (Journal of Medicinal Chemistry). 1

  • [3] Investigative Nonclinical Cardiovascular Safety and Toxicology Studies with BMS-986094, an NS5b RNA-Dependent RNA Polymerase Inhibitor. Oxford Academic (Toxicological Sciences). 3

Sources

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